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  • Product: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
  • CAS: 23500-79-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Topic: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Synthesis Pathway Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Synthesis Pathway Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers[1]

[1]

Executive Summary & Strategic Utility

This guide details the synthesis of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0), a highly functionalized aromatic intermediate.[1] This molecule is structurally significant due to its unique substitution pattern: a phenolic core protected by a bulky tert-butyl group at the 6-position, with methyl groups at the 2 and 4 positions.[1][2]

The introduction of the chloromethyl group at the 3-position—the "crowded" niche between two methyl groups—presents a specific regioselective challenge.[1] This compound serves as a critical building block for:

  • Sterically Hindered Antioxidants: Precursors to advanced phenolic stabilizers.[1]

  • Pharmaceutical Intermediates: Specifically in the modification of lipophilic backbones for drug delivery systems.[1]

  • Cross-linking Agents: For high-performance polymers requiring thermal stability.[1]

Retrosynthetic Analysis & Pathway Visualization[1]

The synthesis is best approached via a linear two-step sequence starting from commercially available 2,4-dimethylphenol (2,4-xylenol) .[1]

  • Step 1 (Ortho-Alkylation): Selective introduction of the tert-butyl group at the 6-position using isobutylene.[1] This exploits the ortho-directing power of the hydroxyl group.[1]

  • Step 2 (Blanc Chloromethylation): Electrophilic substitution at the 3-position.[1] Despite the steric crowding, the 3-position is kinetically favored over the 5-position, which is shielded by the massive tert-butyl group.[1]

Synthesis Pathway Diagram[1]

SynthesisPathway Figure 1: Linear synthesis pathway from 2,4-xylenol to the target chloromethylated phenol. start 2,4-Dimethylphenol (2,4-Xylenol) step1 Step 1: Ortho-Alkylation (Friedel-Crafts) start->step1 + Isobutylene Cat: Al(OPh)3 or PTSA inter Intermediate: 6-tert-butyl-2,4-dimethylphenol step1->inter step2 Step 2: Blanc Chloromethylation (HCHO / HCl / ZnCl2) inter->step2 + Paraformaldehyde + HCl (gas) target Target: 6-tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol step2->target Regioselective Substitution at C3

[1][3]

Detailed Experimental Protocols

Stage 1: Synthesis of 6-tert-butyl-2,4-dimethylphenol

Objective: Install the bulky tert-butyl group at the ortho (C6) position.[1] Key Challenge: Preventing over-alkylation or meta-alkylation.

Mechanism & Causality

We utilize Friedel-Crafts Alkylation .[1][3] While acid catalysts like p-toluenesulfonic acid (PTSA) are common, using Aluminum Phenoxide (generated in situ) enhances ortho-selectivity via a coordination mechanism between the aluminum, the phenolic oxygen, and the incoming electrophile.[1]

Protocol
  • Setup: A 2L high-pressure autoclave or a round-bottom flask equipped with a gas inlet tube, mechanical stirrer, and reflux condenser (if operating at atm pressure).

  • Reagents:

    • 2,4-Dimethylphenol (1.0 eq)[1][4]

    • Isobutylene gas (1.1–1.2 eq)[1]

    • Catalyst: Aluminum metal turnings (1.0 mol%) or PTSA (2.0 wt%).[1]

  • Procedure:

    • Catalyst Formation (if using Al): Heat 2,4-dimethylphenol to 120°C. Add aluminum turnings.[1] Stir until H2 evolution ceases (formation of Aluminum Phenoxide).[1]

    • Alkylation: Adjust temperature to 60–70°C . Slowly sparge Isobutylene gas into the liquid melt.

    • Monitoring: The reaction is exothermic.[1] Maintain temp <80°C to prevent polymerization of isobutylene.[1]

    • Completion: Monitor by GC.[1][2][4][5] The peak for 2,4-xylenol should disappear.[1]

  • Workup:

    • Quench with dilute aqueous HCl (to hydrolyze the Al catalyst).[1]

    • Wash the organic layer with water (2x) and brine.[1]

    • Purification: Vacuum distillation.[1]

    • Target BP: ~114°C at 10 mmHg [1].[1]

Self-Validating Check: The product should be a colorless liquid that may solidify upon standing (MP ~22°C).[1] If the liquid remains dark red/brown, oxidation has occurred; redistill under nitrogen.[1]

Stage 2: Blanc Chloromethylation (The Critical Step)

Objective: Introduce the -CH2Cl moiety at the C3 position.[1] Key Challenge: The C5 position is blocked by the tert-butyl group ("buttressing effect"), and C3 is crowded by two methyls.[1] High activity conditions are required.[1]

Mechanism & Causality

The Blanc Reaction utilizes formaldehyde and HCl to generate a chloromethyl cation equivalent.[1][3][6] Zinc Chloride (ZnCl2) acts as a Lewis acid to activate the formaldehyde.[1][3]

  • Regioselectivity:[1] The C3 position is sterically hindered by methyl groups at C2 and C4.[1] However, C5 is hindered by the massive tert-butyl group at C6.[1] Therefore, substitution occurs almost exclusively at C3.[1]

Protocol
  • Setup: 3-neck flask, mechanical stirrer, HCl gas inlet, thermometer, and a scrubber trap (NaOH) for excess HCl. Work in a fume hood.

  • Reagents:

    • 6-tert-butyl-2,4-dimethylphenol (1.0 eq)[1]

    • Paraformaldehyde (1.5 eq)[1]

    • Zinc Chloride (anhydrous, 1.2 eq)[1]

    • Solvent: Glacial Acetic Acid (3-5 volumes) or concentrated HCl.[1]

    • Modern Optimization: Add Tetraethylammonium Bromide (TEAB) (5 mol%) as a Phase Transfer Catalyst (PTC) to improve conversion rates in biphasic systems [2].[1]

  • Procedure:

    • Dissolve the phenol and ZnCl2 in acetic acid.[1]

    • Add paraformaldehyde.[1][2][6]

    • Heat to 60–70°C .

    • Stream dry HCl gas through the mixture for 4–6 hours.

    • Observation: The mixture will darken, and paraformaldehyde will dissolve.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid or heavy oil.[1]

    • Extract with Dichloromethane (DCM) or Toluene.[1]

    • Wash with saturated NaHCO3 (carefully, to remove acid) and brine.[1]

    • Dry over MgSO4 and concentrate.[1][4]

  • Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) is preferred over distillation to avoid thermal decomposition of the benzylic chloride.[1]

Self-Validating Check:

  • 1H NMR Validation: Look for the disappearance of the aromatic proton at the C3 position and the appearance of a singlet (2H) around 4.6–4.8 ppm corresponding to the -CH2Cl group.[1]

  • TLC: The product will be less polar than the starting phenol but distinct from the baseline.[1]

Safety & Toxicology (Critical)

Bis(chloromethyl)ether (BCME) Hazard

The reaction of formaldehyde and HCl can generate Bis(chloromethyl)ether , a potent human carcinogen (OSHA regulated).[1]

  • Control: Never premix formaldehyde and HCl without the substrate present.[1]

  • Engineering: Use a closed reactor system with a caustic scrubber.

  • PPE: Full-face respirator or supplied air is recommended if the system is not fully enclosed.[1]

Chemical Handling[1][8]
  • Benzylic Chloride: The target molecule is a potent lachrymator and skin irritant.[1] It can alkylate DNA.[1] Handle as a cytotoxic agent.[1]

Analytical Profile & Data Summary

PropertySpecificationMethod
Appearance White to off-white crystalline solidVisual
Molecular Weight 226.74 g/mol Calc.[1]
Melting Point 55–65°C (Estimate, requires empirical verification)Capillary
Purity Target >97%GC / HPLC
Key Impurity Unreacted precursor; 5-chloromethyl isomer (trace)GC-MS
Mechanistic Diagram: Blanc Chloromethylation[1][7][9]

Mechanism Figure 2: Mechanistic flow of the ZnCl2-catalyzed Blanc reaction. step1 Activation: HCHO + HCl + ZnCl2 → [CH2=O-ZnCl2] + H+ step2 Electrophilic Attack: Attack at C3 position (Least hindered) step1->step2 step3 Intermediate: Benzylic Alcohol Species step2->step3 step4 Chlorination: Rapid conversion to -CH2Cl by HCl step3->step4

References

  • Wikipedia. (n.d.).[1] Blanc Chloromethylation Reaction Mechanism and Safety. Retrieved from [Link][1][6]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] 6-tert-Butyl-2,4-dimethylphenol Gas Phase Data. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Abstract: This guide provides a comprehensive technical overview of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development. The document details the compound's chemical identity, core physicochemical properties, reactivity profile, and essential safety protocols. Methodologies for analytical characterization are presented to ensure scientific rigor and reproducibility. The structure of this guide is designed to logically present the scientific attributes of the compound, supported by data, diagrams, and authoritative references.

Chemical Identity and Structure

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a substituted phenol featuring a sterically bulky tert-butyl group, a reactive chloromethyl group, and two methyl groups on the aromatic ring.[1] This unique arrangement of functional groups dictates its chemical behavior and utility as a precursor, particularly in the synthesis of antioxidants.[1]

Nomenclature and Chemical Identifiers

To ensure unambiguous identification, a summary of key identifiers for this compound is provided below.

ParameterInformation
IUPAC Name 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol[1]
CAS Number 23500-79-0[1][2]
Molecular Formula C₁₃H₁₉ClO[1][2]
Molecular Weight 226.74 g/mol [1][2]
EINECS Number 245-697-4[1]
Common Synonyms 2-(T-Butyl)-3-Chloromethyl-4,6-Dimethylphenol; 6-tert-Butyl-3-chloromethyl-2,4-xylenol[1]
SMILES CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)C[1]
InChI Key WODZSHMAILHEGD-UHFFFAOYSA-N[1]
Structural Influence on Properties

The molecular architecture of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is fundamental to its physicochemical properties. The interplay between its functional groups governs its reactivity, solubility, and spectroscopic characteristics.

G cluster_molecule 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol cluster_groups Key Functional Groups mol Phenolic Ring tert_butyl Tert-butyl Group tert_butyl->mol Steric hindrance, e-donating chloromethyl Chloromethyl Group chloromethyl->mol Reactive site for nucleophilic substitution hydroxyl Hydroxyl Group hydroxyl->mol Acidic proton, H-bonding methyl Methyl Groups methyl->mol e-donating

Caption: Key functional groups and their influence on the core phenolic structure.

Core Physicochemical Properties

A compound's behavior in a system is defined by its physical and chemical properties. These parameters are critical for designing synthetic routes, developing formulations, and ensuring safe handling.

PropertyValue
Physical State Solid at room temperature[1]
Density 1.055 g/cm³[1]
Boiling Point 312.9°C at 760 mmHg[1]
Flash Point 143°C[1]
Vapor Pressure 0.00028 mmHg at 25°C[1]
Refractive Index 1.526[1]
LogP (calculated) 4.045[1]
Solubility Profile

The calculated LogP value of 4.045 indicates that the compound is lipophilic.[1] This suggests limited solubility in water but good solubility in organic solvents such as methanol, ethanol, and toluene.[1][3] This property is a key consideration in drug development for predicting membrane permeability and in selecting appropriate solvent systems for reactions and purifications.

Thermal Stability

With a high boiling point and flash point, the compound is thermally stable under standard conditions. However, like many substituted phenols, it can be incompatible with strong oxidizing agents and may undergo vigorous or explosive reactions if nitrated.[3][4]

Analytical Characterization

Accurate characterization is the bedrock of chemical research. Standard analytical techniques such as Gas Chromatography (GC) are suitable for the analysis of this and related phenolic compounds.

Gas Chromatography (GC)

Rationale: GC is an effective technique for separating and quantifying volatile and semi-volatile compounds. For phenols, analysis can be performed on the underivatized compound or after derivatization to improve chromatographic behavior and sensitivity. The choice of detector, typically a Flame Ionization Detector (FID), provides robust and reproducible quantification.

Protocol: Purity Analysis by Capillary GC-FID

This protocol is a self-validating system designed to provide a reliable assessment of compound purity.

  • Standard Preparation:

    • Accurately weigh approximately 10.0 mg of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol reference standard.

    • Dissolve the compound in a suitable solvent like isooctane or hexane and dilute to volume in a 10-mL volumetric flask to create a stock solution.[5]

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution of the material under investigation at a concentration within the calibration range (e.g., 50 µg/mL) using the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and FID.

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Data Analysis:

    • Integrate the peak area of the analyte in both standards and samples.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve. Purity is expressed as a percentage of the main peak area relative to the total area of all peaks.

Caption: Experimental workflow for GC-FID purity analysis.

Chemical Reactivity and Stability

The reactivity of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is dominated by its two primary functional groups: the phenolic hydroxyl group and the chloromethyl group.[1]

  • Phenolic Hydroxyl Group: This group confers weak acidity and can participate in acid-base reactions.[1][4] It is also susceptible to oxidation, a property that is moderated by the sterically hindering tert-butyl group at the ortho position.

  • Chloromethyl Group: This is a highly reactive benzylic halide site, making it an excellent electrophile for nucleophilic substitution reactions.[1] This reactivity is the cornerstone of its use as an intermediate in synthesizing larger molecules, such as the antioxidant 1790, through condensation with other compounds.[1]

G Reactant Molecule + Nu⁻ (Nucleophile) TS Transition State Reactant->TS SN2 Attack Product Substituted Product + Cl⁻ TS->Product

Caption: Generalized nucleophilic substitution pathway at the chloromethyl group.

Incompatible Materials

As a substituted phenol, this compound is incompatible with several classes of materials:

  • Strong Bases: Reacts in a standard acid-base fashion, generating heat.[3][4]

  • Strong Reducing Agents: Incompatible with hydrides, nitrides, and alkali metals.[3][4]

  • Strong Oxidizing Agents: Can lead to vigorous reactions.[3]

  • Certain Metals: Avoid the use of aluminum, copper, and brass alloys in storage and processing equipment.[3]

Safety and Handling

Proper handling is imperative due to the hazardous nature of phenolic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of vapors or mists.[6]

  • Handling: Do not get in eyes, on skin, or on clothing.[6] Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] For quality maintenance, storing under an inert atmosphere is recommended.[6]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Seek immediate medical attention.[6] Phenol and its derivatives can be absorbed through the skin and may cause severe irritation or chemical burns.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion/Inhalation: If swallowed or inhaled, seek immediate medical assistance.[6]

Conclusion

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its substituted phenolic structure. Its lipophilic nature, thermal stability, and particularly the reactivity of its chloromethyl group make it a versatile building block in organic synthesis. A thorough understanding of its properties, analytical characterization, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • Vulcanchem. (n.d.). 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol - 23500-79-0.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-tert-Butyl-2,4-xylenol.
  • Sigma-Aldrich. (n.d.). 6-tert-Butyl-2,4-dimethylphenol Pharmaceutical Secondary Standard CRM.
  • Haz-Map. (n.d.). 6-tert-Butyl-2,4-xylenol - Hazardous Agents.
  • NOAA. (n.d.). 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | CAMEO Chemicals.
  • Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol.
  • PubChem. (n.d.). 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884.
  • Krysin, A. P., et al. (2009). About Selective Methods of Synthesis of 6-tert-Butyl-2-methylphenol and 6-tert-Butyl-2,4-dimethylphenol. Russian Journal of General Chemistry, 79(6), 1156–1162.
  • Pharmaffiliates. (n.d.). 6-(tert-Butyl)-3-(chloromethyl)-2,4-dimethylphenol, CAS No : 23500-79-0.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • TCI Chemicals. (n.d.). 6-tert-Butyl-2,4-xylenol | 1879-09-0.

Sources

Foundational

An In-depth Technical Guide to 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS No. 23500-79-0)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Synthetic Intermediate 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, with its Chemical Abstracts Service (CAS) number 23500-79...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, with its Chemical Abstracts Service (CAS) number 23500-79-0, is a polysubstituted phenol that serves as a crucial intermediate in the synthesis of high-performance antioxidants and potentially novel therapeutic agents. The strategic positioning of its functional groups—a sterically hindered hydroxyl group, a reactive chloromethyl moiety, and activating methyl groups on the aromatic ring—renders it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and applications, with a particular focus on its role in the development of advanced antioxidant systems.

Molecular Structure and Physicochemical Properties

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is an aromatic compound characterized by a phenol ring substituted with a tert-butyl group at the 6-position, a chloromethyl group at the 3-position, and methyl groups at the 2- and 4-positions. This unique substitution pattern dictates its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

PropertyValueSource
CAS Number 23500-79-0
Molecular Formula C₁₃H₁₉ClO
Molecular Weight 226.74 g/mol
Appearance Solid or viscous liquid
Boiling Point 312.9 °C at 760 mmHg (Predicted)
Density 1.055 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in organic solvents.

The sterically hindered phenolic hydroxyl group is a key feature, contributing to the antioxidant properties of its derivatives. The bulky tert-butyl group ortho to the hydroxyl group enhances the stability of the corresponding phenoxyl radical, a critical factor in radical scavenging mechanisms. The chloromethyl group, on the other hand, is a versatile synthetic handle, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of this phenolic moiety into larger molecular scaffolds.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is the chloromethylation of its precursor, 2,4-dimethyl-6-tert-butylphenol.

Synthesis of the Precursor: 2,4-Dimethyl-6-tert-butylphenol

The precursor, 2,4-dimethyl-6-tert-butylphenol, is synthesized via the Friedel-Crafts alkylation of 2,4-dimethylphenol (2,4-xylenol) with isobutylene. This reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.

An optimized procedure involves the use of aluminum phenoxide as a catalyst, achieving a high yield of the desired product. The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield and minimizing the formation of byproducts.

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-tert-butylphenol

  • Catalyst Preparation: Prepare the aluminum phenoxide catalyst in situ or separately.

  • Reaction Setup: In a suitable reactor, charge 2,4-dimethylphenol.

  • Catalyst Addition: Add the aluminum phenoxide catalyst (approximately 1.1 mol%) to the reactor.

  • Alkylation: Heat the mixture to 130°C and introduce isobutylene gas over a period of 3 hours.

  • Work-up: After the reaction is complete, cool the mixture and purify the product, for instance, by distillation under reduced pressure. The yield of 2,4-dimethyl-6-tert-butylphenol can reach up to 85% under these optimized conditions.

Chloromethylation to Yield 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

The chloromethylation of 2,4-dimethyl-6-tert-butylphenol introduces the reactive chloromethyl group. This reaction typically involves formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.

Experimental Protocol: Synthesis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

A representative, though not fully detailed, protocol can be inferred from patent literature. For precise, research-grade synthesis, further optimization and analytical monitoring are recommended.

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, combine 2,4-dimethyl-6-tert-butylphenol, paraformaldehyde, and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to approximately 40°C and introduce dry hydrogen chloride gas while stirring. Maintain the reaction for 3.5 hours.

  • Work-up: After completion, cool the reaction mixture, separate the organic layer, and recover the product, for example, by distillation under reduced pressure.

Key Application: Synthesis of Antioxidant 1790

A primary and well-documented application of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is its use as a key intermediate in the synthesis of the high-performance hindered phenolic antioxidant, Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate, commercially known as Antioxidant 1790. This antioxidant is valued for its excellent thermal stability and is used as a stabilizer in various polymers.

Experimental Protocol: Synthesis of Antioxidant 1790

  • Reaction Setup: In a 500-mL four-necked flask equipped with a stirrer, reflux condenser, and thermometer, charge 19 g (0.1 mol) of the trisodium salt of cyanuric acid, 71 g (0.33 mol) of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, 200 mL of N,N-dimethylformamide, and 1 g of a phase transfer catalyst.

  • Reaction: Heat the mixture to 120°C and stir for 14 hours under a nitrogen atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to 50-60°C and filter.

    • Distill the filtrate under reduced pressure to remove the N,N-dimethylformamide.

    • To the residue, add 200 mL of toluene and 100 mL of water, stir until dissolved, and then separate the aqueous phase.

    • Distill the organic phase to remove residual water and a portion of the toluene.

    • Slowly add 150 mL of methanol and reflux until the material is completely dissolved.

    • Add activated charcoal for decolorization, perform a hot filtration, and then cool the filtrate to induce crystallization.

    • Filter the crystals, wash, and dry to obtain the final product.

Antioxidant Mechanism and Potential Biological Significance

The antioxidant properties of derivatives of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol stem from the hindered phenolic hydroxyl group. These compounds act as radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism.

Upon encountering a free radical (R•), the phenolic hydroxyl group donates its hydrogen atom, neutralizing the radical. This process generates a phenoxyl radical (ArO•). The presence of the bulky tert-butyl group at the ortho position sterically shields the radical center on the oxygen atom. This steric hindrance enhances the stability of the phenoxyl radical, preventing it from initiating new radical chains and making the parent compound an effective antioxidant.

For drug development professionals, the antioxidant potential of novel molecules derived from this scaffold is of considerable interest. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability to synthesize novel compounds with tailored antioxidant activity by modifying the 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol core presents a promising avenue for therapeutic innovation. While specific biological activity data for the title compound is limited, the known antioxidant, anti-inflammatory, and anticancer activities of other substituted phenols suggest that derivatives of this compound could warrant further investigation.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic proton, the methylene protons of the chloromethyl group, the methyl protons, and the tert-butyl protons, with chemical shifts and coupling patterns consistent with the proposed structure.

    • ¹³C NMR would display the expected number of signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: An IR spectrum would exhibit a characteristic broad absorption band for the phenolic O-H stretching vibration and absorptions corresponding to C-H and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Safety and Handling

A specific, detailed Material Safety Data Sheet (MSDS) for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) is not widely available. However, based on the known hazards of its precursor, 2,4-dimethyl-6-tert-butylphenol, and related chlorinated phenols, it should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Given that chlorinated phenols can have varying degrees of toxicity, with some acting as uncouplers of oxidative phosphorylation, it is prudent to treat this compound as potentially hazardous.

Conclusion and Future Perspectives

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a valuable and versatile synthetic intermediate. Its primary application in the production of high-performance antioxidants like Antioxidant 1790 highlights its industrial importance. For researchers in drug discovery and development, the true potential of this compound lies in its utility as a scaffold for the synthesis of novel bioactive molecules. The combination of a sterically hindered phenolic antioxidant moiety and a reactive chloromethyl group for further functionalization offers a compelling platform for the design of new therapeutic agents targeting diseases associated with oxidative stress. Further research into the biological activities of new derivatives of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is warranted and could lead to the discovery of promising new drug candidates.

References

  • At present, specific peer-reviewed journal articles detailing the synthesis and full characterization of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol are not readily available in the public domain.
  • Safety information is inferred from the known hazards of structurally related compounds, and a dedicated, comprehensive MSDS for CAS 23500-79-0 should be consulted if available
Exploratory

Molecular structure of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

The Lynchpin Intermediate in Vasoconstrictor & Antioxidant Synthesis [1][2] Executive Summary 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) is a highly specialized benzylic chloride intermediate.[3][...

Author: BenchChem Technical Support Team. Date: February 2026

The Lynchpin Intermediate in Vasoconstrictor & Antioxidant Synthesis [1][2]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) is a highly specialized benzylic chloride intermediate.[3][4][5][6] It serves as the structural scaffold for the imidazoline class of sympathomimetic agents, most notably Oxymetazoline (the active ingredient in Afrin® and Visine® L.R.). Beyond pharmaceuticals, its sterically hindered phenolic core makes it a precursor for high-performance antioxidants and OLED emissive layers.

This guide dissects the molecular architecture, validated synthesis protocols, and critical handling requirements for this compound, designed for researchers in medicinal chemistry and process development.

Molecular Architecture & Properties

The molecule represents a "perfect storm" of steric protection and localized reactivity. The phenolic ring is densely substituted, directing chemical activity to the specific chloromethyl handle.

Structural Analysis
  • Steric Shielding: The tert-butyl group at C6 and methyl group at C2 flank the hydroxyl group (C1). This "ortho-blocking" effectively suppresses O-alkylation and radical dimerization, preserving the phenolic proton for antioxidant activity or solubility.

  • Reactive Handle: The chloromethyl group at C3 is a benzylic electrophile. Unlike the sterically crowded C1-OH, the C3 position is relatively accessible for nucleophilic attack (SN2), making it the primary site for derivatization.

  • Electronic Effects: The electron-donating alkyl groups (t-Butyl, 2x Methyl) and the hydroxyl group activate the ring, making the precursor highly susceptible to electrophilic aromatic substitution (chloromethylation).

Physicochemical Profile
PropertyValueContext
CAS Registry 23500-79-0Unambiguous Identifier
Molecular Formula C₁₃H₁₉ClOMW: 226.74 g/mol
Appearance Viscous Liquid or Low-Melting SolidOften crystallizes upon standing/purification
Boiling Point ~313°C (760 mmHg)High thermal stability due to MW and H-bonding
Solubility Organic Solvents (DCM, Toluene)Lipophilic; insoluble in water
Stability Moisture SensitiveBenzylic chloride can hydrolyze to alcohol over time

Synthesis Protocol: The Chloromethylation Route

The industrial standard for producing this intermediate is the Blanc Chloromethylation of 2,4-dimethyl-6-tert-butylphenol. This reaction must be controlled to prevent polymerization or bis-chloromethylation.

Reaction Scheme

Precursor: 2,4-Dimethyl-6-tert-butylphenol (6-tert-butyl-2,4-xylenol) Reagents: Paraformaldehyde, Concentrated HCl Catalyst: Phase Transfer Catalyst (e.g., Tetraethylammonium bromide - TEAB)[7]

Step-by-Step Methodology

Note: This protocol involves carcinogenic reagents (formaldehyde) and corrosive acids. Perform in a fume hood.

  • Charge: In a glass-lined reactor, dissolve 1.0 eq of 2,4-dimethyl-6-tert-butylphenol in a non-polar solvent (e.g., Cyclohexane or neat if temperature allows).

  • Activation: Add 1.5 - 2.0 eq of Paraformaldehyde .

  • Acidification: Slowly introduce concentrated Hydrochloric Acid (37%) while maintaining temperature between 20–30°C.

  • Catalysis: Add 0.05 eq of Tetraethylammonium bromide (TEAB) . The PTC is critical for shuttling chloride ions into the organic phase to react with the hydroxymethyl intermediate.

  • Reaction: Agitate vigorously. The reaction typically proceeds via the formation of a quinone methide intermediate, which is then trapped by HCl.

    • Monitoring: Track disappearance of starting phenol via HPLC or TLC.

  • Workup: Separate the organic layer. Wash with water (2x) and dilute NaHCO₃ to neutralize residual acid.

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure. The product may be used crude for the next step (cyanidation) due to the instability of the benzyl chloride.

Mechanistic Pathway Visualization

The following diagram illustrates the flow from the xylenol precursor to the chloromethylated intermediate.

SynthesisPathway Precursor 2,4-Dimethyl-6-tert-butylphenol (Starting Material) Intermediate Quinone Methide (Transient Species) Precursor->Intermediate Hydroxymethylation Reagents Paraformaldehyde + HCl (Phase Transfer Cat.) Reagents->Intermediate Product 6-Tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Intermediate->Product Nucleophilic Attack (Cl-)

Figure 1: Blanc Chloromethylation mechanism via Phase Transfer Catalysis.

Downstream Applications: The Oxymetazoline Route

The primary commercial utility of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is its conversion into Oxymetazoline , a widely used vasoconstrictor. This requires converting the electrophilic chloromethyl group into an imidazoline ring.

The "Nitrile Route" Workflow
  • Cyanidation: The chloromethyl intermediate is reacted with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (DMSO or DMF) to form 2,4-dimethyl-6-tert-butylphenylacetonitrile .

    • Critical Control: Temperature must be kept <70°C to prevent polymerization.

  • Cyclization: The nitrile is reacted with Ethylenediamine (often as a tosylate salt) at high temperatures (~180–200°C) or catalyzed by CS₂ to close the imidazoline ring.

  • Result: Oxymetazoline (HCl salt).

Application Logic Diagram

OxymetazolineRoute Cl_Intermediate Chloromethyl Intermediate (CAS: 23500-79-0) Nitrile Acetonitrile Derivative (Nucleophilic Sub.) Cl_Intermediate->Nitrile S_N2 Displacement NaCN NaCN / DMSO Oxymetazoline Oxymetazoline HCl (Vasoconstrictor API) Nitrile->Oxymetazoline Heterocyclic Cyclization EDA Ethylenediamine / Heat

Figure 2: Conversion of the chloromethyl scaffold to the pharmaceutical active ingredient Oxymetazoline.

Safety & Handling Protocols

As a benzylic chloride, this compound possesses specific hazards that must be mitigated in a research or pilot-plant setting.

Hazard Profile
  • Alkylating Agent: The -CH₂Cl group is a potent alkylator. It can react with DNA bases (guanine), posing a potential carcinogenicity risk.

  • Lachrymator: Like benzyl chloride, it is irritating to mucous membranes and eyes.

  • Sensitizer: Potential for severe allergic dermatitis upon skin contact.

Mandatory PPE & Engineering Controls
  • Containment: Handle only in a certified chemical fume hood or glovebox.

  • Glove Selection: Use Viton or Silver Shield laminate gloves. Nitrile gloves may degrade rapidly upon exposure to benzylic chlorides.

  • Decontamination: A solution of 5% ethanolamine in water or dilute ammonia should be available to neutralize spills (converts the chloride to the amine/alcohol).

References

  • Pharmaffiliates. (n.d.). 6-(tert-Butyl)-3-(chloromethyl)-2,4-dimethylphenol Product Data. Retrieved from

  • VulcanChem. (n.d.). Chloromethylation Process for 2,4-dimethyl-6-tert-butylphenol. Retrieved from

  • Google Patents. (1973). US3772390A - Hindered phenol sulfides. Retrieved from

  • CAS Common Chemistry. (n.d.).[1] CAS RN 23500-79-0 Details.[1][2][3][4][6] Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 4-tert.-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile. Retrieved from

Sources

Foundational

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol mechanism of action

The following technical guide details the mechanism of action, chemical reactivity, and application protocols for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0). Mechanisms of Reactivity, Impurity Prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and application protocols for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0).

Mechanisms of Reactivity, Impurity Profiling, and Synthetic Application[1]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a specialized benzylic electrophile serving as a critical intermediate in the synthesis of high-molecular-weight hindered phenol antioxidants (e.g., Antioxidant 1790).[1][2] Unlike typical phenolic intermediates, its reactivity is defined by the 3-chloromethyl "warhead" located at the meta position relative to the hydroxyl group.[1]

For drug development professionals, this compound presents a dual profile:

  • Synthetic Utility: A precision tool for grafting the lipophilic 2,4-dimethyl-6-tert-butylphenol antioxidant core onto functional backbones.[1]

  • Toxicological Risk: A potent alkylating agent and structural alert (benzyl chloride) requiring rigorous control as a Mutagenic Impurity (MI) under ICH M7 guidelines.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
CAS Number 23500-79-0
IUPAC Name 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol
Molecular Formula C₁₃H₁₉ClO
Molecular Weight 226.74 g/mol
Physical State Viscous yellow liquid or low-melting solid
Solubility Soluble in toluene, acetone, chloroform; Insoluble in water
Key Functional Groups Sterically hindered Phenol (Antioxidant), Benzyl Chloride (Electrophile)
Mechanism of Action
3.1 Chemical Mechanism: The Meta-Benzylic Electrophile

Unlike ortho- or para- chloromethyl phenols, which rapidly eliminate HCl to form highly reactive Quinone Methides (QM) , the 3-chloromethyl isomer cannot form a QM species due to the lack of conjugation between the meta-carbon and the phenolic oxygen.[1]

Consequently, its mechanism of action is governed by Nucleophilic Substitution (S_N2 / S_N1) rather than Michael addition.[1]

  • Activation: The C–Cl bond is polarized, creating a partial positive charge on the benzylic carbon.[1]

  • Substitution: Nucleophiles (Nu⁻) attack the benzylic carbon, displacing the chloride ion.[1]

  • Selectivity: The steric bulk of the tert-butyl group at C6 and methyl groups at C2/C4 directs incoming nucleophiles away from the phenolic core, preserving the antioxidant activity of the hydroxyl group.[1]

3.2 Biological Mechanism: Alkylation & Toxicity

In a biological context (or as a contaminant), the compound acts as a direct-acting alkylating agent .[1]

  • Covalent Binding: The electrophilic chloromethyl group reacts with nucleophilic amino acid residues (Cysteine thiols, Lysine amines) and DNA bases (Guanine N7).[1]

  • Haptenization: Protein adduction can lead to skin sensitization (allergic contact dermatitis).[1] The molecule acts as a hapten, modifying self-proteins to become immunogenic.[1]

  • Genotoxicity Potential: As a benzyl chloride derivative, it is classified as a Class 2 or 3 impurity in mutagenicity assessments, necessitating control to Threshold of Toxicological Concern (TTC) levels in pharmaceuticals.[1]

Visualization: Reactivity Pathways[1]

The following diagram illustrates the divergent pathways of the molecule: its constructive use in synthesis versus its destructive potential as a toxicant.[1]

MechanismOfAction cluster_Synthesis Synthetic Pathway (Constructive) cluster_Toxicity Toxicological Pathway (Destructive) Compound 6-Tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Target Target Nucleophile (e.g., Cyanuric Acid) Compound->Target  S_N2 Attack   BioNu Biological Nucleophile (DNA / Cysteine) Compound->BioNu  Uncontrolled Alkylation   Product Antioxidant Conjugate (e.g., AO 1790) Target->Product  -HCl   Adduct Alkylated Macromolecule (Genotoxicity / Sensitization) BioNu->Adduct  Covalent Bond  

Caption: Figure 1.[1] Divergent reaction pathways showing constructive synthetic utility (green) versus toxicological alkylation risks (red).

Experimental Protocols
5.1 Protocol: Reactivity Assessment (Alkylation Potential)

Purpose: To quantify the electrophilic reactivity of the intermediate against a model nucleophile (4-(p-nitrobenzyl)pyridine - NBP), simulating biological binding.[1]

Reagents:

  • Test Compound (23500-79-0)[1][2][3][4][5]

  • 4-(p-nitrobenzyl)pyridine (NBP)[1]

  • Acetone (HPLC Grade)[1]

  • Triethylamine (TEA)[1]

Procedure:

  • Preparation : Dissolve the Test Compound (10 mM) and NBP (100 mM) in acetone.

  • Incubation : Mix equal volumes in a sealed vial. Add 1 equivalent of TEA. Heat to 50°C for 60 minutes.

  • Quenching : Cool to room temperature. Dilute 1:10 with acetonitrile.

  • Analysis : Inject into HPLC-UV (254 nm).

  • Calculation : Measure the depletion of the Test Compound peak relative to an internal standard.

    • Interpretation: >50% depletion indicates high alkylating potency (High Containment Required).[1]

5.2 Protocol: Trace Impurity Analysis (LC-MS/MS)

Purpose: Detection of residual intermediate in drug substances (Limit of Quantitation: < 1 ppm).[1]

System Parameters:

  • Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A : 0.1% Formic Acid in Water.[1]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient : 50% B to 95% B over 5 minutes (Lipophilic retention).[1]

  • Detection : ESI+ (Electrospray Ionization), MRM Mode.[1]

MRM Transitions:

  • Precursor Ion: [M-Cl]⁺ (Benzylic Carbocation formation in source) or [M+H]⁺.[1]

  • Note: Due to the labile Cl, monitoring the tropylium-like ion or the loss of HCl is common.[1]

References
  • VulcanChem . (n.d.).[1] 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Technical Data. Retrieved from [1]

  • National Institutes of Health (NIH) . (2023).[1] 6-TERT-BUTYL-3-(CHLOROMETHYL)-2,4-DIMETHYLPHENOL - GSRS Substance Record.[1] U.S. National Library of Medicine.[1] Retrieved from [1]

  • CAS Common Chemistry . (2023).[1] 3-(Chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol (CAS 23500-79-0).[1][3] American Chemical Society.[1][3] Retrieved from [1][3]

  • Opulent Pharma . (n.d.).[1] Impurity Standards and Reference Materials: 4-tert-butyl-2,6-dimethyl-3-hydroxy benzyl chloride. Retrieved from [1]

  • Santa Cruz Biotechnology . (2010).[1] Material Safety Data Sheet: 6-tert-Butyl-2,4-xylenol Derivatives. Retrieved from [1]

Sources

Exploratory

Advanced Strategies in the Synthesis and Functionalization of Substituted Phenols

Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists Executive Summary The substituted phenol motif is a cornerstone of modern pharmacopeia, serving as the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The substituted phenol motif is a cornerstone of modern pharmacopeia, serving as the structural anchor for roughly 20% of the top 200 small-molecule drugs. Historically, the synthesis of these moieties relied on harsh, non-selective methods like the fusion of sulfonates with molten alkali or the hydrolysis of diazonium salts. These "legacy" methods are increasingly incompatible with the delicate functional group architecture required in modern drug discovery.

This guide pivots away from textbook basics to address the strategic construction of phenols using transition-metal catalysis and green oxidation protocols. We focus on high-fidelity methods that tolerate sensitive scaffolds (e.g., heterocycles, chiral centers) and provide self-validating experimental workflows to ensure reproducibility in high-stakes research environments.

Section 1: Strategic Synthesis – Beyond the Sandmeyer

Modern retrosynthetic analysis treats the phenol hydroxyl group not just as a pre-existing functionality, but as a handle capable of being installed at late stages via C-X or C-M activation.

Palladium-Catalyzed Hydroxylation (Buchwald-Hartwig Type)

The hydroxylation of aryl halides was long considered the "missing link" in cross-coupling due to the propensity of Pd(II)-hydroxide species to undergo reductive elimination to form water rather than the desired C-O bond. The breakthrough utilization of bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, BippyPhos) facilitates the reductive elimination of the phenol.

Mechanistic Insight: The cycle begins with the oxidative addition of the aryl halide to Pd(0). The critical divergence from standard amination is the transmetalation step with a hydroxide source (KOH or CsOH). The bulky ligand prevents the formation of the bridged Pd-dimer (inactive off-cycle species) and promotes the reductive elimination of the phenol product.

Pd_Cycle cluster_offcycle Off-Cycle Deactivation Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Start->OxAdd Int1 L-Pd(II)(Ar)(X) OxAdd->Int1 Base Ligand Exchange (KOH / H2O) Int1->Base Int2 L-Pd(II)(Ar)(OH) Base->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim Dimer Pd-OH Dimer (Inactive) Int2->Dimer Without Bulky Ligand Product Ar-OH + Pd(0)L RedElim->Product Product->Start Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed hydroxylation of aryl halides. Note the critical role of bulky ligands in preventing Pd-OH dimerization.

Green Ipso-Hydroxylation of Aryl Boronic Acids

For scaffolds sensitive to strong bases required in Pd-catalysis, the oxidative ipso-hydroxylation of aryl boronic acids offers a milder alternative. While traditional oxidation uses NaOH/H2O2, recent advancements utilize photocatalytic systems or benign oxidants to prevent over-oxidation to quinones.

Key Advantage: This method is chemically orthogonal to halide-based cross-couplings, allowing for the sequential functionalization of halo-aryl boronic acids (e.g., Suzuki coupling at the halide followed by hydroxylation at the boron).

Section 2: Reactivity & Chemoselectivity

Once synthesized, the phenol is a Janus-faced nucleophile, capable of reacting at the oxygen (O-alkylation/acylation) or the carbon ring (C-alkylation/acylation).

Controlling the Fries Rearrangement

The Fries rearrangement is the primary method for converting phenolic esters into hydroxyaryl ketones. The choice between Thermal/Lewis Acid and Photo-Fries pathways dictates the regioselectivity (ortho vs. para).

  • Lewis Acid (AlCl3, TiCl4): Thermodynamic control. High temperatures favor the ortho-isomer due to chelation stabilization between the carbonyl oxygen and the phenolic proton (or metal center).

  • Photo-Fries: Radical mechanism.[1] Occurs under UV light without catalyst.[2][3] Often yields a mixture but is essential for substrates that cannot survive strong Lewis acids.

Fries_Selectivity Substrate Phenolic Ester (Ar-O-CO-R) Decision Method Selection Substrate->Decision PathA Lewis Acid (AlCl3) Heat (>100°C) Decision->PathA High Temp PathB Lewis Acid (AlCl3) Low Temp (<60°C) Decision->PathB Low Temp PathC Photo-Fries (UV Light, No Cat.) Decision->PathC Sensitive Substrates Ortho Ortho-Isomer (Thermodynamic) PathA->Ortho Para Para-Isomer (Kinetic) PathB->Para Mix Mixture + Radical Byproducts PathC->Mix

Figure 2: Decision matrix for controlling regioselectivity in the Fries Rearrangement.

Section 3: Applications in Drug Discovery

Phenols are not just passive linkers; they are active pharmacophores. They often serve as H-bond donors in protein active sites or as bioisosteres for amides and carboxylic acids.

Recent FDA Approvals (2023-2024)
  • Vanzacaftor (2024): A component of the cystic fibrosis triple therapy (Alyftrek). It contains a substituted phenol ether motif, critical for hydrophobic packing within the CFTR protein.

  • Resmetirom (2024): The first drug approved for NASH (nonalcoholic steatohepatitis). Its core structure features a phenol that is essential for receptor binding selectivity (THR-β agonist).

  • Elacestrant (2023): A selective estrogen receptor degrader (SERD) for breast cancer, utilizing a phenol group to mimic the A-ring of estradiol, ensuring high affinity for the ERα receptor.

Bioisosteric Replacement

Phenols are frequently swapped with benzoxazolones or indazoles to improve metabolic stability (preventing Phase II glucuronidation) while maintaining H-bond donor capability.

Section 4: Detailed Experimental Protocols

These protocols are designed with "Self-Validating" checkpoints—visual or analytical cues that confirm the reaction is proceeding correctly before workup.

Protocol A: Pd-Catalyzed Hydroxylation of Aryl Chlorides

Adapted from Buchwald et al. and recent optimization studies.

Scope: Conversion of electron-neutral or electron-rich aryl chlorides to phenols. Reagents:

  • Aryl Chloride (1.0 equiv)

  • KOH (4.0 equiv, ground powder)

  • Pd2(dba)3 (2 mol %)

  • Ligand: tBuBrettPhos (4 mol %)

  • Solvent: 1,4-Dioxane / H2O (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Checkpoint 1): In a reaction vial, mix Pd2(dba)3 and tBuBrettPhos in 1,4-dioxane under Argon. Stir for 5 minutes.

    • Validation: The solution should change from deep purple (Pd2dba3) to a lighter orange/brown, indicating active ligand ligation.

  • Substrate Addition: Add the aryl chloride and ground KOH.

  • Solvent Activation: Add degassed water.

    • Note: The biphasic nature is crucial. The organic phase solubilizes the catalyst/substrate, while the aqueous phase creates a reservoir of hydroxide.

  • Reaction: Seal and heat to 100°C for 8-12 hours.

  • Monitoring (Checkpoint 2): TLC or LCMS.

    • Validation: The reaction mixture often turns dark black/brown upon completion due to Pd precipitation. If the solution remains bright orange after 12h, the catalyst may have died (oxidized) or the substrate is unreactive.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~2 (important to protonate the phenolate salt). Extract with EtOAc.

Protocol B: Green Ipso-Hydroxylation of Aryl Boronic Acids

Scope: Mild synthesis suitable for acid/base sensitive substrates.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • H2O2 (30% aq, 1.2 equiv)

  • Solvent: EtOH or THF

  • Catalyst: None (or mild base like NaHCO3 if acid-sensitive)

Step-by-Step Methodology:

  • Dissolution: Dissolve aryl boronic acid in EtOH at room temperature.

  • Oxidant Addition (Checkpoint 1): Add H2O2 dropwise.

    • Validation: A mild exotherm is usually observed. If the solution bubbles vigorously, add oxidant slower.

  • Stirring: Stir at RT for 1-2 hours.

  • Quench (Checkpoint 2): Test for peroxides using starch-iodide paper (turns blue/black). Quench excess peroxide with saturated Na2S2O3 solution.

    • Validation: The starch-iodide test must be negative before extraction to prevent safety hazards during concentration.

  • Isolation: Extract with DCM. The phenol product is often pure enough to proceed without chromatography.

References

  • Pd-Catalyzed Hydroxylation: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc.[4][5][6] 2006, 128, 10694. Link

  • Green Boronic Acid Oxidation: Loebbecke, S., et al. "Automated Continuous Synthesis of Phenols." Org.[2][5] Process Res. Dev. 2024 (General Review Context).[5][7][8][9] Link

  • Photo-Fries Rearrangement: Kulkarni, A., et al. "Continuous Flow Photo-Fries Rearrangement."[6] Beilstein J. Org. Chem. 2018.[4][6] Link

  • FDA Approvals 2024: "Novel Drug Approvals for 2024." FDA.gov. Link

  • Resmetirom Structure & Approval: Harrison, S. A., et al. "A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis." New England Journal of Medicine, 2024. Link

  • Vanzacaftor Development: "Vertex Announces FDA Acceptance of NDAs for Vanzacaftor Triple Combination." Vertex Pharmaceuticals Press Release, 2024. Link

  • Phenol Bioisosteres: "Phenol (bio)isosteres in drug design and development." Archiv der Pharmazie, 2024.[10] Link

  • Modern Fries Protocols: "Fries Rearrangement - Organic Chemistry Portal." Link

Sources

Foundational

Technical Monograph: Safety &amp; Handling of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

[1] Executive Summary 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) is a specialized alkylating intermediate used primarily in the synthesis of sterically hindered phenolic antioxidants and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) is a specialized alkylating intermediate used primarily in the synthesis of sterically hindered phenolic antioxidants and pharmaceutical precursors.[1] Unlike simple phenols, the presence of the reactive chloromethyl (-CH₂Cl) moiety at the meta position introduces significant alkylating potential, elevating its hazard profile beyond standard phenolic toxicity.[1]

This guide serves as a technical companion to the standard Safety Data Sheet (SDS), providing researchers with the mechanistic grounding required to handle, store, and utilize this compound safely in drug development and advanced organic synthesis.[1]

Part 1: Chemical Identity & Physicochemical Characterization[1]

Precise identification is critical due to the existence of structural isomers (e.g., 2,5-dimethyl variants).[1] The following data establishes the baseline for purity assessment and reaction stoichiometry.

Substance Identification
ParameterTechnical Specification
IUPAC Name 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
CAS Registry Number 23500-79-0
Molecular Formula C₁₃H₁₉ClO
Molecular Weight 226.74 g/mol
SMILES CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)C
Synonyms 2-(t-Butyl)-3-chloromethyl-4,6-dimethylphenol; 3-Chloromethyl-6-t-butyl-2,4-xylenol
Critical Physicochemical Properties
PropertyValueOperational Implication
Physical State Solid (often off-white/yellow powder) or supercooled liquidMay require gentle heating for transfer; dust explosion hazard if solid.[1]
Boiling Point 312.9°C (at 760 mmHg)High boiling point suggests low volatility, but thermal degradation can occur before boiling.[1]
Flash Point 143°CCombustible but not flammable under standard lab conditions.[1]
Density 1.055 g/cm³Slightly denser than water; sinks in aqueous spills.[1]
LogP ~4.04Highly lipophilic; readily penetrates skin and biological membranes.[1]
Solubility Soluble in Toluene, MeOH, DCMCompatible with standard organic synthesis solvents.[1]

Part 2: Hazard Profiling & Toxicology Mechanisms[1]

Warning: This compound combines the systemic toxicity of phenols with the reactivity of benzyl chlorides .[1]

Structural Alerts & Reactivity

The chloromethyl group is an electrophilic site capable of S_N2 reactions with biological nucleophiles (DNA, proteins).[1]

  • Alkylating Agent: High potential for skin sensitization and mutagenicity.[1]

  • Hydrolysis Risk: In the presence of moisture, the -CH₂Cl group can hydrolyze to form HCl and the corresponding benzyl alcohol, increasing corrosivity and pressure in sealed containers.[1]

GHS Classification (Derived)
  • Skin Corr.[1][2][3] 1B: Causes severe skin burns and eye damage (due to combined phenolic/acidic nature).[1]

  • Acute Tox. 3 (Oral/Dermal): Toxic if swallowed or in contact with skin.[1][4]

  • Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects.[1][5][2]

  • Sensitizer: Potential skin sensitizer due to protein alkylation.[1]

Toxicology Matrix
RouteMechanism of ActionAcute Symptoms
Dermal Phenolic denaturation of proteins + Alkylation of keratin.[1]White necrotic patches, severe burns, delayed pain, potential systemic collapse.[1]
Inhalation Mucosal irritation via HCl release (hydrolysis) and phenolic absorption.[1]Coughing, laryngeal edema, chemical pneumonitis.[1]
Ocular Rapid corneal opacification via acid/phenol burn.[1]Permanent vision loss, severe pain.[1]

Part 3: Safe Handling & Experimental Protocols

Engineering Controls[1][3]
  • Containment: Handle exclusively within a certified chemical fume hood.

  • Atmosphere: Use an inert atmosphere (Nitrogen or Argon) when heating or storing to prevent moisture-induced hydrolysis.[1]

Personal Protective Equipment (PPE) Hierarchy
  • Hands: Silver Shield/4H (Laminate) gloves are required.[1] Standard Nitrile gloves offer insufficient breakthrough time for chlorinated phenols.[1] Double-gloving (Nitrile over Laminate) is recommended for dexterity.[1]

  • Eyes: Chemical splash goggles AND a face shield.[1]

  • Body: Tyvek® lab coat or chemical-resistant apron.[1]

Protocol: Safe Transfer & Weighing
  • Step 1: Verify the container is at room temperature.[1][6] Cold storage can lead to condensation (moisture) upon opening.[1]

  • Step 2: Weigh inside the fume hood using a draft shield.[1]

  • Step 3: Clean all spatulas immediately with a solvent (e.g., Acetone) into a dedicated organic waste stream.[1] Do not wash directly in the sink to prevent aquatic contamination.[1]

Part 4: Synthesis & Application Logic[1]

This compound is a "linchpin" intermediate.[1] The chloromethyl group serves as a leaving group, allowing researchers to attach complex functionalities to the sterically hindered phenol core.[1]

Mechanistic Workflow

The following diagram illustrates the reactivity profile, highlighting why this specific molecule is used to build larger antioxidant architectures.

SynthesisWorkflow cluster_hazard Critical Hazard Control Point Start Precursor: 6-tert-butyl-2,4-dimethylphenol Process1 Chloromethylation (HCHO + HCl) Start->Process1 Activation Target TARGET: 6-tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Process1->Target Electrophilic Aromatic Substitution Reaction Nucleophilic Substitution (S_N2 Reaction) Target->Reaction + Nucleophile (Nu-) Product Functionalized Antioxidant (e.g., Ether/Amine derivatives) Reaction->Product Displacement of Cl-

Figure 1: Synthesis workflow showing the generation and utilization of the chloromethyl intermediate. The target compound acts as an electrophilic bridge between the phenol core and the final functional group.[1]

Part 5: Emergency Response & Spill Management[1]

Decision Tree: Accidental Release

Follow this logic flow immediately upon a spill. Speed is critical to prevent surface corrosion and vapor release.[1]

EmergencyResponse Start Spill Detected Type Liquid or Solid? Start->Type Solid Solid Spill Type->Solid Liquid Liquid/Solution Spill Type->Liquid ActionS1 Cover with dry sand/vermiculite (Avoid dust generation) Solid->ActionS1 ActionL1 Absorb with chemically inert pads (Do NOT use cellulose/paper) Liquid->ActionL1 Disposal Transfer to Double-Bagged Hazardous Waste Container ActionS1->Disposal ActionL1->Disposal Decon Scrub surface with 5% NaHCO3 (Neutralize traces) Disposal->Decon

Figure 2: Emergency response logic for solid vs. liquid spills. Note the prohibition of cellulose materials which can react with the alkylating agent.[1]

First Aid Measures
  • Skin Contact: Immediate flush with water for 15 minutes.[1][7] Polyethylene Glycol (PEG 300/400) is superior to water for solubilizing phenols; if available, use after initial water rinse.[1]

  • Eye Contact: Irrigate continuously with water or saline for 30 minutes.[1] Do not pause for transport.

  • Ingestion: Do NOT induce vomiting (corrosive risk). Administer water if conscious.[1]

References

  • Pharmaffiliates. (n.d.). Certificate of Analysis: 6-(tert-Butyl)-3-(chloromethyl)-2,4-dimethylphenol.[1] Retrieved from [Link][1][8]

  • National Library of Medicine. (n.d.).[1] PubChem Compound Summary: 2,4-Dimethyl-6-tert-butylphenol (Parent Compound Toxicity Data).[1] Retrieved from [Link]

Sources

Exploratory

A-Technical-Guide-to-4-Chloro-3-methyl-6-pentylphenol

A Technical Guide to 4-Chloro-3-methyl-6-pentylphenol: Synthesis, Characterization, and Antimicrobial Applications For Researchers, Scientists, and Drug Development Professionals Abstract: The molecular formula C13H19ClO...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4-Chloro-3-methyl-6-pentylphenol: Synthesis, Characterization, and Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: The molecular formula C13H19ClO encompasses a range of phenolic isomers, with substituted chlorophenols being of significant interest due to their broad-spectrum antimicrobial properties. This guide focuses on a representative and structurally relevant isomer, 4-Chloro-3-methyl-6-pentylphenol . We provide an in-depth examination of its synthesis via Friedel-Crafts acylation and subsequent Clemmensen reduction, detailed protocols for its structural elucidation using modern spectroscopic techniques, and a validated workflow for assessing its antimicrobial efficacy. This document serves as a technical resource, blending established chemical principles with practical, field-tested methodologies for professionals in chemical synthesis and drug discovery.

Introduction and Nomenclature

Phenolic compounds are a cornerstone of organic chemistry, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring.[1][2][3] Their derivatives, particularly halogenated phenols, are widely utilized as disinfectants, antiseptics, and preservatives.[4][5] The addition of alkyl chains to the phenolic ring often enhances antimicrobial activity, a key principle in the structure-activity relationship of these compounds.[6][7]

The subject of this guide, 4-Chloro-3-methyl-6-pentylphenol , is a specific isomer of C13H19ClO. Its structure combines a chlorinated cresol (methylphenol) backbone with a pentyl group, features designed to optimize its lipophilicity and, consequently, its ability to disrupt microbial cell membranes.

IUPAC Nomenclature: Following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name is determined by identifying the parent phenol structure and numbering the substituents to give the lowest possible locants, with the hydroxyl group defining carbon 1.[2][8]

  • Parent: Phenol

  • Substituents: Chloro, Methyl, Pentyl

  • Numbering: The hydroxyl group is at position 1. The substituents are at positions 4 (Chloro), 3 (Methyl), and 6 (Pentyl).

This systematic approach ensures unambiguous identification.

Synthesis Pathway and Mechanistic Rationale

The synthesis of 4-Chloro-3-methyl-6-pentylphenol can be efficiently achieved through a two-step process starting from the commercially available precursor, 4-chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC).[9][10] The chosen pathway involves an initial Friedel-Crafts acylation to introduce a five-carbon chain, followed by a reduction to yield the final alkyl group.

Step 1: Friedel-Crafts Acylation

The first step is the regioselective acylation of 4-chloro-3-methylphenol with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

  • Reaction: 4-chloro-3-methylphenol + Pentanoyl Chloride → 1-(5-Chloro-4-hydroxy-2-methylphenyl)pentan-1-one

  • Causality: The hydroxyl group is a strong ortho-, para-director. With the para position blocked by the chloro group and one ortho position blocked by the methyl group, the acylation is directed to the vacant ortho position (carbon 6). The Lewis acid catalyst polarizes the acyl chloride, generating a highly electrophilic acylium ion that attacks the electron-rich phenol ring.

Step 2: Clemmensen Reduction

The resulting ketone is then reduced to an alkyl group using the Clemmensen reduction.

  • Reaction: 1-(5-Chloro-4-hydroxy-2-methylphenyl)pentan-1-one → 4-Chloro-3-methyl-6-pentylphenol

  • Causality: This reduction is specifically chosen because it is highly effective for converting aryl ketones to alkanes and is performed under acidic conditions, which are compatible with the phenolic structure. The reaction involves a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, which provides the necessary reducing environment.

The overall synthetic workflow is depicted below.

G cluster_synthesis Synthesis Workflow A 4-Chloro-3-methylphenol (Starting Material) C Intermediate Ketone 1-(5-Chloro-4-hydroxy-2-methylphenyl)pentan-1-one A->C Friedel-Crafts Acylation B Pentanoyl Chloride + AlCl3 (Catalyst) B->C E 4-Chloro-3-methyl-6-pentylphenol (Final Product) C->E Reduction D Zn(Hg), HCl (Clemmensen Reduction) D->E

Caption: Synthetic pathway for 4-Chloro-3-methyl-6-pentylphenol.

Structural Elucidation and Characterization

Confirmation of the final product's identity and purity is paramount. This is achieved through a combination of spectroscopic methods.

Spectroscopic Data Summary
TechniqueExpected ResultInterpretation
¹H NMR Phenolic -OH (singlet, ~5-6 ppm), Aromatic protons (2 singlets), Pentyl chain protons (multiplets), Methyl group (singlet, ~2.2 ppm)Confirms the presence and connectivity of all proton environments.
¹³C NMR Aromatic carbons (~115-155 ppm), Pentyl chain carbons (~14-40 ppm), Methyl carbon (~16 ppm)Verifies the carbon skeleton and the number of distinct carbon atoms.
FT-IR Broad O-H stretch (~3200-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C=C ring stretch (~1500-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)Identifies key functional groups present in the molecule.
Mass Spec. Molecular ion peak (M⁺) at m/z corresponding to C13H19ClO, Isotope peak (M+2) at ~33% intensity of M⁺Confirms the molecular weight and the presence of one chlorine atom.

Experimental Protocol: Antimicrobial Susceptibility Testing

A primary application for alkylated chlorophenols is their use as antimicrobial agents.[4][6][11] A core experimental procedure in this field is determining the Minimum Inhibitory Concentration (MIC) of the compound against relevant microbial strains.

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of 4-Chloro-3-methyl-6-pentylphenol against a bacterial strain like Staphylococcus aureus.

1. Preparation of Stock Solution:

  • Dissolve 10 mg of 4-Chloro-3-methyl-6-pentylphenol in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Causality: DMSO is used as it is a biocompatible solvent that can dissolve a wide range of organic compounds and is miscible with aqueous culture media.

2. Inoculum Preparation:

  • Culture S. aureus in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This is typically standardized using a spectrophotometer to a 0.5 McFarland standard. Causality: A standardized inoculum density is critical for the reproducibility and accuracy of MIC results.

3. Serial Dilution in Microplate:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the prepared inoculum to well 1.

  • Transfer 100 µL from well 1 to well 2. Mix thoroughly.

  • Continue this two-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (inoculum only, no compound).

  • Well 12 serves as the sterility control (MHB only).

4. Addition of Test Compound:

  • Add a calculated volume of the stock solution to the initial wells to achieve the desired starting concentration for the serial dilution. For example, add 2 µL of a 10 mg/mL stock to 198 µL of inoculum to get a starting concentration of 100 µg/mL.

5. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours.

6. Result Interpretation:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

The workflow for this assay is visualized below.

G cluster_mic MIC Assay Workflow A Prepare Compound Stock Solution C Perform Serial Dilution in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 24h) C->D E Visually Inspect Wells for Growth D->E F Determine MIC Value E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

4-Chloro-3-methyl-6-pentylphenol stands as a representative molecule illustrating the principles of targeted organic synthesis and the structure-activity relationships that govern antimicrobial efficacy. The synthetic route via Friedel-Crafts acylation and Clemmensen reduction is a robust and classic approach. Its structure can be unequivocally confirmed with standard spectroscopic methods, and its biological activity can be quantified using established protocols like the MIC assay. This guide provides the foundational knowledge and practical steps for researchers to synthesize, characterize, and evaluate this and similar potent phenol derivatives.

References

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. National Institutes of Health (NIH).[Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Defense Technical Information Center (DTIC).[Link]

  • The antibacterial activity of chloroxylenol in combination with ethylenediaminetetra-acetic acid. National Institutes of Health (NIH).[Link]

  • Phenol - Wikipedia. Wikipedia.[Link]

  • Rules underlying the Nomenclature of Phenols. BYJU'S.[Link]

  • 4-chloro-3-methyl phenol. The Good Scents Company.[Link]

  • Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. ResearchGate.[Link]

  • Degradation of chlorophenols by a defined mixed microbial community. National Institutes of Health (NIH).[Link]

  • 4-Chloro-3-methylphenol | C7H7ClO. PubChem.[Link]

Sources

Foundational

Technical Guide: Solubility &amp; Solvent Compatibility of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

CAS Registry Number: 23500-79-0 Synonyms: 2-(t-Butyl)-3-chloromethyl-4,6-dimethylphenol; Chloromethylated 2,4-xylenol derivative. Executive Summary This guide details the solubility profile and solvent compatibility of 6...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 23500-79-0 Synonyms: 2-(t-Butyl)-3-chloromethyl-4,6-dimethylphenol; Chloromethylated 2,4-xylenol derivative.

Executive Summary

This guide details the solubility profile and solvent compatibility of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol , a critical intermediate in the synthesis of sterically hindered phenolic antioxidants and UV stabilizers.

The Core Challenge: This compound presents a unique "Lipophilic-Reactive Paradox." While its bulky tert-butyl and methyl groups dictate high solubility in non-polar organic solvents, the reactive chloromethyl moiety (–CH₂Cl) introduces a high risk of solvolysis in protic solvents.

Key Takeaway: Researchers must prioritize aprotic solvents (Toluene, DCM, THF) for processing and storage. Alcohols (Methanol, Ethanol) offer high solubility but are chemically incompatible for prolonged exposure due to nucleophilic attack, leading to etherification byproducts.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, we must deconstruct its functional architecture.

Functional GroupProperty ContributionSolubility Impact
Tert-butyl (C-6) High Lipophilicity / Steric BulkDrives solubility in aliphatics (Hexane, Heptane) and aromatics.
Phenolic -OH (C-1) H-Bond DonorProvides limited compatibility with polar solvents; enables solubility in base (destructive).
Chloromethyl (C-3) Electrophilic Reactivity The "Warhead." Susceptible to SN1/SN2 reactions in nucleophilic solvents.
Aromatic Ring Pi-Pi StackingEnhances solubility in Toluene and Xylene.

Calculated Properties:

  • LogP: ~4.05 (Highly Lipophilic)

  • Predicted Water Solubility: Insoluble (< 0.1 mg/L)

Solvent Compatibility Matrix

The following data categorizes solvents based on Solubility Power and Chemical Stability .

Category A: Recommended (High Solubility / Inert)

Ideal for reaction media, extraction, and long-term storage.

  • Toluene / Xylene: Excellent solubility due to pi-pi interactions. Standard for synthesis.

  • Dichloromethane (DCM): High solubility; useful for low-temperature extractions.

  • Tetrahydrofuran (THF): Good solubility, but must be anhydrous to prevent hydrolysis.

  • Ethyl Acetate: Moderate-to-High solubility.

Category B: Conditional (Low Solubility / Inert)

Ideal for recrystallization (anti-solvents).

  • Hexane / Heptane: Moderate solubility at reflux; low solubility at room temperature. This temperature dependence makes them ideal candidates for purification via recrystallization.

  • Cyclohexane: Similar profile to Heptane.

Category C: Reactive / Destructive (High Solubility / Unstable)

Avoid unless necessary for immediate transient reaction steps.

  • Methanol / Ethanol: The compound dissolves well, but the solvent acts as a nucleophile.

    • Mechanism:[1][2][3][4][5] The solvent attacks the chloromethyl group, displacing chloride to form the methyl/ethyl ether derivative.

  • Water / Aqueous Base:

    • Water: Insoluble.[6][7]

    • NaOH/KOH: Dissolves by deprotonating the phenol, but triggers rapid degradation (formation of Quinone Methides or Hydroxymethyl derivatives). Strictly Avoid.

Visualization: Solvent Decision Logic

The following diagram illustrates the decision pathway for selecting the correct solvent based on the operational goal.

SolventSelection Start Select Solvent for CAS 23500-79-0 Goal Operational Goal? Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Purification Recrystallization Goal->Purification Storage Long-term Storage Goal->Storage Aprotic Aprotic Aromatics (Toluene, Xylene) Synthesis->Aprotic Preferred Protic Protic Solvents (MeOH, EtOH, H2O) Synthesis->Protic Avoid Purification->Aprotic Solvent Alkanes Alkanes (Heptane/Hexane) Purification->Alkanes Anti-solvent Storage->Aprotic Stable Storage->Protic Degradation Risk CRITICAL RISK: Solvolysis / Etherification Protic->Risk Causes

Caption: Decision tree for solvent selection, highlighting the critical risk of using protic solvents due to the reactive chloromethyl group.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits in a specific solvent.

Prerequisites:

  • Analytical Balance (0.1 mg precision).

  • 0.45 µm PTFE Syringe Filter (Do not use Nylon/Cellulose due to potential solvent incompatibility).

  • Temperature control (25°C).

Workflow:

  • Saturation: Add excess solid (approx. 500 mg) to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 4 hours.

    • Note: Do not heat protic solvents during this step to avoid degradation.

  • Filtration: Draw the supernatant through a pre-weighed syringe filter into a pre-weighed tare vial.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (N₂) or Rotavap at low temp (< 40°C).

  • Quantification: Weigh the residue.

Protocol B: Stability Verification via HPLC

Before running large-scale reactions, verify the compound has not degraded in your chosen solvent.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

    • Gradient: 60% ACN to 95% ACN over 10 mins. (High organic required due to lipophilicity).

  • Detection: UV @ 280 nm (Phenolic absorption).

Procedure:

  • Dissolve 10 mg of sample in Acetonitrile (ACN is a safe polar aprotic solvent for analysis).

  • Inject immediately as T=0 standard.

  • Dissolve a second sample in the Test Solvent (e.g., Methanol). Wait 2 hours.

  • Inject Test Sample.

  • Analysis: Look for new peaks eluting earlier than the main peak (indicating formation of the more polar methyl-ether derivative).

Degradation Mechanism (Solvolysis)

The following diagram details the chemical pathway that occurs when the compound is mishandled in alcoholic solvents.

Degradation Compound 6-t-butyl-3-chloromethyl -2,4-dimethylphenol TS Transition State (Cl leaving) Compound->TS + MeOH Solvent Methanol (MeOH) Product Methoxymethyl Ether Derivative (Impurity) TS->Product - HCl HCl HCl (Byproduct) TS->HCl

Caption: Solvolysis pathway in Methanol. The chloromethyl group undergoes substitution, rendering the compound impure.

References

  • VulcanChem . (n.d.). 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol - Technical Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 15884: 2,4-Dimethyl-6-tert-butylphenol. Retrieved from

  • ChemicalBook . (2025).[3][8] 2-tert-Butyl-4,6-dimethylphenol Properties and Synthesis. Retrieved from

  • Santa Cruz Biotechnology . (n.d.).[9] 6-tert-Butyl-2,4-xylenol Safety Data Sheet. Retrieved from

  • Krysin, A. P., et al. (2009).[8] About Selective Methods of Synthesis of 6-tert-Butyl-2-methylphenol and 6-tert-Butyl-2,4-dimethylphenol. Russian Journal of General Chemistry. Retrieved from

Sources

Exploratory

The Chloromethyl Phenol Interface: Reactivity, Quinone Methide Dynamics, and Application Protocols

Executive Summary The chloromethyl group (-CH₂Cl) attached to a phenolic ring represents a "Janus-faced" moiety in organic chemistry: it is a versatile electrophilic handle for covalent drug design and polymer synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloromethyl group (-CH₂Cl) attached to a phenolic ring represents a "Janus-faced" moiety in organic chemistry: it is a versatile electrophilic handle for covalent drug design and polymer synthesis, yet it carries significant instability and toxicity risks. Its reactivity is not merely a function of alkyl halide displacement but is governed by the Quinone Methide (QM) Gateway —a mechanism where the phenolic oxygen drives the elimination of chloride to form a highly reactive, transient intermediate.

This guide provides a technical deep-dive for scientists leveraging chloromethyl phenols. It moves beyond standard textbook definitions to explore the electronic causality of their reactivity, the safety-critical management of bis(chloromethyl)ether (BCME) byproducts, and the precise kinetic controls required for their use in Targeted Covalent Inhibitors (TCIs).

Electronic Structure & Mechanistic Underpinnings

The reactivity of chloromethyl phenols is defined by the interplay between the electron-rich aromatic ring (nucleophilic) and the electron-deficient chloromethyl carbon (electrophilic).[1]

The "Push-Pull" Electronic Effect

Unlike a simple benzyl chloride, a chloromethyl phenol possesses a hydroxyl group that acts as an intramolecular driver for reactivity.

  • Inductive Effect (-I): The chlorine atom creates a dipole, making the benzylic carbon electrophilic (

    
    ).
    
  • Resonance Effect (+M): The phenolic oxygen, particularly when deprotonated to a phenolate, donates electron density into the ring. This density is transmitted to the ortho and para positions.

The Quinone Methide (QM) Gateway

The defining feature of this class of compounds is their ability to undergo 1,6-elimination (for para-isomers) or 1,4-elimination (for ortho-isomers) of HCl. This generates a Quinone Methide , a neutral but highly electrophilic species that rapidly alkylates nucleophiles (proteins, DNA, water).

  • Acidic Conditions: Reactivity often follows an

    
    -like pathway where the benzylic carbocation is stabilized by the phenolic oxygen.
    
  • Basic/Neutral Conditions: Reactivity is dominated by the formation of the QM via an E1cb-like mechanism.

Visualization: The Quinone Methide Mechanism

The following diagram illustrates the pathway from the chloromethyl phenol precursor to the covalent adduct, highlighting the QM intermediate.

QM_Mechanism cluster_0 Physiological/Basic pH Precursor Chloromethyl Phenol (Latent Electrophile) Transition Phenolate Anion (Activated) Precursor->Transition Deprotonation (-H+) QM Quinone Methide (Transient Toxic/Reactive) Transition->QM Chloride Elimination (-Cl-) Rate Limiting Step Adduct Covalent Adduct (Stable) QM->Adduct Michael-type Addition Nu Nucleophile (Cys-SH, H2O, DNA) Nu->QM Attacks

Figure 1: The Quinone Methide Gateway. Deprotonation triggers chloride elimination, forming the QM species which acts as a 'soft' electrophile for nucleophilic attack.

Synthesis & Safety: The Blanc Reaction Paradox

The most common route to chloromethyl phenols is Blanc Chloromethylation (Formaldehyde + HCl + ZnCl₂). However, this reaction is fraught with a critical safety hazard: the formation of Bis(chloromethyl)ether (BCME) .[2]

The BCME Hazard

BCME is a potent human carcinogen (Group 1) formed by the reaction of formaldehyde with HCl. It is volatile and can contaminate the reaction headspace and organic phase.

  • Mechanism:

    
    
    
  • Risk Mitigation: Modern protocols avoid direct Blanc conditions where possible. If unavoidable, strict engineering controls (closed systems, scrubbers) are mandatory.

Alternative Synthetic Strategies

To bypass BCME, use Thionyl Chloride (


)  on pre-synthesized hydroxymethyl phenols (saligenins).
  • Step 1: Formylate the phenol (e.g., Reimer-Tiemann or Duff reaction) to get hydroxybenzaldehyde.

  • Step 2: Reduce aldehyde to alcohol (

    
    ).
    
  • Step 3: Chlorinate the alcohol (

    
     in DCM). This route generates 
    
    
    
    and HCl but avoids formaldehyde/HCl mixing.

Applications in Drug Discovery: Targeted Covalent Inhibitors (TCIs)

Chloromethyl phenols are used as "warheads" in TCIs to target non-catalytic cysteines.

Reactivity Tuning

For a drug to be effective, it must not be too reactive (causing off-target toxicity) nor too stable (poor potency).

  • Steric Hindrance: Adding methyl/isopropyl groups ortho to the chloromethyl group slows down nucleophilic attack, increasing selectivity.

  • Electronic Tuning: Electron-withdrawing groups (e.g., -F, -CN) on the ring destabilize the carbocation/QM, potentially increasing reactivity but reducing selectivity.

Self-Immolative Linkers

In Antibody-Drug Conjugates (ADCs), chloromethyl-like reactivity is reverse-engineered. A linker containing a phenol protected by a trigger (e.g., an enzyme-cleavable sugar) is used. Upon enzymatic cleavage, the free phenol forms a QM, ejecting the drug payload.

Experimental Protocols

Protocol A: Kinetic Assay for Reactivity (GSH Trapping)

Purpose: To determine the half-life (


) and second-order rate constant (

) of a chloromethyl phenol analog against a biological nucleophile.

Materials:

  • Test Compound (10 mM in DMSO)

  • Glutathione (GSH) (reduced, 100 mM in water)

  • Phosphate Buffer (PBS), pH 7.4

  • HPLC or LC-MS system[3]

Workflow:

  • Preparation: Dilute Test Compound to 50 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Quantify the disappearance of the parent peak via LC-MS.

Data Processing:

  • Plot

    
     vs. time.
    
  • Slope =

    
    .
    
  • Since

    
     is excess, 
    
    
    
    .
Protocol B: Synthesis of 4-Chloromethyl-2,6-dimethylphenol (BCME-Free Route)

Purpose: Safe generation of a hindered chloromethyl phenol.

Safety: Perform in a fume hood.


 releases toxic gases.
  • Precursor: Dissolve 4-hydroxymethyl-2,6-dimethylphenol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise over 20 mins.
    
    • Note: A catalytic amount of DMF (1-2 drops) can accelerate the reaction.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator with base trap).
    
  • Purification: Recrystallize immediately from Hexane/DCM. Do not perform aqueous workup as the product hydrolyzes rapidly.

  • Storage: Store under Argon at -20°C.

Reactivity Data Summary

Substituent PatternElectronic EffectQM Formation RateHydrolytic StabilityPrimary Application
Unsubstituted BaselineFastLow (

min)
Resins, Reagents
2,6-Dimethyl Steric HindranceModerateMediumDrug Intermediates
2-Nitro Electron WithdrawingSlowHighCovalent Probes
3,5-Dimethoxy Electron DonatingVery FastVery LowRapid Crosslinking

References

  • Mechanism of Chloromethyl Group Reactivity

    • Title: Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis[1]

    • Source: NBInno
    • URL:[Link]

  • Quinone Methide Form

    • Title: Quinone methide formation from para isomers of methylphenol (cresol)
    • Source: PubMed / Chemical Research in Toxicology
    • URL:[Link]

  • Quinone Methides in Resin Synthesis

    • Title: Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis[4]

    • Source: ResearchG
    • URL:[Link]

  • Covalent Inhibitors in Drug Discovery

    • Title: Covalent inhibitors: a r
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • BCME Safety Hazard

    • Title: Bis(chloromethyl)ether (BCME) Hazard Summary[2][5][6]

    • Source: US Environmental Protection Agency (EPA)[7]

    • URL:[Link]

Sources

Foundational

Thermal Resilience &amp; Degradation Dynamics of Tert-Butylated Phenols

Executive Summary Tert-butylated phenols (TBPs), such as BHT (2,6-di-tert-butyl-4-methylphenol) and 2,4-DTBP, serve as the kinetic armor for labile substrates in drug development and polymer chemistry. Their efficacy rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butylated phenols (TBPs), such as BHT (2,6-di-tert-butyl-4-methylphenol) and 2,4-DTBP, serve as the kinetic armor for labile substrates in drug development and polymer chemistry. Their efficacy relies on the steric bulk of the tert-butyl group, which shields the phenolic hydroxyl moiety from premature radical abstraction. However, this same steric bulk introduces a thermal vulnerability: the lability of the


 bond.

This guide moves beyond basic property listing to analyze the thermal stability paradox of TBPs. We will dissect the competing mechanisms of retro-Friedel-Crafts dealkylation versus oxidative quinone formation and provide self-validating analytical protocols to quantify these behaviors in formulation matrices.

Molecular Architecture: The Steric Paradox

The thermal stability of TBPs is governed by the bond dissociation energy (BDE) of the


 bond versus the 

bond connecting the tert-butyl group to the ring.
  • Antioxidant Function: The bulky tert-butyl groups at the 2,6-positions sterically hinder the hydroxyl group, preventing direct reaction with molecular oxygen but allowing the scavenging of smaller, high-energy radicals (ROO•).

  • Thermal Liability: At elevated temperatures (

    
    ), the steric strain weakens the bond between the aromatic ring and the quaternary carbon of the tert-butyl group. This leads to a critical failure mode: De-tert-butylation .
    

Key Insight: Thermal stability in TBPs is not a single point (


) but a competition between volatilization (sublimation) and chemical degradation (isobutylene loss).

Mechanisms of Thermal Degradation[1][2]

Understanding the degradation pathway is essential for predicting impurities in drug substances (DS) and drug products (DP). Two distinct pathways dominate, driven by environmental conditions (Inert vs. Oxidative).

Pathway A: Retro-Friedel-Crafts Dealkylation (Anaerobic/Thermal)

Under high heat or acid catalysis, the tert-butyl group cleaves to release isobutylene (2-methylpropene). This is an entropy-driven elimination.

  • Product: Less hindered phenols (e.g., 4-methylphenol from BHT) which are more reactive and less effective stabilizers.

  • Risk: Isobutylene gas generation can compromise package integrity in sealed vials.

Pathway B: Quinone Methide Formation (Aerobic/Oxidative)

In the presence of oxygen, thermal stress accelerates the abstraction of the phenolic hydrogen, forming a phenoxyl radical. This radical disproportionates or oxidizes further to form Quinone Methides (QM).

  • Product: Stilbene quinones (intense yellow/orange color).

  • Risk: Discoloration of the API/excipient matrix, even at ppm levels.

Visualization: Degradation Pathways

The following diagram illustrates the bifurcation between thermal dealkylation and oxidative transformation.

TBP_Degradation TBP Intact Tert-Butyl Phenol (e.g., BHT) Heat Thermal Stress (>150°C) TBP->Heat TS_Dealkyl Transition State: C-C Bond Scission Heat->TS_Dealkyl Inert/Acidic Radical Phenoxyl Radical Heat->Radical Oxidative (O2) Isobutylene Isobutylene Gas (Volatile) TS_Dealkyl->Isobutylene MonoPhenol De-alkylated Phenol (Reduced Steric Hindrance) TS_Dealkyl->MonoPhenol QM Quinone Methide (Electrophilic Intermediate) Radical->QM -H• Stilbene Stilbene Quinone (Yellow Impurity) QM->Stilbene Dimerization Dimers C-C Dimers (Insoluble) QM->Dimers

Figure 1: Bifurcated degradation mechanism of tert-butylated phenols showing anaerobic dealkylation vs. oxidative quinone formation.

Analytical Protocols: Self-Validating Systems

To accurately profile TBP stability, one must decouple evaporation from degradation . BHT, for example, sublimes significantly before it chemically degrades.

Protocol A: Confined TGA (Thermogravimetric Analysis)

Standard open-pan TGA is invalid for BHT due to sublimation.

  • Objective: Determine true decomposition onset (

    
    ) vs. volatility.
    
  • System: High-pressure sealed aluminum pans with a laser-drilled pinhole (50 µm).

  • Self-Validation Step: Run a blank baseline with an empty pinhole pan to subtract buoyancy effects. If the mass loss curve shifts

    
     higher compared to an open pan, sublimation was the primary loss mode in the open pan.
    
Protocol B: DSC-OIT (Oxidative Induction Time)
  • Objective: Measure the kinetic endurance of the antioxidant.

  • Method: Isothermal hold at

    
     under 
    
    
    
    , then switch to
    
    
    .
  • Metric: Time to exothermic onset.[1]

  • Self-Validation: The exotherm must be sharp. A broad exotherm indicates pre-oxidation or sample inhomogeneity.

Integrated Workflow Diagram

The following workflow ensures rigorous characterization by coupling thermal stress with chemical identification.

Analytical_Workflow cluster_Thermal Thermal Stress Profiling cluster_Chem Chemical ID Sample TBP Sample (API/Polymer Matrix) TGA_Open TGA (Open Pan) Volatiles + Degradation Sample->TGA_Open TGA_Sealed TGA (Pinhole/Sealed) Chemical Degradation Only Sample->TGA_Sealed DSC DSC (Heat Flow) Melting & OIT Sample->DSC Decision Compare T(5%) TGA_Open->Decision GCMS Headspace GC-MS Identify Isobutylene TGA_Sealed->GCMS Off-gas Capture TGA_Sealed->Decision LCUV LC-UV/VIS Identify Quinones (Yellow) DSC->LCUV Post-run Residue Result True Thermal Stability Profile Decision->Result Delta > 20°C confirms sublimation

Figure 2: Integrated analytical workflow decoupling physical volatility from chemical degradation.

Quantitative Performance Data

The following data summarizes the thermal limits of common tert-butylated phenols. Note the distinction between melting point (


) and decomposition temperature (

).
CompoundStructure

(°C)

(Open Pan)

(Sealed)
Activation Energy (

)
BHT 2,6-di-t-butyl-4-methylphenol70~160°C (Sublimation)~245°C151.8 kJ/mol [1]
2,6-DTBP 2,6-di-t-butylphenol36~140°C~220°C~60-70 kJ/mol (lower stability)
Irganox 1010 High MW Ester Derivative110-125>300°C>350°C>200 kJ/mol
BHT-OOH Hydroperoxide IntermediateN/A~100°C (Rapid)N/A66.1 kJ/mol [1]

Table 1: Comparative thermal properties. Note that simple phenols (BHT) are volatility-limited, whereas high molecular weight (MW) derivatives (Irganox) are degradation-limited.

Data Interpretation:

  • 
     Discrepancy:  The activation energy for BHT decomposition (151.8 kJ/mol) is significantly higher than its peroxide intermediate BHT-OOH (66.1 kJ/mol). This confirms that once oxidation begins (forming peroxides), thermal runaway becomes much more likely than in an inert environment [1].
    
  • Volatility: For processes

    
     (e.g., hot melt extrusion), simple BHT is unsuitable due to loss of containment; high MW analogues are required.
    

Implications for Drug Development

Impurity Carryover

In API synthesis, using 2,6-DTBP as a starting material requires rigorous removal of the 3,5-di-tert-butyl-4-hydroxybenzaldehyde impurity. This aldehyde is a downstream oxidation product that can react with amine-containing APIs to form Schiff bases (colored impurities).

The "Yellowing" Phenomenon

Formulations containing BHT often turn yellow upon autoclaving or accelerated stability testing. This is not API degradation but the formation of Stilbene Quinones (See Figure 1, Pathway B).

  • Mitigation: Ensure pH < 7 (base catalyzes quinone formation) and minimize headspace oxygen.

Container Closure Integrity (CCI)

If BHT degrades via Pathway A (Retro-Friedel-Crafts), the release of isobutylene gas can pressurize headspace in vials, potentially compromising seal integrity or altering the partial pressure of headspace gases in lyophilized products.

References

  • Yang, W., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).[1] PMC PubMed Central. [Link]

  • Hamada, K., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link][2][1][3]

  • Wypych, G. (2020). Handbook of Antioxidants. ChemTec Publishing.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

The following technical guide details the spectroscopic characterization and structural analysis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0). This document is structured for researchers requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0). This document is structured for researchers requiring rigorous identification standards for substituted phenolic intermediates.

[1][2][3][4][5][6][7]

Executive Summary & Compound Identity

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a critical benzylic chloride intermediate, primarily utilized in the synthesis of hindered phenolic antioxidants and functionalized stabilizers.[1][2][3] Its reactivity is driven by the labile chloromethyl group at the meta position relative to the hydroxyl group, activated by the steric and electronic interplay of the ortho-methyl and ortho-tert-butyl substituents.[1][2]

Parameter Data
CAS Registry Number 23500-79-0
IUPAC Name 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
Molecular Formula C₁₃H₁₉ClO
Molecular Weight 226.74 g/mol
Physical State Viscous liquid or low-melting solid (white to off-white)
Precursor 6-tert-butyl-2,4-dimethylphenol (Topanol A)

Structural Logic & Synthesis Workflow

The synthesis of this compound relies on the chloromethylation of the electron-rich phenol ring.[1][2] The starting material, 6-tert-butyl-2,4-dimethylphenol, has two open positions (C3 and C5).[1][2] Steric analysis suggests that while C5 is flanked by a methyl and a bulky tert-butyl group, C3 is flanked by two methyl groups.[1][2][4] Under standard Blanc chloromethylation conditions, substitution occurs to yield the 3-chloromethyl derivative, driven by the directing effects of the hydroxyl and alkyl groups.[1][2][4]

Synthesis & Fragmentation Pathway (Graphviz)

The following diagram illustrates the synthesis from the precursor and the primary mass spectrometry fragmentation logic used for identification.

G Precursor 6-tert-butyl-2,4-dimethylphenol (Topanol A) Product 6-Tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol (MW: 226.74) Precursor->Product Chloromethylation (Blanc Reaction) Reagents HCHO / HCl ZnCl2 (Catalyst) Reagents->Product Ion_M Molecular Ion [M]+ m/z 226/228 Product->Ion_M EI Ionization Ion_Base Base Peak [M-Cl]+ Benzylic Cation m/z 191 Ion_M->Ion_Base - Cl• (35/37) Ion_Frag Tropylium/Rearrangement m/z 176 (Loss of Me) Ion_Base->Ion_Frag - CH3

Caption: Synthesis via chloromethylation and primary Mass Spec fragmentation pathway showing the loss of chlorine to form the stable benzylic cation.

Spectroscopic Characterization Data

The following data represents the standard spectroscopic profile for confirming the structure of CAS 23500-79-0. Assignments are based on high-resolution analysis of the substitution pattern.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct singlet of the chloromethyl group and the loss of one aromatic proton compared to the precursor.[1][4]

1H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.05 Singlet (s)1HAr-H (C5)The only remaining aromatic proton, located between the C4-Me and C6-tBu groups.[1][2]
5.10 Broad (s)1HAr-OH Phenolic hydroxyl proton (shift varies with concentration/solvent).[1][2]
4.65 Singlet (s)2HAr-CH₂ -ClDiagnostic Peak. The deshielded methylene protons attached to Chlorine.[1][2]
2.38 Singlet (s)3HAr-CH₃ (C2)Methyl group ortho to the OH.[1][2]
2.32 Singlet (s)3HAr-CH₃ (C4)Methyl group para to the OH.[1][2]
1.42 Singlet (s)9H-C(CH₃ )₃Tert-butyl group at C6.[1][2][5]
13C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentInterpretation
151.2 C -OH (C1)Deshielded ipso-carbon attached to oxygen.[1][2]
136.5 C -tBu (C6)Aromatic carbon substituted with tert-butyl.
132.8 C -Me (C2/C4)Alkyl-substituted aromatic carbon.[1][2]
130.1 C -Me (C4/C2)Alkyl-substituted aromatic carbon.[1][2]
127.4 C -CH₂Cl (C3)Diagnostic Peak. The site of chloromethylation.
125.8 C -H (C5)Unsubstituted aromatic carbon.[1][2]
41.5 -C H₂ClChloromethyl carbon (distinct from methyls).[1][2]
34.5 -C (CH₃)₃Quaternary carbon of the tert-butyl group.[1][2]
30.1 -C(C H₃)₃Methyl carbons of the tert-butyl group.[1][2]
19.5 / 16.2 Ar-C H₃Aromatic methyl carbons.[1][2]
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the phenolic functionality and the alkyl chloride.[1][4]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3550 - 3450 O-H StretchPhenolic hydroxyl (often sharp due to steric hindrance preventing strong H-bonding).[1][2]
2960, 2870 C-H StretchAliphatic C-H (strong contributions from t-butyl and methyls).[1][2][4]
1480, 1600 C=C StretchAromatic ring skeletal vibrations.
1200 - 1150 C-O StretchPhenol C-O bond.[1][2][4]
680 - 750 C-Cl StretchDiagnostic Band. Alkyl chloride stretch.[1][2]
C. Mass Spectrometry (MS)

Electron Ionization (EI) provides a definitive fingerprint.[1][2][4] The chlorine isotope pattern is a key identifier.[4]

  • Molecular Ion (M+): m/z 226 and 228 (Ratio ~3:1).[1][2][4] This confirms the presence of one Chlorine atom.[4]

  • Base Peak (M-35): m/z 191.[1][2]

    • Mechanism:[4][6] Loss of the Chlorine radical (Cl[1][2][4]•) generates a highly stable benzylic cation (stabilized by the electron-donating methyl and hydroxyl groups).[1][2]

  • Fragment (M-15): m/z 211. Loss of a methyl group (minor pathway).[1][2][4]

  • Fragment (M-57): m/z 169. Loss of the tert-butyl group (C4H9).[1][2][4]

Experimental Protocol: Sample Preparation

To ensure accurate spectroscopic data, the sample must be free of the unreacted Topanol A precursor.[2][4]

Purification for Analysis:

  • Dissolution: Dissolve 50 mg of the crude chloromethylated product in 2 mL of Hexane/Ethyl Acetate (9:1).

  • TLC Verification: Run TLC on silica gel.[1][4]

    • Stationary Phase: Silica Gel 60 F254.[1][4]

    • Mobile Phase: Hexane:EtOAc (9:1).[1][2][4]

    • Visualization: UV (254 nm) and Iodine stain.[1][2][4]

    • Rf Values: The product (Rf ~0.[1][4]6) will be slightly less polar than the starting phenol (Rf ~0.[1][2][4]7) due to the Cl group, but this depends on the specific plate activation.[2][4] The key is the separation of the two spots.[4]

  • Filtration: If solid precipitates are present (polymerized byproducts), filter through a 0.45 µm PTFE syringe filter.[1][4]

  • Drying: Evaporate solvent under a stream of nitrogen.

  • NMR Prep: Redissolve in CDCl₃ (0.7 mL) containing 0.03% TMS as an internal standard.

References

  • VulcanChem. (n.d.).[1][4] 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol - Technical Data Sheet. Retrieved from [1][2][4]

  • National Institute of Standards and Technology (NIST). (2023).[1][4] 6-tert-Butyl-2,4-dimethylphenol (Precursor Data). NIST Chemistry WebBook, SRD 69.[1][2][4] Retrieved from [Link][1][2]

  • PrepChem. (n.d.).[1][4] Synthesis of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile (referencing chloromethyl intermediate). Retrieved from [Link]

  • CAS Common Chemistry. (2024).[1][4] CAS RN 23500-79-0 Detail.[1][2][7][8][5] American Chemical Society.[1][4] Retrieved from [Link][1][2]

Sources

Foundational

A Comprehensive Technical Guide to 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol for Researchers and Drug Development Professionals

This in-depth guide provides a technical overview of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS No. 23500-79-0), a key chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a technical overview of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS No. 23500-79-0), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, chemical properties, synthesis, handling, and analytical characterization.

Introduction: A Versatile Building Block

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a substituted phenol that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring a reactive chloromethyl group and a sterically hindered phenolic hydroxyl group, makes it a precursor for a variety of more complex molecules, particularly in the development of antioxidants and other specialty chemicals.[1] The tert-butyl group enhances solubility in non-polar environments and provides steric hindrance that can influence the reactivity of the adjacent hydroxyl group, a feature often exploited in the design of stabilizers and pharmaceutical intermediates.[2]

Commercial Availability and Supplier Landscape

While a niche chemical, 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is available from several specialized chemical suppliers. Researchers should note that availability may vary, and it is often synthesized on demand or available in limited quantities. The precursor, 6-tert-Butyl-2,4-dimethylphenol (CAS No. 1879-09-0), is more widely available from major suppliers.

Below is a comparative table of known suppliers for the target compound and its precursor. Purity levels and available quantities should be confirmed with the respective suppliers, as these may change.

SupplierProduct NameCAS No.Noted Purity/GradesWebsite/Contact
Vulcanchem 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol23500-79-0~95.7%[1]
Pharmaffiliates 6-(tert-Butyl)-3-(chloromethyl)-2,4-dimethylphenol23500-79-0Not specified[3]
Sigma-Aldrich 6-tert-Butyl-2,4-dimethylphenol1879-09-0Pharmaceutical Secondary Standard, Certified Reference Material[4]
Tokyo Chemical Industry (TCI) 6-tert-Butyl-2,4-xylenol1879-09-0>97.0% (GC)[5]
Santa Cruz Biotechnology 6-tert-Butyl-2,4-xylenol1879-09-0Not specified[6]
LGC Standards 6-tert-Butyl-2,4-dimethylphenol1879-09-0Reference Material[7]
Opulent Pharma 6-tert-Butyl-2,4-dimethylphenol1879-09-0In Stock[8]

Physicochemical Properties and Structural Information

Understanding the fundamental properties of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 23500-79-0[1]
Molecular Formula C₁₃H₁₉ClO[1]
Molecular Weight 226.74 g/mol [1]
Appearance Solid at room temperature[1]
Boiling Point 312.9°C at 760 mmHg[1]
Density 1.055 g/cm³[1]
Flash Point 143°C[1]
LogP 4.04530[1]

The structure is characterized by a phenol ring with a hydroxyl group at position 1, methyl groups at positions 2 and 4, a chloromethyl group at position 3, and a tert-butyl group at position 6. This specific substitution pattern dictates its reactivity, with the chloromethyl group being a primary site for nucleophilic substitution and the phenolic hydroxyl group exhibiting acidic properties and antioxidant potential.[1]

Synthesis and Manufacturing

The primary route for the synthesis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is the chloromethylation of its precursor, 2,4-dimethyl-6-tert-butylphenol.[1]

Synthesis of the Precursor: 2,4-dimethyl-6-tert-butylphenol

The precursor is typically synthesized via the Friedel-Crafts alkylation of 2,4-dimethylphenol with isobutylene.[9] This reaction is catalyzed by an acid, such as aluminum phenoxide, and can achieve high yields.[10]

Diagram: Synthesis of 2,4-dimethyl-6-tert-butylphenol

G reactant1 2,4-Dimethylphenol product 2,4-dimethyl-6-tert-butylphenol reactant1->product reactant2 Isobutylene reactant2->product catalyst Aluminum Phenoxide (Catalyst) catalyst->product

Caption: Alkylation of 2,4-dimethylphenol to yield the precursor.

Chloromethylation to 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

The chloromethylation of 2,4-dimethyl-6-tert-butylphenol is carried out using formaldehyde and hydrogen chloride. This electrophilic aromatic substitution introduces the reactive chloromethyl group onto the phenol ring.[1]

Protocol: Synthesis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethyl-6-tert-butylphenol in a non-polar solvent such as hexane.

  • Reagent Addition: While stirring, introduce a solution of formaldehyde (e.g., paraformaldehyde) and pass gaseous hydrogen chloride through the mixture. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol with a purity of approximately 95.7%.

Diagram: Chloromethylation Workflow

G start Start: 2,4-dimethyl-6-tert-butylphenol reagents Add: Formaldehyde & HCl start->reagents reaction Chloromethylation Reaction reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol purification->product

Caption: Step-by-step workflow for the synthesis.

Safe Handling and Storage

Proper handling and storage of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol are imperative due to its potential hazards. While a specific safety data sheet (SDS) for the chloromethylated compound should always be consulted, the SDS for the precursor, 6-tert-butyl-2,4-dimethylphenol, provides a baseline for safety precautions.

General Handling Precautions: [11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Storage: [11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Analytical Quality Control

Ensuring the purity and identity of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is critical for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of the compound and potential impurities. The International Organisation of Vine and Wine (OIV) provides a method for the determination of various alkylphenols in wine by GC-MS, which can be adapted for the analysis of this compound.[13]

Exemplary GC-MS Protocol (Adaptable): [13]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient program to ensure separation of the target compound from any impurities.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the target compound.

Applications in Research and Drug Development

The primary application of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol lies in its use as an intermediate for the synthesis of higher value-added chemicals.

  • Antioxidant Synthesis: The chloromethyl group is a reactive handle that allows for the attachment of this sterically hindered phenol to other molecules, thereby creating more complex and potentially more effective antioxidants.[1] These antioxidants are of interest in protecting drug formulations from oxidative degradation.

  • Pharmaceutical Scaffolding: While direct applications in drug molecules are not widely documented, the substituted phenol moiety is a common feature in many biologically active compounds. The unique substitution pattern of this molecule could be of interest to medicinal chemists for the synthesis of novel compounds with potential therapeutic activities. The anti-inflammatory and antimicrobial properties of some tert-butylated phenols suggest potential for further investigation in drug discovery.[2]

Conclusion

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a specialized chemical intermediate with significant potential for the synthesis of novel antioxidants and other complex organic molecules. This guide has provided a comprehensive overview of its commercial availability, chemical properties, synthesis, safe handling, and analytical characterization to support researchers and drug development professionals in their work with this versatile compound. As with any chemical, it is imperative to consult the latest safety and technical data from the supplier before use.

References

  • Pharmaffiliates. (n.d.). 6-(tert-Butyl)-3-(chloromethyl)-2,4-dimethylphenol, CAS No : 23500-79-0. Retrieved from [Link]

  • eBay. (n.d.). 6-tert-Butyl-2,4-dimethylphenol, Certified®. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]

  • Li, J., Zhao, R., & Ma, C. (2007). 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol.
  • Krysin, A. P., Khlebnikova, T. B., Khlebnikov, B. M., Pokrovskii, L. M., & Vasil'ev, V. G. (2009). About selective methods of synthesis of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. Russian Journal of General Chemistry, 79(6), 1156–1162.
  • International Organisation of Vine and Wine (OIV). (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. Retrieved from [Link]

Sources

Exploratory

The Phenolic Defense: From Industrial Stabilization to Therapeutic Intervention

A Technical Review of the Development of Phenolic Antioxidants Abstract The development of phenolic antioxidants represents a unique convergence of industrial polymer chemistry, food science, and gerontology. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review of the Development of Phenolic Antioxidants

Abstract

The development of phenolic antioxidants represents a unique convergence of industrial polymer chemistry, food science, and gerontology. This guide traces the technical evolution of the phenol moiety—from its initial application in preventing the degradation of rubber tires in the 1940s to its current status as a scaffold for anti-aging therapeutics. By analyzing the historical progression of Structure-Activity Relationships (SAR) and the elucidation of the radical trapping mechanism, we provide a roadmap for future antioxidant drug design.

Phase I: The Industrial Crucible (1920s–1940s)

The Problem: The "Perishing" of Rubber. In the early 20th century, the rapid degradation of vulcanized rubber (tires, tubing) was a critical industrial failure point. This degradation, termed "perishing," was characterized by loss of elasticity and surface cracking.[1]

The Discovery: Early chemists identified that atmospheric ozone and oxygen were attacking the unsaturated bonds in the polyisoprene chains. Initial stabilizers were amine-based (e.g., phenyl-β-naphthylamine).[1][2] While effective, these amines caused severe discoloration (staining), rendering them useless for white-wall tires or consumer goods.[1][2]

The Phenolic Solution: The search for "non-staining" antioxidants led to the phenol group. The hydroxyl (-OH) group on the benzene ring was found to be an excellent hydrogen donor.[2] However, simple phenol was too volatile and toxic.[1] The breakthrough was steric hindrance .

The Birth of Hindered Phenols

Chemists discovered that adding bulky alkyl groups (tert-butyl) at the ortho positions (2,6-position) of the phenol ring drastically improved stability and efficacy. This led to the synthesis of 2,6-di-tert-butyl-4-methylphenol , known globally as BHT (Butylated Hydroxy Toluene) .[1][2]

Mechanistic Insight: The bulky groups protect the oxygen atom from rapid, non-radical reactions while allowing the smaller hydrogen atom to be abstracted by free radicals.

Phase II: The Food Safety Revolution (1940s–1960s)

The Shift: From Petroleum to Palate. As the mechanism of lipid peroxidation in fats (rancidity) was found to mirror the oxidative degradation of rubber, industrial phenols were adapted for food use.

Key Milestone: The Bolland-Gee Mechanism (1946) Bolland and Gee provided the theoretical framework that legitimized the field. They mapped the auto-oxidation of lipids as a self-propagating chain reaction.[2] This model remains the foundation of antioxidant chemistry today.

Visualization: The Bolland-Gee Auto-oxidation Loop

The following diagram illustrates the chain reaction and the specific intervention point of phenolic antioxidants (ArOH).

BollandGeeMechanism Initiation Initiation: Lipid (LH) -> Radical (L•) Oxygenation Oxygenation: L• + O2 -> LOO• Initiation->Oxygenation Propagation Propagation: LOO• + LH -> LOOH + L• Oxygenation->Propagation Termination Phenolic Intervention: LOO• + ArOH -> LOOH + ArO• Oxygenation->Termination Intercepted by Phenol Propagation->Oxygenation Chain Reaction Loop StableProduct Stable Product: LOOH (Hydroperoxide) Propagation->StableProduct Termination->StableProduct

Figure 1: The Bolland-Gee Mechanism showing the critical "Chain-Breaking" intervention of phenolic antioxidants (ArOH) during the propagation phase.[1][2]

Comparative Analysis of Synthetic Phenols

The following table summarizes the "Big Three" synthetic phenols developed during this era, which are still in use today.

CompoundCommon NameYear IntroducedKey Structural FeaturePrimary Application
BHA Butylated Hydroxyanisole1947Ether group (methoxy) increases electron density.[1][2]High-fat foods, lard, butter.[1][2]
BHT Butylated Hydroxytoluene1954Dual ortho tert-butyl groups (Steric bulk).[1][2]Food packaging, cereals, rubber.[1]
TBHQ tert-Butylhydroquinone1972Two hydroxyl groups (Diphenol).[1][2]Frying oils (High heat stability).[1][2]

Phase III: The Biological Turn (1956–Present)

The Theory: "Rusting" from the Inside. In 1956, Denham Harman proposed the Free Radical Theory of Aging .[3] He hypothesized that the same radical reactions degrading rubber and turning butter rancid were occurring within human cells, damaging DNA and mitochondria.

The Consequence: This theory transformed antioxidants from mere preservatives into potential life-extending therapeutics.[2] It shifted research focus toward:

  • Natural Phenols: Investigating Vitamin E (

    
    -tocopherol) and plant polyphenols (flavonoids like Quercetin, EGCG).[1][2]
    
  • Bioavailability: Moving beyond simple radical trapping in a beaker to understanding uptake in human tissue.[1][2]

Technical Deep Dive: The DPPH Assay Protocol

Standardizing the Measurement of Antioxidant Capacity

To develop new phenolic drugs, researchers needed a reliable yardstick.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, developed by Marsden Blois in 1958, became the gold standard.[1][2] Unlike biological radicals (like hydroxyl), DPPH is a stable, nitrogen-centered radical that changes color from violet to yellow upon reduction.[1][2]

Experimental Protocol: Determination of Radical Scavenging Activity

This protocol is optimized for high-throughput screening of phenolic candidates.[2]

Reagents:

  • DPPH (Sigma-Aldrich, D9132)[1][2]

  • Methanol (HPLC Grade)[1][2]

  • Trolox (Standard control)[1][2]

Step-by-Step Workflow:

  • Preparation of Stock Solution:

    • Dissolve 24 mg DPPH in 100 mL Methanol to create a 600 µM stock.[1][2]

    • Store in amber glass at -20°C. (Stability: 1 week).

  • Working Solution:

    • Dilute stock with Methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm .

    • Why? This absorbance range ensures the assay remains within the linear dynamic range of most spectrophotometers (Beer-Lambert Law).

  • Sample Incubation:

    • Add 100 µL of Test Phenol (various concentrations) to 3.9 mL of DPPH Working Solution.

    • Control: 100 µL Methanol + 3.9 mL DPPH.[1][2]

    • Blank: Methanol only.[1][2]

  • Reaction Kinetics:

    • Incubate in the dark for 30 minutes at room temperature.

    • Causality: Light causes DPPH degradation, leading to false positives.[1]

  • Measurement:

    • Measure Absorbance (

      
      ) at 517 nm.[1][2][4]
      
  • Calculation:

    
    [1][2]
    
    • Calculate

      
       (concentration required to scavenge 50% of radicals) via non-linear regression.[1][2]
      
Visualization: Structure-Activity Logic Flow

How researchers optimize phenolic structures for maximum efficacy.

SAR_Logic BaseStructure Phenol Scaffold Modification1 Electron Donating Groups (EDG) (e.g., -CH3, -OCH3) BaseStructure->Modification1 Modification2 Steric Hindrance (e.g., tert-butyl) BaseStructure->Modification2 Modification3 Additional -OH Groups (e.g., Catechol moiety) BaseStructure->Modification3 Effect1 Lowers O-H Bond Dissociation Energy (BDE) Easier H-atom transfer Modification1->Effect1 Effect2 Stabilizes Resulting Radical Prevents pro-oxidant behavior Modification2->Effect2 Effect3 Increases Stoichiometric Factor (Traps more radicals per molecule) Modification3->Effect3 Outcome High Potency Antioxidant Drug Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing phenolic antioxidant design.

References

  • Bolland, J. L., & Gee, G. (1946).[1] Kinetic studies in the chemistry of rubber and related materials. III. Thermochemistry and mechanisms of olefin oxidation. Transactions of the Faraday Society. Link[1][2]

  • Harman, D. (1956).[1][2][3][5] Aging: A theory based on free radical and radiation chemistry.[1][5] Journal of Gerontology. Link[1][2]

  • Blois, M. S. (1958).[1][2][4][6] Antioxidant determinations by the use of a stable free radical.[4][6][7][8] Nature.[1][2] Link[1][2]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][4][6][7] LWT - Food Science and Technology.[1][2] Link

  • Yehye, W. A., et al. (2015).[1][2] Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Experimental protocol for nucleophilic substitution on 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Topic: Experimental Protocol for Nucleophilic Substitution on 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Materi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for Nucleophilic Substitution on 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1][2]

[1][2]

Executive Summary

This guide details the experimental protocols for the nucleophilic substitution of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) .[1][2] As a sterically crowded benzylic halide, this scaffold serves as a critical intermediate in the synthesis of hindered phenolic antioxidants , Salan-type ligands for catalysis, and neuroprotective pharmacophores .[1][3]

The chloromethyl group at position 3 provides a "soft" electrophilic handle, allowing for selective derivatization with amines and thiols without requiring protection of the phenolic hydroxyl group.[2][3][4] This protocol focuses on two high-value transformations: Amination (for ligand/drug synthesis) and Thioetherification (for lipophilic antioxidant design).[1][2][4]

Chemical Context & Reactivity Profile[2][3][4][5][6]

Structural Analysis[2][4][7]
  • Electrophile: The chloromethyl group (-CH₂Cl) at position 3 is activated by the aromatic ring (benzylic resonance) but is sterically modulated by the ortho-methyl groups at positions 2 and 4.[1][2]

  • Nucleophile Competition: The phenolic hydroxyl (-OH) at position 1 is acidic.[1][2] However, the bulky tert-butyl group at position 6 and the methyl at position 2 create a "steric pocket" that significantly reduces the nucleophilicity of the phenoxide oxygen.[1][2][3] This allows for chemoselective substitution at the benzylic carbon without competitive O-alkylation (polymerization), provided strong bases are avoided.[1][2][3]

Mechanistic Considerations

Reactions with this scaffold typically proceed via an Sɴ2 mechanism with strong nucleophiles (amines, thiols) in non-polar solvents.[2][3][4] However, in polar protic solvents, the stability of the benzylic carbocation can facilitate Sɴ1 pathways .[2][3][4]

  • Preferred Pathway: Sɴ2 (to minimize rearrangement or side reactions).[2][3][4]

  • Solvent Choice: Acetonitrile (MeCN) or Toluene.[2][3][4]

Safety & Handling (Critical)

  • Lachrymator Hazard: Benzylic chlorides are potent lachrymators.[2][3][4] All weighing and reactions must be performed in a functioning fume hood.[2][3][4]

  • Corrosivity: The parent phenol is corrosive to skin and eyes.[2][3][4] Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3][4]

  • Quenching: Residual alkylating agents should be quenched with aqueous ammonium hydroxide or dilute sodium hydroxide before disposal.[2][3][4]

Experimental Protocols

Protocol A: Synthesis of Aminomethyl Derivatives (Ligand Precursors)

Target: Functionalization with secondary amines (e.g., Morpholine, Diethylamine) to create radical-scavenging ligands.[1][2][3]

Reagents
  • Substrate: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (1.0 eq)[1][2]

  • Nucleophile: Morpholine (1.1 eq)[1][2][4]

  • Base: Triethylamine (TEA) (1.2 eq) or excess Nucleophile.[1][2][3][4]

  • Solvent: Anhydrous Toluene (0.2 M concentration).[2][3][4]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2][3][4]
    
  • Dissolution: Charge the flask with the substrate (10 mmol, ~2.27 g) and anhydrous Toluene (50 mL). Stir until fully dissolved.

  • Addition: Add Triethylamine (12 mmol, 1.67 mL) followed by Morpholine (11 mmol, 0.96 mL) dropwise via syringe at room temperature.

    • Note: A white precipitate (TEA[1][2][4]·HCl) may begin to form immediately.[2][3][4]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).[2][3][4] The starting material (

    
    ) should disappear, and a more polar spot (amine product) should appear.[1][2][3][4]
    
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter off the precipitated salts (TEA[2][3]·HCl) using a sintered glass funnel.

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).[2][3][4]

    • Dry the organic layer over anhydrous

      
      .[2][3][4]
      
  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from cold Hexane or Ethanol to yield the product as a white crystalline solid.[2][3][4]

Protocol B: Thioetherification (Lipophilic Antioxidant Synthesis)

Target: Reaction with alkyl thiols (e.g., Dodecanethiol) to create lipid-soluble antioxidants.[1][2][3][4]

Reagents
  • Substrate: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (1.0 eq)[1][2]

  • Nucleophile: 1-Dodecanethiol (1.05 eq)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 eq).[1][2][3][4]
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade).[2][3][4]

Step-by-Step Methodology
  • Setup: Use a 100 mL RBF with a stir bar.

  • Slurry Preparation: Suspend

    
     (15 mmol, 2.07 g) in Acetone (40 mL). Add 1-Dodecanethiol (10.5 mmol, 2.5 mL).[1][2][3] Stir for 10 minutes to generate the thiolate in situ.[2][3][4]
    
  • Substrate Addition: Add the chloromethyl phenol (10 mmol, ~2.27 g) slowly as a solid or dissolved in a minimum amount of Acetone.

  • Reaction: Stir vigorously at Room Temperature for 2 hours.

    • Why RT? Thiols are highly nucleophilic (soft nucleophiles).[2][3][4] Heating is unnecessary and increases the risk of disulfide formation or O-alkylation.[1][2]

  • Monitoring: TLC usually shows a rapid conversion.[2][3][4]

  • Workup:

    • Filter the reaction mixture to remove inorganic salts.[2][3][4]

    • Concentrate the filtrate to remove Acetone.[2][3][4]

    • Redissolve the residue in Dichloromethane (DCM) and wash with 1M HCl (to neutralize any phenoxide) and then water.[2][3][4]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.[1][2]

Data Summary & Optimization

ParameterProtocol A (Amination)Protocol B (Thioetherification)
Primary Mechanism Sɴ2 (Sterically modified)Sɴ2 (Fast)
Limiting Factor Steric hindrance at N-centerThiol oxidation (Disulfide)
Preferred Solvent Toluene (Non-polar)Acetone/ACN (Polar Aprotic)
Base Strength Moderate (

, pKa ~10.[1][2][4]7)
Weak Inorganic (

)
Temp.[1][2][4] Range 60°C (Kinetic push required)20–25°C (Highly reactive)
Typical Yield 85–92%90–95%

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the divergent pathways for amine vs. thiol substitution, highlighting the chemoselectivity driven by the "Hard/Soft" acid-base principle.

ReactionPathways Start 6-Tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Intermediate Benzylic Transition State (Activated) Start->Intermediate Activation ProductA Aminomethyl Phenol (Ligand/Drug Precursor) Intermediate->ProductA Pathway A: 60°C, Toluene (N-Alkylation) ProductB Thioether Phenol (Lipophilic Antioxidant) Intermediate->ProductB Pathway B: RT, Acetone (S-Alkylation) Amine Sec-Amine (HNR2) + TEA Amine->Intermediate Thiol Alkyl Thiol (R-SH) + K2CO3 Thiol->Intermediate

Caption: Divergent synthesis pathways. Pathway A utilizes heat and organic base for amination; Pathway B utilizes mild conditions for thiolation.[3][4]

Purification Logic Flow

This decision tree guides the researcher through the workup process to ensure high purity, specifically addressing the removal of unreacted phenol or salts.[2][3][4]

PurificationFlow Step1 Crude Reaction Mixture Filter Filtration (Remove Salts) Step1->Filter Concentrate Concentrate Filtrate Filter->Concentrate Decision Product State? Concentrate->Decision Solid Solid Product Decision->Solid Crystalline Oil Oily Residue Decision->Oil Viscous Recryst Recrystallization (Hexane/EtOH) Solid->Recryst Column Flash Chromatography (Silica, Hex/EtOAc) Oil->Column Final Pure Compound (>98% HPLC) Recryst->Final Column->Final

Caption: Purification decision tree based on the physical state of the crude derivative.

References

  • National Institute of Standards and Technology (NIST). (2023).[2][3][4] 6-tert-Butyl-2,4-dimethylphenol Properties. NIST Chemistry WebBook.[2][3][4] Retrieved February 6, 2026, from [Link][1][2][3]

  • PubChem. (2025).[2][3][4][5] Compound Summary: 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol.[1][2][6][7] National Library of Medicine.[2][3][4] Retrieved February 6, 2026, from [Link][1][2][3]

Sources

Application

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol as an intermediate for antioxidant synthesis

Technical Application Note: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol High-Performance Intermediate for Hindered Phenolic Antioxidant Synthesis [1] Executive Summary 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylpheno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol High-Performance Intermediate for Hindered Phenolic Antioxidant Synthesis [1]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) represents a specialized class of "benzylating agents" critical to the manufacture of high-molecular-weight hindered phenolic antioxidants.[1] Unlike simple phenols, this molecule possesses a dual-functional architecture: a sterically hindered phenolic core (providing antioxidant activity) and a highly reactive chloromethyl "handle" (enabling coupling to multifunctional scaffolds).[1]

Its primary industrial application is the synthesis of Antioxidant 1790 (1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione).[1] This specific antioxidant is prized in the polymer industry (nylon, polyester, ABS) for its exceptional resistance to extraction and low volatility, properties directly derived from the precise substitution pattern of this intermediate.[1]

Chemical Identity & Physicochemical Properties

This intermediate is an alkylated phenol characterized by a specific substitution pattern that balances reactivity with steric protection.[1]

ParameterSpecification
Chemical Name 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
CAS Number 23500-79-0
Molecular Formula C₁₃H₁₉ClO
Molecular Weight 226.74 g/mol
Appearance White to off-white crystalline solid or viscous liquid (purity dependent)
Melting Point ~50–60°C (crude), typically handled in solution or melt
Solubility Soluble in toluene, DCM, DMF; Insoluble in water
Reactivity High (Alkylating agent via benzylic chloride)

Synthetic Pathway & Mechanism

The synthesis of high-performance antioxidants relies on the "benzyl" moiety provided by this intermediate. The chloromethyl group at position 3 is the key electrophilic site.[1] Due to the steric bulk of the tert-butyl group at position 6 and methyl groups at 2 and 4, the chloromethylation must be carefully controlled to ensure regioselectivity at the meta-position relative to the hydroxyl group.

Reaction Scheme Visualization

G Start 2,4-Dimethylphenol (2,4-Xylenol) Step1 Step 1: Alkylation (+ Isobutylene) Start->Step1 Inter1 6-tert-butyl-2,4-dimethylphenol (CAS 1879-09-0) Step1->Inter1 Acid Cat. 130°C Step2 Step 2: Chloromethylation (+ HCHO / HCl) Inter1->Step2 Product 6-tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol (The Intermediate) Step2->Product HCl gas, 40°C Blanc Reaction Step3 Step 3: Coupling (+ Cyanuric Acid) Product->Step3 Final Antioxidant 1790 (High Performance Stabilizer) Step3->Final DMF, 120°C Base Cat.

Figure 1: Synthetic route from commodity xylenol to high-value Antioxidant 1790.

Detailed Experimental Protocols

Safety Warning: Chloromethyl phenols are potent alkylating agents and potential lacrimators.[1] All procedures must be conducted in a functioning fume hood with appropriate PPE (nitrile/neoprene gloves, goggles, face shield).[1]

Protocol A: Synthesis of the Intermediate (Chloromethylation)

This step introduces the reactive handle via the Blanc chloromethylation reaction.[1]

Reagents:

  • Substrate: 6-tert-butyl-2,4-dimethylphenol (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • HCl gas (anhydrous) or Conc.[1] HCl (37%)[1]

  • Catalyst: Tetraethylammonium bromide (TEAB) (Phase Transfer Catalyst, 5 mol%)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Procedure:

  • Setup: Equip a 500 mL 4-neck round-bottom flask with a mechanical stirrer, gas inlet tube (sparger), thermometer, and reflux condenser connected to a caustic scrubber (NaOH trap).

  • Charging: Charge 57 g (0.32 mol) of 6-tert-butyl-2,4-dimethylphenol, 11.4 g of paraformaldehyde, 3.0 g of TEAB, and 150 mL of DCM.

  • Reaction: Heat the mixture to 40°C .

  • Addition: Slowly sparge dry HCl gas into the reaction mixture. Maintain temperature at 40°C. Continue addition for 4 hours.

    • Note: If using conc.[1][2] HCl instead of gas, vigorous stirring is essential to maximize phase contact.[1]

  • Monitoring: Monitor consumption of the starting phenol via GC or TLC (Hexane:Ethyl Acetate 8:2).

  • Workup:

    • Cool to room temperature.[1]

    • Separate the organic layer.[1][3]

    • Wash organic layer with water (2 x 100 mL) and saturated NaHCO₃ (1 x 100 mL) to remove residual acid.[1]

    • Dry over anhydrous MgSO₄.[1]

  • Isolation: Evaporate solvent under reduced pressure (rotary evaporator) to yield the crude chloromethylated intermediate as a viscous oil or low-melting solid.

    • Yield Target: ~90-95%.[1]

Protocol B: Downstream Synthesis of Antioxidant 1790

This step couples the intermediate to the cyanuric acid core.[1]

Reagents:

  • Intermediate: 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (3.3 eq)[1]

  • Core: Trisodium Cyanurate (1.0 eq) (Prepared from Cyanuric acid + NaOH)[1]

  • Solvent: N,N-Dimethylformamide (DMF)[1]

  • Catalyst: TEAB or 18-Crown-6 (1 wt%)[1]

Procedure:

  • Setup: 500 mL reactor with mechanical stirring and nitrogen blanket.

  • Charging: Add 19 g (0.1 mol) Trisodium Cyanurate, 71 g (0.33 mol) of the Chloromethyl Intermediate, and 200 mL DMF. Add 1 g catalyst.

  • Coupling: Heat to 120°C under nitrogen flow. Stir for 14 hours.

    • Mechanism:[1][4] Nucleophilic substitution (SN2) of the chloride by the cyanurate nitrogen.[1]

  • Workup:

    • Cool to 60°C. Filter off inorganic salts (NaCl).[1]

    • Distill off DMF under reduced pressure (vacuum distillation).[1]

  • Purification:

    • Dissolve the residue in Toluene (200 mL). Wash with water.[1][5]

    • Evaporate Toluene to concentrate.[1]

    • Crystallization: Add Methanol (150 mL) slowly to the hot toluene concentrate. Reflux to dissolve, then cool slowly to crystallize the product.[1]

  • Final Product: Filter the white crystals, wash with cold methanol, and dry.

    • Target Melting Point: 157–160°C.[1][3]

Quality Control & Validation

To ensure the intermediate is suitable for polymerization-grade antioxidant synthesis, strict QC is required.[1]

Test MethodParameterAcceptance Criteria
HPLC Purity> 98.0% (Area %)
GC-MS IdentityMass peak at 226/228 m/z (Cl isotope pattern)
Titration Hydrolyzable Chlorine> 15.5% (Theoretical: 15.64%)
Appearance VisualColorless to pale yellow melt/solid

Self-Validating Step:

  • Hydrolyzable Chlorine Test: Dissolve 0.5g sample in methanol, add KOH, reflux for 30 mins. Acidify with HNO₃ and titrate with AgNO₃.[1] If the result deviates >2% from theoretical, the chloromethylation was incomplete or side-reactions (dimerization) occurred.[1]

Workflow Logic Diagram

Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Antioxidant Coupling Start Raw Materials (Phenol + HCHO + HCl) React Reaction (40°C, 4h, HCl gas) Start->React Wash Phase Separation (Remove Acid) React->Wash Dry Solvent Strip (Vacuum) Wash->Dry Couple Coupling Reaction (DMF, 120°C, 14h) Dry->Couple Intermediate Transfer Filter Filtration (Remove NaCl) Couple->Filter Cryst Crystallization (Toluene/Methanol) Filter->Cryst

Figure 2: Operational workflow for the conversion of raw materials to final antioxidant.[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2025).[1][2][4][5][6][7] PubChem Compound Summary for CID 90131, 6-tert-Butyl-3-(chloromethyl)-2,4-dimethylphenol. Retrieved from [Link][1]

  • Patent Methodology: Clean production method of Antioxidant 1790 intermediate. Patent CN101684067A.[1] Retrieved via Google Patents.

Sources

Method

Application Note: Advanced Gas Chromatography Strategies for Phenol Derivatives

Executive Summary: The Polarity Paradox Phenol derivatives represent a unique analytical challenge in gas chromatography (GC). Their acidity (pKa ~10) and capacity for hydrogen bonding create a "polarity paradox": they a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Phenol derivatives represent a unique analytical challenge in gas chromatography (GC). Their acidity (pKa ~10) and capacity for hydrogen bonding create a "polarity paradox": they are volatile enough for GC but active enough to adsorb onto any silanol group in the flow path. This results in the "three horsemen" of phenol analysis: peak tailing, irreversible adsorption (loss of sensitivity), and ghost peaks.

This guide provides two validated workflows to overcome these barriers:

  • Direct Analysis: Utilizing specialized stationary phases and ultra-inert flow paths.

  • Derivatization (Silylation): Chemically masking the hydroxyl group to improve volatility and peak shape.

Strategic Decision Matrix

Before selecting a protocol, evaluate your sensitivity needs and matrix complexity using the decision tree below.

PhenolMethodology Start Start: Define Analytical Needs Conc Target Concentration? Start->Conc HighConc ppm Level (>1 mg/L) Conc->HighConc TraceConc Trace Level (ppb/ppt) Conc->TraceConc Matrix Matrix Complexity? CleanMat Clean (Water/Solvent) Matrix->CleanMat DirtyMat Dirty (Soil/Bio/Sludge) Matrix->DirtyMat HighConc->Matrix MethodA METHOD A: Direct Injection (WAX/FFAP Column) CleanMat->MethodA MethodB METHOD B: Derivatization (BSTFA + 5MS Column) TraceConc->MethodB DirtyMat->MethodB

Figure 1: Decision matrix for selecting the optimal phenol analysis workflow based on sensitivity and matrix load.

Method A: Direct Analysis (The Inertness Protocol)

Best for: Routine environmental monitoring (EPA 604/8041), QC of raw materials. Core Concept: Use a highly polar stationary phase to "dissolve" the phenols, preventing them from interacting with the column walls.

Instrumental Configuration[1][2][3]
  • GC System: Agilent 8890 or equivalent with FID or MS.

  • Inlet: Split/Splitless. CRITICAL: Must use an Ultra Inert liner with deactivated wool (e.g., Agilent Ultra Inert or Restek Topaz). Standard wool will irreversibly bind phenols.

  • Column:

    • Primary:DB-WAX UI or Rtx-Wax (Polyethylene Glycol). Excellent peak shape for polar compounds.[1]

    • Alternative:DB-FFAP (Nitroterephthalic acid modified PEG). The acidic modification specifically resists phenol adsorption.

Validated Parameters (EPA 8041 Adaptation)
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, but minimize thermal degradation.
Injection 1 µL, Split 10:1Prevents column overload; splitless for trace analysis.
Carrier Gas Helium, 1.2 mL/minConstant flow mode ensures stable retention times.
Oven Program 40°C (hold 2 min) → 10°C/min to 260°C → Hold 5 minLow initial temp focuses the polar analytes at the column head.
Detector (FID) 300°CPrevents condensation of high-boiling phenols (e.g., Pentachlorophenol).
The "Priming" Phenomenon

Even with inert columns, active sites may form over time.

  • Protocol: At the start of every shift, inject a high-concentration phenol standard (50 ppm).

  • Why? This "sacrificial" injection covers active silanol sites, improving the peak shape for subsequent analytical runs.

Method B: Derivatization (The High-Sensitivity Protocol)

Best for: Trace analysis in complex matrices, biological samples, or when using standard non-polar (5MS) columns. Core Concept: Silylation replaces the acidic proton (-H) with a trimethylsilyl group (-TMS), rendering the molecule non-polar and thermally stable.[2]

Reaction Mechanism

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is driven by the leaving group strength of the trifluoroacetamide.

Reaction Phenol Phenol (R-OH) Complex Transition State Phenol->Complex BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Complex Product TMS-Ether (R-O-Si(CH3)3) Complex->Product Heat (65°C) Byproduct Byproducts (Volatile) Complex->Byproduct

Figure 2: Silylation mechanism converting polar phenol to volatile TMS-ether.

Step-by-Step Derivatization Protocol

Reagents: BSTFA + 1% TMCS (TMCS acts as a catalyst for hindered phenols like 2,6-di-tert-butylphenol).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) or SPE on your sample. Elute into Dichloromethane (DCM) or Ethyl Acetate.

  • Drying (Critical): Remove ALL water using anhydrous Sodium Sulfate (

    
    ). Note: Water hydrolyzes BSTFA, killing the reaction.
    
  • Concentration: Blow down extract to ~0.5 mL under Nitrogen.

  • Reaction:

    • Transfer 200 µL of extract to a crimp-top vial.

    • Add 100 µL BSTFA + 1% TMCS .

    • Cap tightly and vortex.

  • Incubation: Heat block at 65°C for 30 minutes .

  • Analysis: Cool to room temperature and inject directly.

GC-MS Configuration (Non-Polar)
  • Column: DB-5MS UI or Rxi-5Sil MS (5% Phenyl).

  • Advantage: Since the phenols are now non-polar TMS ethers, they run perfectly on standard MS columns with sharp peaks and unique mass spectra (M+73 ions are common).

Troubleshooting & Maintenance

SymptomProbable CauseCorrective Action
Tailing Peaks Active sites in liner or column inlet.1. Replace liner with Ultra Inert type.2. Trim 10-20 cm from column inlet (guard column recommended).
Missing Nitrophenols Adsorption or degradation.Nitrophenols are notoriously active. Ensure inlet temp < 260°C and system is primed.
Ghost Peaks Septum bleed or liner contamination.Use low-bleed septa; bake out inlet at 300°C (without column connected).
Low Response (Deriv.) Water in sample.[3][4]Ensure extract is dried completely with

before adding BSTFA.

References

  • U.S. EPA. (2000). Method 8041A: Phenols by Gas Chromatography.[5] SW-846 Update IV. [Link]

  • Agilent Technologies. (2021).[6][7] Analysis of Phenols using GC/FID with DB-WAX. [Link]

  • Restek Corporation. (2020). Strategies for the Analysis of Phenols: WAX vs. 5MS Columns.[8] [Link]

Sources

Application

High-performance liquid chromatography (HPLC) analysis of alkylated phenols

Application Note: Advanced HPLC Strategies for the Analysis of Alkylated Phenols Abstract Alkylated phenols, ranging from simple cresol isomers to sterically hindered antioxidants like 2,6-di-tert-butylphenol (2,6-DTBP),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPLC Strategies for the Analysis of Alkylated Phenols

Abstract Alkylated phenols, ranging from simple cresol isomers to sterically hindered antioxidants like 2,6-di-tert-butylphenol (2,6-DTBP), represent a diverse class of analytes critical to pharmaceutical stability, polymer chemistry, and environmental safety. This guide provides a comprehensive technical framework for their analysis, addressing the specific chromatographic challenges of positional isomerism, hydrophobicity, and peak tailing.

Introduction & Chemical Context

Alkylated phenols function as potent antioxidants (e.g., BHT, 2,4-di-tert-butylphenol) preventing oxidative degradation in drug formulations and plastics. However, they are also regulated environmental contaminants.

Chromatographic Challenges:

  • Positional Isomerism: Ortho-, meta-, and para- isomers (e.g., cresols) possess identical mass-to-charge ratios and similar hydrophobicities, often co-eluting on standard C18 columns.

  • Acidity & Tailing: Phenolic hydroxyl groups (pKa ~10) can interact with residual silanols on silica supports, causing severe peak tailing.

  • Hydrophobicity: Heavily alkylated phenols (e.g., nonylphenol) require high organic solvent strength for elution.

Strategic Method Development (The "Why")

Successful separation relies on exploiting specific molecular interactions beyond simple hydrophobicity.

Stationary Phase Selection
  • C18 (Octadecyl): The workhorse for hydrophobic separation. Ideal for sterically hindered phenols like 2,6-DTBP where alkyl chain length dominates retention.

  • Phenyl-Hexyl / Biphenyl: The critical choice for isomers. These phases offer

    
     interactions with the aromatic ring. Since the electron density varies with the position of the alkyl group (ortho vs. meta vs. para), these phases provide selectivity that C18 cannot.
    
Mobile Phase Modifiers
  • Acidification: Maintaining pH < 4 (using Formic Acid or Phosphoric Acid) ensures phenols remain protonated (neutral), increasing retention and reducing silanol interactions.

  • Solvent Choice: Methanol is often preferred over Acetonitrile for isomer separation as its protic nature can enhance selectivity through hydrogen bonding differences.

Visualization: Method Selection Workflow

MethodSelection Start Analyte Characterization Isomers Positional Isomers? (e.g., Cresols, Xylenols) Start->Isomers Hindered Sterically Hindered? (e.g., BHT, 2,6-DTBP) Start->Hindered Trace Trace Environmental? Start->Trace Phenyl Select Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Isomers->Phenyl Yes C18 Select C18 Column (Hydrophobic Interaction) Hindered->C18 High Hydrophobicity SPE Requires SPE Enrichment (Polymeric Sorbent) Trace->SPE Concentration < 1 ppm SPE->C18

Caption: Decision tree for selecting stationary phases and sample preparation based on analyte properties.

Protocol 1: Separation of Sterically Hindered Phenols (2,6-DTBP)

Target: Quality control of antioxidants (e.g., Irganox intermediates, BHT). Mechanism: Hydrophobic interaction chromatography.

Instrument Parameters:

  • System: HPLC with UV-Vis Detector.

  • Column: High-purity C18 (e.g., Waters ACQUITY BEH C18 or Welch Ultimate XB-C18), 150 mm x 4.6 mm, 5 µm.

  • Temperature: 30°C.

  • Detection: UV @ 275 nm.

Mobile Phase:

  • Isocratic Elution: Methanol : Water (75 : 25 v/v).[1]

  • Modifier: Add 0.1% Phosphoric Acid (H3PO4) to eliminate tailing. Note: Use Formic Acid if coupling to MS.[2][3]

Procedure:

  • Standard Prep: Dissolve 2,6-DTBP in Methanol to 1 mg/mL. Dilute to working range (10–100 µg/mL).

  • Equilibration: Flush column with mobile phase for 20 mins until baseline stabilizes.

  • Injection: Inject 10 µL.

  • Analysis: 2,6-DTBP typically elutes between 6–10 minutes depending on flow rate (1.0 mL/min recommended).

Data Analysis:

Parameter Acceptance Criteria
Retention Time %RSD < 0.5%
Tailing Factor (Tf) 0.9 < Tf < 1.2

| Theoretical Plates (N) | > 5000 |

Protocol 2: High-Resolution Separation of Cresol Isomers

Target: Separation of o-, m-, and p- cresol.[4][5] Challenge: m- and p- cresol often co-elute on C18. Solution: Use a Phenyl-Hexyl stationary phase.

Instrument Parameters:

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 272 nm (Isosbestic point approximation) or Fluorescence (Ex 270 nm / Em 310 nm).

Gradient Table:

Time (min) % Water (0.1% Formic Acid) % Methanol
0.0 70 30
15.0 50 50
20.0 10 90

| 25.0 | 70 | 30 |

Why this works: The phenyl ring on the stationary phase interacts differently with the ortho (sterically shielded) vs para (exposed) electron clouds, pulling the peaks apart.

Protocol 3: Trace Environmental Analysis (SPE-LC-MS)

Target: Alkylphenols in water samples (EPA surveillance). Requirement: Enrichment is necessary to reach ppb (µg/L) levels.

Sample Preparation (Solid Phase Extraction - SPE):

  • Cartridge: Polymeric Reverse Phase (e.g., Agilent Bond Elut Plexa), 200 mg.

  • Conditioning: 5 mL Methanol followed by 5 mL Water.

  • Loading: Load 500 mL water sample (pH adjusted to < 2 with H2SO4) at 10 mL/min.

  • Washing: Wash with 5 mL 5% Methanol in Water.

  • Elution: Elute with 2 x 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under N2; reconstitute in 1 mL Mobile Phase.

Visualization: SPE Workflow

SPEWorkflow Sample Water Sample (pH < 2) Condition Condition Cartridge (MeOH -> H2O) Sample->Condition Load Load Sample (Trap Phenols) Condition->Load Wash Wash (Remove Salts) Load->Wash Elute Elute (100% MeOH) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Solid Phase Extraction (SPE) workflow for concentrating trace alkylphenols.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH < 4; use "End-capped" columns; increase buffer strength.
Co-elution (Isomers) Insufficient selectivitySwitch from C18 to Phenyl-Hexyl; lower column temperature to 20°C.
Drifting Retention Column contaminationWash column with 100% Acetonitrile; check mobile phase pH stability.

References

  • BenchChem. (2025).[7] HPLC Method for the Analysis and Separation of Cresol Isomers.[4][8] BenchChem Application Notes. Link

  • Shimadzu. (2020). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu Application News No. L549. Link

  • SIELC Technologies. (2018). Separation of 2,6-Di-tert-butylphenol on Newcrom R1 HPLC column. SIELC Applications. Link

  • U.S. EPA. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons.[9][10] SW-846 Test Methods for Evaluating Solid Waste. Link

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.[11] Agilent Application Note 5990-9729EN. Link

  • Thermo Fisher Scientific. (2008).[12] Analyzing Phenolic Pollutants in Water Using U-HPLC. Application Note 62531.[12] Link

Sources

Method

Protocol for dissolving 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol for in vitro assays

Executive Summary This guide outlines the standard operating procedure (SOP) for the preparation, storage, and in vitro application of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0).[1] This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the standard operating procedure (SOP) for the preparation, storage, and in vitro application of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0).[1]

This compound presents a dual challenge for biological assays:

  • High Lipophilicity: The tert-butyl and methyl groups confer significant hydrophobicity (LogP ~4.0), leading to rapid precipitation in aqueous media.

  • Chemical Reactivity: The chloromethyl moiety (–CH₂Cl) is an electrophilic alkylating agent. It is susceptible to hydrolysis in water (releasing HCl) and nucleophilic attack by amine-containing buffers (e.g., Tris).[1]

Failure to adhere to this protocol may result in compound precipitation ("crashing out"), uncontrolled hydrolysis, or off-target alkylation of media components, rendering assay data invalid.[1]

Physicochemical Profile & Solubility Data

Understanding the molecule's physical constraints is the first step to a reproducible assay.

PropertyValue / CharacteristicImplication for Assay
Molecular Weight 226.74 g/mol --
LogP (Estimated) ~4.05Highly hydrophobic; requires organic co-solvent.[1]
Reactive Group Chloromethyl (–CH₂Cl)Unstable in water. Prone to hydrolysis (

varies by pH).
Primary Solvent DMSO (Anhydrous)Solubility > 50 mM. Recommended stock solvent.[2][3]
Secondary Solvent Ethanol (Absolute)Soluble, but higher evaporation rates than DMSO.
Water Solubility Negligible (< 150 mg/L)Do not dissolve directly in water or PBS.

Reagent Preparation Protocol

Stock Solution Preparation (1000x)

Objective: Create a stable, high-concentration master stock.[1]

Materials:

  • Compound: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (Solid).[1][4]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

    • Note: Do not use "wet" DMSO; water traces will trigger slow hydrolysis of the chloride during storage.

  • Vessel: Amber glass vial (glass is preferred over plastic to prevent leaching/adsorption).

Procedure:

  • Weighing: Weigh the target mass (e.g., 2.27 mg for 10 mM in 1 mL) into an amber glass vial.

    • Caution: The powder may be electrostatically charged. Use an antistatic gun if available.

  • Dissolution: Add the calculated volume of Anhydrous DMSO .

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.

    • Visual QC: Hold the vial up to a light source. If turbidity persists, sonicate in a water bath for 5 minutes (keep temperature < 30°C to prevent degradation).

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Intermediate Dilution (The "Sandwich" Method)

Objective: Prevent "shock precipitation" when moving from 100% DMSO to 100% Aqueous Media.

Directly piping 100% DMSO stock into a cell culture well often causes the compound to precipitate locally before it disperses. We use a 10x Intermediate Step .

  • Prepare Media: Pre-warm culture media (e.g., DMEM/RPMI) to 37°C.

  • Step 1 (Stock): Thaw the 10 mM DMSO stock.

  • Step 2 (10x Intermediate): Pipette 10 µL of Stock into 990 µL of culture media (rapidly vortexing during addition).

    • Result: 100 µM compound in 1% DMSO.

    • Check: Ensure no visible precipitate forms. If it does, use warm media or add serum (FBS) to the intermediate step, as albumin helps solubilize lipophiles.

  • Step 3 (Final Dosing): Add 100 µL of the Intermediate solution to 900 µL of cell culture in the well.

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cell lines).[2]

Critical Stability Considerations

A. Hydrolysis Risk (The "Chlorine Exchange")

The chloromethyl group is an alkyl halide. In aqueous solution, it undergoes hydrolysis:


[1][5]
  • Impact: You are dosing a mixture of the parent chloride and the benzyl alcohol derivative.

  • Mitigation: Prepare aqueous dilutions immediately before use (< 15 mins). Do not store diluted media stocks.

B. Buffer Incompatibility
  • Avoid Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. The chloromethyl group will alkylate the Tris amine, forming a covalent adduct and deactivating your compound.

  • Recommended Buffers: PBS, HEPES, or MOPS (these are less nucleophilic).

Visual Workflow (DOT Diagram)

The following diagram illustrates the optimized workflow to minimize precipitation and hydrolysis errors.

ProtocolWorkflow cluster_dilution Dilution Strategy (Prevent Shock) Solid Solid Compound (Weigh in Glass) Stock Master Stock (10-50 mM) Store -20°C Solid->Stock Dissolve DMSO Anhydrous DMSO (>99.9%) DMSO->Stock Intermed Intermediate Dilution (10x Conc / 1% DMSO) Buffer: HEPES/PBS Stock->Intermed Dilute 1:100 (Vortex Rapidly) PrecipCheck Visual QC: Precipitate? Intermed->PrecipCheck PrecipCheck->Intermed Cloudy -> Add FBS/Warm Cells Final Assay Well (1x Conc / 0.1% DMSO) PrecipCheck->Cells Clear (No Precip)

Caption: Workflow for solubilizing lipophilic alkylating agents. The intermediate step is critical to prevent compound crashing.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Cloudiness in Intermediate Compound concentration exceeds solubility limit in aqueous media.[1]Increase FBS concentration in media (albumin binds lipophiles) or reduce final assay concentration.
Loss of Potency Hydrolysis of the chloromethyl group.Ensure stock is in Anhydrous DMSO. Prepare aqueous dilutions <15 mins before dosing.
Cell Toxicity (Control) DMSO toxicity.[2][6]Ensure final DMSO < 0.5% (v/v).[3][6] Run a "Vehicle Only" control.
Yellowing of Stock Oxidation or HCl formation.Discard stock. Re-make fresh.

References

  • VulcanChem. (n.d.). Product Profile: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0).[1][4][7] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 23500-79-0.[1] Retrieved from

  • Keresztes, D., et al. (2016). DMSO tolerance in in vitro cell culture assays.[2][3][6][8] ResearchGate Discussion.[6][9] Retrieved from

  • Mekic, M., et al. (2020).[10] Hydrolysis and Stability of Chloromethyl Derivatives in Aqueous Environments. Journal of Geophysical Research: Atmospheres.[10] (Contextual reference on benzyl chloride hydrolysis).

  • Santa Cruz Biotechnology. (n.d.).[11] Safety Data Sheet: 6-tert-Butyl-2,4-xylenol derivatives.[1][12] Retrieved from

Sources

Application

Application Note: High-Purity Synthesis of Hindered Amine Light Stabilizers (HALS)

Protocol Focus: Preparation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS-770) Executive Summary Hindered Amine Light Stabilizers (HALS) represent the gold standard in polymer stabilization against photo-oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: Preparation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS-770)

Executive Summary

Hindered Amine Light Stabilizers (HALS) represent the gold standard in polymer stabilization against photo-oxidative degradation. Unlike UV absorbers that merely dissipate energy, HALS function via a regenerative free-radical scavenging mechanism known as the Denisov Cycle .[1][2][3]

This application note provides a rigorous, field-validated protocol for the synthesis of HALS-770 , a benchmark stabilizer. While industrial production often relies on continuous catalytic hydrogenation, this guide focuses on a high-purity batch synthesis suitable for research and pharmaceutical-grade polymer development. The protocol emphasizes the critical control of the 2,2,6,6-tetramethylpiperidine (TMP) moiety, the functional "engine" of the molecule.

Theoretical Foundation: The Denisov Cycle

To understand the synthesis requirements, one must understand the failure mode. HALS do not function as simple bases; they are catalytic radical scavengers. The synthesis must yield a product free of transition metal impurities (which catalyze degradation) and with high steric purity to ensure the stability of the nitroxyl radical intermediate.

Mechanism of Action[3][4][5]
  • Activation: The parent amine is oxidized by hydroperoxides (formed during polymer processing) to form a stable Nitroxyl Radical (>N-O•) .

  • Scavenging: This radical traps alkyl radicals (R•) to form an Aminoether (>N-OR) .

  • Regeneration: The aminoether reacts with peroxy radicals (ROO•) to regenerate the Nitroxyl Radical, closing the cycle.

Visualization: The Regenerative Stabilization Pathway

DenisovCycle HALS Parent Amine (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) (Active Species) HALS->Nitroxyl Activation Aminoether Aminoether (>N-OR) (Dormant Species) Nitroxyl->Aminoether Radical Trapping Aminoether->Nitroxyl Regeneration Oxidation Polymer Oxidation (POOH) Oxidation->Nitroxyl Radical_R Alkyl Radical (R•) Radical_R->Aminoether Radical_ROO Peroxy Radical (ROO•) Radical_ROO->Nitroxyl

Figure 1: The Denisov Cycle illustrating the regenerative capability of HALS.[1][2] The cycle explains why low concentrations (0.1 - 0.5%) provide long-term stability.

Synthetic Strategy & Workflow

The synthesis of HALS-770 is a multi-step convergent synthesis. The primary challenge is the construction of the sterically hindered piperidine ring (Triacetonamine), followed by functionalization at the 4-position.

Workflow Overview:

  • Precursor Synthesis: Condensation of Acetone and Ammonia to form Triacetonamine (TAA).[4]

  • Functionalization: Reduction of TAA to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (TMP-OH).

  • Coupling: Transesterification of Dimethyl Sebacate with TMP-OH to yield HALS-770.

SynthesisWorkflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functionalization cluster_2 Step 3: Coupling Acetone Acetone TAA Triacetonamine (TAA) Acetone->TAA Ammonia Ammonia (Gas) Ammonia->TAA TMPOH 4-OH-TMP (Alcohol) TAA->TMPOH Reduction (NaBH4/H2) HALS770 HALS-770 (Final Product) TMPOH->HALS770 Sebacate Dimethyl Sebacate Sebacate->HALS770 Transesterification (Cat: NaOMe)

Figure 2: Convergent synthesis pathway for HALS-770. Critical Quality Attributes (CQAs) are monitored at TAA and TMP-OH stages.

Detailed Experimental Protocols

Step 1: Synthesis of Triacetonamine (TAA)

Objective: Construct the hindered amine ring. Reaction Type: Lewis-Acid Catalyzed Condensation.[5]

  • Reagents:

    • Acetone (Reagent Grade, dried over MgSO4)

    • Ammonia Gas (Anhydrous)

    • Catalyst: Calcium Chloride (CaCl2, anhydrous, granular) or Amberlyst-15 (Solid Acid).

  • Protocol:

    • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, gas inlet tube (submerged), and a reflux condenser cooled to 0°C.

    • Charging: Charge 500 mL Acetone and 100g anhydrous CaCl2. Cool the mixture to 10°C.

    • Addition: Slowly bubble Ammonia gas into the mixture. Maintain temperature between 15-25°C. Note: Exothermic reaction. Rate of addition controls the temperature.

    • Aging: After saturation (approx. 4-6 hours), seal the reactor and allow it to stand at room temperature for 48-72 hours. The liquid will turn dark orange/brown.

    • Workup: Decant the liquid from the solid catalyst sludge. Neutralize with 40% NaOH solution at 0-5°C to release the free amine.

    • Purification: Vacuum distillation. Collect the fraction boiling at 102-105°C (18 mmHg). TAA solidifies upon cooling (MP: 34-36°C).

Step 2: Reduction to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (TMP-OH)

Objective: Convert the ketone to a secondary alcohol for esterification.

  • Reagents:

    • Triacetonamine (from Step 1)[4][6][7]

    • Sodium Borohydride (NaBH4)

    • Methanol[8]

  • Protocol:

    • Dissolve 0.1 mol TAA in 100 mL Methanol.

    • Cool to 0°C. Slowly add 0.03 mol NaBH4 (excess reductant) over 30 minutes.

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

    • Quench with dilute HCl, neutralize with Na2CO3, and evaporate methanol.

    • Recrystallize from acetone/ether. Product is a white solid (MP: 129-131°C).

Step 3: Transesterification to HALS-770 (The Coupling)

Objective: Link two hindered amines to the sebacic acid backbone. Critical Control: Water exclusion is vital to prevent hydrolysis of the catalyst.

  • Reagents:

    • Dimethyl Sebacate (0.05 mol)

    • TMP-OH (0.11 mol - 10% molar excess)

    • Catalyst: Sodium Methoxide (NaOMe) (0.5 wt% relative to reactants) or Lithium Amide (LiNH2) for higher purity.

    • Solvent: Xylene (anhydrous).

  • Protocol:

    • Reactor: Use a Dean-Stark apparatus to remove methanol co-product.

    • Loading: Charge Dimethyl Sebacate, TMP-OH, and Xylene (200 mL) into the flask.

    • Drying: Heat to reflux (approx 140°C) and remove any trace water via the Dean-Stark trap before adding catalyst.

    • Catalysis: Cool slightly, add NaOMe. Resume heating.

    • Reaction: Methanol will form.[8] Adjust the Dean-Stark or distillation head to remove the Methanol-Xylene azeotrope.

    • Completion: Reaction is complete when methanol evolution ceases (approx. 4-6 hours).

    • Workup: Wash the organic layer with water (3x) to remove the catalyst and unreacted TMP-OH.

    • Isolation: Dry organic layer over Na2SO4. Remove Xylene under reduced pressure.

    • Crystallization: Recrystallize the residue from hexane.

Analytical Validation & Troubleshooting

Quality Control Specifications
ParameterSpecificationMethodLogic
Appearance White Crystalline PowderVisualYellowing indicates oxidation or residual catalyst.[9]
Melting Point 81 - 85 °CDSC / CapillaryValidates crystal lattice purity.
Assay > 98.0%GC / HPLCEssential for pharmaceutical/food contact applications.
Transmittance > 95% (425 nm)UV-Vis (10g/100ml Toluene)Ensures no color contribution to the final polymer.
Ash < 0.1%GravimetricConfirms removal of NaOMe/LiNH2 catalyst.
Troubleshooting Guide
  • Problem: Low Yield in Step 1 (TAA).

    • Cause: Temperature too high (>35°C) during ammonia addition causes aldol condensation side reactions (formation of mesityl oxide/phorone).

    • Fix: Strictly control cooling; add ammonia slower.

  • Problem: Product Discoloration (Yellowing).

    • Cause: Residual Sodium Methoxide or oxidation of the amine during workup.

    • Fix: Ensure thorough water washing of the xylene layer. Use Lithium Amide as a cleaner alternative catalyst if available.

References

  • Denisov Cycle Mechanism

    • Hodgson, J. L., & Coote, M. L. (2010).[2][3] Clarifying the mechanism of the Denisov cycle: how do hindered amine light stabilizers protect polymer coatings from photo-oxidative degradation? Macromolecules.[1]

  • Triacetonamine Synthesis

    • Hall, H. K. (1957).[4] Steric Effects in the Base-catalyzed Condensation of Acetone. Journal of the American Chemical Society.[4] (Classic reference for CaCl2 method).

  • HALS 770 Transesterification Protocol

    • Patent US 4297497A. Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl esters.
  • General HALS Application & Properties

    • BASF Tinuvin® 770 Technical D

Sources

Method

Technical Application Note: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol as a Modular Scaffold for Advanced Fuel Additives

The following Technical Application Note and Protocol Guide is structured for researchers and formulation scientists in the petrochemical and additive development sectors. [1] Executive Summary 6-Tert-butyl-3-(chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol Guide is structured for researchers and formulation scientists in the petrochemical and additive development sectors.

[1]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) represents a critical class of "functionalized hindered phenols."[1] Unlike standard antioxidants (e.g., BHT or 2,6-DTBP) which rely solely on volatility-limited steric hindrance, this compound features a highly reactive benzylic chloride moiety at the meta position.[1]

This structural advantage allows formulation scientists to chemically "anchor" the potent antioxidant core onto heavier molecular backbones (such as polyamines or polyisobutylene), creating High-Molecular-Weight (HMW) Antioxidants .[1] These derivatives solve the primary failure mode of standard phenolic additives: evaporative loss during high-temperature engine operation.[1]

This guide details the chemical rationale, synthesis protocols, and validation methodologies for utilizing this compound to engineer superior fuel stability formulations.

Chemical Profile & Mechanism of Action[2]

Structural Advantages

The molecule combines two distinct functional domains:[2]

  • The Antioxidant Core (Shield): The 2,4-dimethyl-6-tert-butylphenol structure provides steric protection to the hydroxyl group, optimizing it for radical scavenging without becoming inactive due to rapid consumption.[1]

  • The Reactive Linker (Anchor): The chloromethyl group (-CH₂Cl) serves as an electrophilic handle.[1] It reacts readily with nucleophiles (amines, thiolates, carbanions) under mild conditions, allowing for precise derivatization.

Mechanism of Stabilization (Radical Scavenging)

The derived additive functions via Hydrogen Atom Transfer (HAT) .[1] When fuel degrades, peroxy radicals (


) are generated. The hindered phenol donates a hydrogen atom to quench this radical, forming a stable phenoxy radical that does not propagate the chain reaction.

RadicalScavenging FuelRadical Fuel Peroxy Radical (ROO•) Transition Hydrogen Atom Transfer (HAT) FuelRadical->Transition Additive Hindered Phenol (Additive-OH) Additive->Transition Quenched Stabilized Fuel (ROOH) Transition->Quenched  H-Transfer StableRadical Stable Phenoxy Radical (Additive-O•) Transition->StableRadical Termination Non-Radical Byproducts StableRadical->Termination  Dimerization/Coupling

Figure 1: Mechanism of oxidative stabilization via Hydrogen Atom Transfer (HAT) by the hindered phenol moiety.[1]

Experimental Protocol: Synthesis of a Non-Volatile Amine-Phenol Hybrid

Objective: Synthesize a model multifunctional additive by coupling 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol with a lipophilic amine (e.g., Di-n-octylamine). This creates an additive that acts as both an antioxidant and a mild dispersant.[1]

Safety Warning: The starting material is a benzylic chloride (alkylating agent).[1] Perform all steps in a fume hood. Wear nitrile gloves and safety goggles.[1]

Materials
  • Precursor: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (1.0 eq)[1]

  • Nucleophile: Di-n-octylamine (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Toluene (dry)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator[1]

Synthesis Workflow
  • Preparation:

    • Dissolve 22.6 g (0.1 mol) of the chloromethyl phenol in 150 mL of dry Acetonitrile.

    • Add 27.6 g (0.2 mol) of anhydrous

      
       and 1.6 g (0.01 mol) of KI.[1]
      
  • Reaction:

    • Add 26.5 g (0.11 mol) of Di-n-octylamine dropwise under stirring.

    • Heat the mixture to reflux (

      
      ) for 6–8 hours.
      
    • Monitor: Use TLC (Hexane:Ethyl Acetate 8:[1]2) to track the disappearance of the benzylic chloride spot.

  • Work-up:

    • Cool to room temperature.[1] Filter off the inorganic salts (

      
      , excess carbonate).
      
    • Evaporate the solvent under reduced pressure.[1][3]

    • Redissolve the residue in Hexane (100 mL) and wash with water (

      
       mL) to remove residual amine salts.[1]
      
    • Dry the organic layer over

      
       and concentrate in vacuo.[1]
      
  • Yield Analysis:

    • Expected Product: A viscous, amber oil.

    • Characterization: Verify structure via

      
      -NMR (Look for benzylic 
      
      
      
      shift from ~4.6 ppm to ~3.5 ppm).[1]

SynthesisWorkflow Start Start: Chloromethyl Phenol + Amine + K2CO3 Reflux Reflux in ACN (80°C, 6-8 hrs) Start->Reflux Monitor TLC/HPLC Check (Conversion >98%) Reflux->Monitor Monitor->Reflux Incomplete Filter Filtration (Remove Salts) Monitor->Filter Pass Wash Liquid-Liquid Extraction (Hexane/Water) Filter->Wash Final Final Product: Amino-Benzyl Phenol Wash->Final

Figure 2: Synthesis workflow for coupling the chloromethyl intermediate with a secondary amine.

Validation Protocol: Fuel Stability Testing

Once synthesized, the efficacy of the new additive must be validated against industry standards.

Solubility & Compatibility
  • Test: Dissolve 1000 ppm (mg/kg) of the synthesized additive in Reference Diesel (B0) and Biodiesel blend (B20).

  • Criteria: Solution must remain clear and bright at

    
     for 24 hours. No haze or precipitate.[1]
    
Accelerated Oxidation Stability (ASTM D2274 / ISO 12205)

This test simulates long-term storage stability.[1]

Protocol:

  • Sample Prep: Prepare 350 mL of filtered fuel.

  • Dosing:

    • Control: Unadditized fuel.

    • Test A: Fuel + 50 ppm Commercial Antioxidant (e.g., 2,6-DTBP).[1]

    • Test B: Fuel + 50 ppm New Additive (Molar equivalent).

  • Stress: Heat samples to

    
     while bubbling oxygen (3 L/hr) for 16 hours.
    
  • Filtration: Filter the aged fuel through a tared glass fiber filter.[1]

  • Measurement:

    • Weigh the filterable insolubles (sediment).[1]

    • Wash the oxidation cell with solvent to recover adherent insolubles.[1]

    • Total Insolubles (mg/100mL) = Filterable + Adherent. [1]

Data Interpretation

The new additive should demonstrate lower total insolubles compared to the control and comparable/superior performance to the commercial standard, particularly in "adherent insolubles" which indicate varnish formation.

MetricControl FuelStandard (DTBP)New Additive (Hybrid)
Total Insolubles (mg/100mL) > 2.5< 1.0Target < 0.8
Color Change (ASTM D1500) Darkens significantlyModerate darkeningMinimal darkening
Volatility Loss N/AHigh (>20% loss)Low (<5% loss)

References

  • Synthesis of Hindered Phenols

    • Preparation of 2,4-dimethyl-6-tert-butylphenol via alkylation.[1][4][5][6]

    • Source:

  • Chemical Identity & Properties

    • Compound Summary: 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0).[1][2][7][8][9][10]

    • Source: (Note: Generalized link for structure verification)

  • Fuel Stability Testing Standards

    • ASTM D2274 - Standard Test Method for Oxidation Stability of Distillate Fuel Oil.[1]

    • Source: [1]

  • Antioxidant Mechanisms in Fuels

    • Role of Hindered Phenols in Diesel Stability.
    • Source: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting Low Yield in 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Synthesis Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting Low Yield in 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Synthesis

Executive Summary

The synthesis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (a key intermediate for imidazoline-based vasoconstrictors like Oxymetazoline) is notoriously difficult. You are attempting a Blanc chloromethylation on a substrate that is both sterically congested and electronically resistant to the desired substitution pattern.

The core challenge is the "Meta-Paradox": The hydroxyl group (-OH) directs ortho/para, but positions 2, 4, and 6 are blocked. You are forcing substitution at position 3 (meta to -OH), relying solely on the weak activation from the 2,4-dimethyl groups. This slow kinetics creates a window for the dominant side reaction: Diarylmethane formation (Dimerization) .

This guide addresses the three primary failure modes:

  • Oligomerization/Gelling (The "Red Resin" issue).

  • De-tert-butylation (Loss of the 6-position blocking group).

  • Stalled Conversion (Kinetic trap).

Module 1: The "Why" – Mechanistic Failure Analysis

Before adjusting parameters, understand the invisible war in your flask.

  • The Kinetic Barrier : The 3-position is sandwiched between two methyl groups (2-Me, 4-Me). The electrophile (

    
     or 
    
    
    
    ) struggles to access this site.
  • The Thermodynamic Trap : Once formed, the product (benzyl chloride derivative) is highly reactive. It acts as an electrophile toward unreacted starting material. Since the starting material is abundant and the reaction is slow, the product preferentially attacks the starting phenol to form a diphenylmethane dimer .

Visualizing the Pathway:

ReactionPathway SM Starting Material (6-tBu-2,4-dimethylphenol) Complex Activated Complex (High Energy Barrier) SM->Complex HCHO / HCl / ZnCl2 (Slow Step) Dealkyl De-tert-butylated By-products SM->Dealkyl High Temp / Strong Acid (Retro-Friedel-Crafts) Product Target Product (3-Chloromethyl...) Complex->Product Substitution at C3 Dimer Diarylmethane Dimer (Major Impurity) Product->Dimer + SM (Fast) Friedel-Crafts Alkylation

Caption: The kinetic competition between product formation and dimerization. Note that the Dimer formation is often faster than the initial chloromethylation if SM concentration is high.

Module 2: Troubleshooting Q&A

Issue 1: "My reaction mixture turns into a sticky red/brown resin."

Diagnosis: Uncontrolled Polymerization/Dimerization. The chloromethyl group you just added is reacting with another molecule of starting phenol. This is a concentration-dependent second-order reaction.

  • Solution A: The Dilution Principle.

    • Action: Increase the solvent volume (Acetic Acid or Cyclohexane) by 2-3x.

    • Reasoning: Dilution affects bimolecular side reactions (Dimerization) more significantly than the pseudo-first-order chloromethylation (assuming excess HCHO/HCl).

  • Solution B: High-Velocity HCl Sparging.

    • Action: Ensure your HCl gas stream is rapid and continuous.

    • Reasoning: You need to maintain saturation. If HCl concentration drops, the equilibrium shifts towards the alcohol intermediate (

      
      ), which is more prone to condensation than the chloride.
      
Issue 2: "I see a new peak in HPLC, but it lacks the tert-butyl group."

Diagnosis: Acid-Catalyzed Dealkylation. The tert-butyl group is acid-labile. Under the aggressive conditions required to force meta-substitution (High T, Strong Lewis Acid), you are triggering a Retro-Friedel-Crafts reaction.

  • Solution: Lower the Temperature ceiling.[1]

    • Limit: Do not exceed 65°C .

    • Catalyst Tweak: If using

      
      , reduce the load to 0.5 - 1.0 eq. An excess of Lewis acid accelerates dealkylation. Consider buffering with a small amount of sodium acetate if using acetic acid solvent to temper the acidity.
      
Issue 3: "Yield is stuck at 40-50% regardless of time."

Diagnosis: Bis(chloromethyl) ether (BCME) formation or Reagent Deactivation. Paraformaldehyde can depolymerize poorly, or water accumulation is killing the active iminium species.

  • Solution: Scavenge the Water.

    • Action: Add Acetic Anhydride (1.1 eq relative to water produced).

    • Mechanism:

      
      . This keeps the system anhydrous, driving the equilibrium toward the chloride and preventing the "stalling" caused by hydration of the catalyst.
      

Module 3: The Optimized Protocol (Gold Standard)

This protocol prioritizes selectivity over speed , utilizing Acetic Acid as a solvent to stabilize the intermediates and suppress polymerization.

Reagents:

  • Substrate: 6-tert-butyl-2,4-dimethylphenol (1.0 eq)

  • Paraformaldehyde (2.5 - 3.0 eq) – Large excess drives kinetics.

  • HCl Gas (Anhydrous) – Continuous stream.

  • Catalyst:

    
     (0.5 eq) or 
    
    
    
    (Catalytic, riskier).
  • Solvent: Glacial Acetic Acid (5-10 volumes).

Step-by-Step Workflow:

  • Setup : Use a flame-dried 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), gas inlet tube (subsurface), and a reflux condenser topped with a

    
     drying tube.
    
  • Dissolution : Charge Phenol, Paraformaldehyde, and

    
     into Acetic Acid. Heat to 50°C .
    
  • Activation : Begin sparging anhydrous HCl gas. The mixture will initially be a slurry.

    • Critical Checkpoint: Ensure the temperature does not spike. The reaction is exothermic. Maintain 55-60°C .

  • Reaction Phase : Continue HCl sparging for 4-6 hours.

    • Monitoring: Do not rely on TLC (hard to distinguish). Use HPLC or GC. Look for the disappearance of SM. If Dimer > 5%, stop immediately.

  • Workup (The "Crash" Method) :

    • Cool to 10°C.

    • Pour the reaction mixture slowly into ice-cold water (10x volume).

    • The product should precipitate as a solid or heavy oil.

    • Troubleshooting: If it oils out, extract with Hexane (not DCM, to avoid extracting polar impurities), wash with cold

      
       (rapidly, to avoid hydrolysis), and dry over 
      
      
      
      .

Module 4: Quantitative Benchmarks

ParameterStandard ResultOptimized TargetCause of Deviation
Conversion 60-70%>90%Insufficient HCl saturation; Wet reagents.
Isolated Yield 30-40%65-75% Loss during workup (Hydrolysis); Dimerization.
Purity (HPLC) 85%>98%Incomplete separation of Dimer.
Dimer Content 10-15%<2%Concentration too high; Temp > 65°C.

References

  • Mechanism of Blanc Chloromethylation : Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. Link

  • Synthesis of Oxymetazoline Intermediates : Process for the preparation of 2,4-dimethyl-6-tert-butyl-3-chloromethylphenol. (Patent Literature, related to US 3,148,223). Link

  • Handling Sterically Hindered Phenols: Reactivity of 2,4-dimethyl-6-tert-butylphenol in electrophilic substitution. Journal of Organic Chemistry. (General Reference for steric effects).

Disclaimer: This guide involves the handling of carcinogenic reagents (Chloromethyl derivatives) and corrosive gases. All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Chloromethylation of Phenols

Status: Active Role: Senior Application Scientist Topic: Blanc Chloromethylation & Related Protocols Safety Level: CRITICAL (Carcinogen Hazard) Critical Safety Directive: The BCME Hazard Before discussing optimization, w...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Blanc Chloromethylation & Related Protocols Safety Level: CRITICAL (Carcinogen Hazard)

Critical Safety Directive: The BCME Hazard

Before discussing optimization, we must address the primary hazard associated with this chemistry.

WARNING: The reaction of formaldehyde (or paraformaldehyde) with hydrogen chloride generates Bis(chloromethyl) ether (BCME) as a volatile side product.

  • Hazard Classification: BCME is a Group A Known Human Carcinogen (EPA/IARC).

  • Exposure Route: Inhalation.[1][2] It has a high vapor pressure and can escape standard reflux setups.

  • Mandatory Engineering Controls:

    • Closed Systems: Reactions must be performed in a closed vessel vented to a scrubber.

    • Scrubbing: Off-gas must be scrubbed through an ammonia or amine solution to quench BCME vapors immediately.

    • Destruction: Residual reaction mixtures should be quenched with aqueous ammonia or sodium hydroxide to hydrolyze potential BCME before disposal.

The Mechanism: Understanding the "Tar" Factor

To optimize yield, you must understand the competition between the desired Chloromethylation and the undesired Polymerization (Resinification).

The Competitive Pathway

Phenols are highly activated substrates. In the presence of Formaldehyde (


), two pathways compete:
  • Pathway A (Desired): The protonated formaldehyde attacks the ring to form a hydroxymethyl intermediate, which is rapidly converted by HCl to the chloromethyl derivative.

  • Pathway B (Undesired): The hydroxymethyl intermediate reacts with another phenol molecule (Friedel-Crafts alkylation) to form a diarylmethane. This process repeats, leading to cross-linked phenolic resins (Bakelite-like "tar").

Key Insight: High acidity (HCl concentration) favors Pathway A. Low acidity or insufficient HCl allows the hydroxymethyl intermediate to linger, favoring Pathway B.

Visualization: Reaction & Failure Pathways

BlancReaction Phenol Phenol Substrate Inter Hydroxymethyl Intermediate Phenol->Inter + HCHO HCHO HCHO / ZnCl2 HCHO->Inter Product Chloromethylated Product Inter->Product High [HCl] (Fast Substitution) Dimer Diarylmethane (Dimer) Inter->Dimer Low [HCl] (Condensation) HCl Excess HCl (Gas) HCl->Product Side1 Reaction with 2nd Phenol Side1->Dimer Polymer Polymer/Resin (TAR) Dimer->Polymer Propagation

Figure 1: The kinetic competition between chloromethylation (Green path) and resinification (Red path). Success depends on maximizing the rate of the green path.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Issue 1: "My reaction turned into a solid block of resin."

Diagnosis: The rate of condensation (polymerization) exceeded the rate of chlorination. Root Causes:

  • Insufficient HCl: If the solution is not saturated with HCl, the hydroxymethyl alcohol is not converted to the chloride fast enough. It then attacks another phenol ring.

  • Temperature too high: High temperatures favor the thermodynamic product (polymer) over the kinetic product.

  • Wrong Catalyst: Strong protonic acids (like

    
    ) often accelerate polymerization more than Lewis acids (
    
    
    
    ) in phenolic substrates.

Corrective Action:

  • Saturation: Ensure a continuous stream of dry HCl gas throughout the reaction, not just a static atmosphere.

  • Temperature Control: Lower the reaction temperature to 40–50°C.

  • Dilution: Increase the volume of the solvent (acetic acid or concentrated HCl) to reduce intermolecular collisions between intermediates.

Issue 2: "I have low conversion; starting material remains."

Diagnosis: Catalyst deactivation or "Water Poisoning." Root Causes:

  • Water Accumulation: The reaction generates water (

    
    ). Water deactivates Lewis acids like 
    
    
    
    and reduces the activity of HCl.
  • Paraformaldehyde Quality: Aged paraformaldehyde may depolymerize slowly.

Corrective Action:

  • Desiccant: Add a small amount of fused

    
     (0.5 – 1.0 eq) to act as both catalyst and dehydrating agent.
    
  • Reagent Switch: Consider using Chloromethyl Methyl Ether (MOM-Cl) generated in situ (if safety protocols allow) or using reagents like methoxyacetyl chloride which avoid water generation.

Issue 3: "I am getting a mixture of ortho and para isomers."

Diagnosis: Intrinsic reactivity of phenols.[3] Technical Context: The hydroxyl group is a strong ortho, para-director. Sterics usually favor para, but coordination of the catalyst to the phenolic oxygen can direct substitution to the ortho position.

Optimization Strategy:

Desired Isomer Strategy Explanation
Para Increase Steric Bulk Use bulky solvents or lower temperatures to make the ortho attack energetically unfavorable.

| Ortho | Boronic Acid Catalysis | Phenylboronic acids can form a complex with phenol, directing formaldehyde to the ortho position via a cyclic transition state. |

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize BCME exposure while maximizing yield for a standard phenol.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: Paraformaldehyde (1.2 eq)

  • Catalyst: Anhydrous

    
     (1.1 eq)
    
  • Solvent: Glacial Acetic Acid (or concentrated aqueous HCl for scale-up)

  • Gas: Anhydrous HCl gas

Workflow:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser connected to a double alkali scrubber .

  • Charging: Charge the phenol, paraformaldehyde, and

    
     into the flask. Add Glacial Acetic Acid (5-10 volumes relative to substrate).
    
  • Saturation (Critical Step): Cool the mixture to 0–5°C. Begin bubbling dry HCl gas slowly. Do not heat yet. This saturates the solution and prevents early polymerization.

  • Reaction: Slowly warm the mixture to 50°C while maintaining a steady stream of HCl gas.

    • Note: The mixture should become homogenous. If solids precipitate (polymer), stop immediately.

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the phenol.

  • Workup:

    • Pour the reaction mixture onto crushed ice/water.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash: Wash organic layer with saturated

      
       (to remove acid) and water.
      
    • Dry: Dry over

      
       and concentrate.
      
Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckState Check Reaction State Start->CheckState Resin Solid/Resin Formed? CheckState->Resin LowYield Low Yield/No Rxn? CheckState->LowYield ActionResin Action: Lower Temp Increase HCl Flow Dilute Concentration Resin->ActionResin Yes ActionYield Action: Add ZnCl2 (Dry) Check HCHO Quality Increase Temp slightly LowYield->ActionYield Yes

Figure 2: Rapid decision logic for correcting common reaction failures.

References

  • United States Environmental Protection Agency (EPA). (2000). Bis(chloromethyl)ether (BCME) Hazard Summary.[1] [Link]

  • Watson, W. D. (1985). Regioselective para-chlorination of phenols.[3] Journal of Organic Chemistry. (Contextual grounding on regioselectivity mechanisms in phenol substitution).

  • Qiao, K., et al. (2006). Chloromethylation of Aromatic Hydrocarbons in Ionic Liquids.[4] Journal of Molecular Catalysis A: Chemical. (Source for modern catalytic alternatives).

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Blanc, G. L. (1923). Bulletin de la Société Chimique de France. (Historical reference for the Blanc Reaction mechanism).

Sources

Troubleshooting

Preventing side reactions in the synthesis of substituted phenols

The Technical Support Center for Synthesis of Substituted Phenols is now online. Topic: Preventing Side Reactions & Process Optimization Status: Active | Audience: Senior Researchers & Process Chemists Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Synthesis of Substituted Phenols is now online.

Topic: Preventing Side Reactions & Process Optimization

Status: Active | Audience: Senior Researchers & Process Chemists

Welcome to the technical support hub. Below you will find advanced troubleshooting guides designed to isolate and eliminate specific side reactions during phenol synthesis. These guides move beyond standard textbook procedures, focusing on the causality of failure modes and field-proven mitigation strategies.

Quick Reference: Method Selection & Risk Profile

Before troubleshooting, confirm you are using the correct methodology for your substrate's sensitivity profile.

MethodPrimary MechanismCritical Side ReactionBest For...
Diazotization / Hydrolysis

(Thermal) or Radical (Redox)
Azo Coupling (Tars), ExplosionAnilines

Phenols (Acid stable)
Boronic Acid Oxidation 1,2-Migration (C-to-O)Protodeboronation , Over-oxidationAryl Boronates

Phenols (Sensitive groups)
Ullmann-Type Hydroxylation Cu-Catalyzed Nucleophilic Subst.Homocoupling (Biaryls), ReductionAryl Halides

Phenols (Base stable)

Ticket #001: Diazotization - "My reaction turned into black tar."

Issue: The reaction mixture became a dark, viscous oil (tar) instead of yielding the phenol. Diagnosis: Uncontrolled Azo Coupling . Root Cause: The phenol product is electron-rich and reacts with the remaining unreacted diazonium salt (a strong electrophile) faster than water does. This occurs if the pH drifts towards neutral/basic, where the phenol exists as the highly reactive phenoxide.

The Fix: Acidity Management & The "Dropwise" Protocol

1. Maintain High Acidity (


 Control) 
You must keep the phenol protonated to deactivate it towards electrophilic attack.
  • Protocol Adjustment: Ensure the hydrolysis step is performed in

    
     15-20% 
    
    
    
    .
  • Why? The diazonium ion (

    
    ) attacks phenoxide (
    
    
    
    )
    
    
    times faster than phenol (
    
    
    ).

2. The "Inverse Addition" Technique (Critical) Never add the acid/water to the diazonium salt.

  • Correct Protocol: Add the cold diazonium solution dropwise into a boiling solution of dilute sulfuric acid.

  • Mechanism: This ensures the concentration of unreacted diazonium salt is always near zero in the presence of the product. The diazonium is instantly hydrolyzed upon hitting the boiling acid, preventing it from accumulating and coupling with the forming phenol.

3. Alternative: Cohen’s Redox Method (For Acid-Sensitive Substrates) If your substrate cannot survive boiling acid, switch to a radical-redox mechanism using Copper(I/II).

  • Reagents:

    
     (catalyst), 
    
    
    
    (excess), Water.
  • Advantage: Proceeds at room temperature; suppresses cationic azo coupling by routing through an aryl radical intermediate.

Visualizing the Pathway Competition

DiazoniumPathways cluster_pH Critical Control Point: pH Start Aniline (Ar-NH2) Diaz Diazonium Salt (Ar-N2+) Start->Diaz NaNO2, H2SO4 < 5°C Phenol Phenol Product (Ar-OH) Diaz->Phenol Hydrolysis (H2O) Heat or Cu salts Azo Azo Dye / Tar (Ar-N=N-Ar-OH) Diaz->Azo Coupling Phenoxide Phenoxide Ion (Ar-O-) Phenol->Phenoxide pH > pKa (~10) Phenoxide->Azo Fast Reaction with remaining Ar-N2+

Figure 1: The "Tar Pathway" (Red) dominates if pH allows phenoxide formation in the presence of unreacted diazonium.

Ticket #002: Boronic Acid Oxidation - "My yield is low; I mostly recovered benzene."

Issue: The aryl boronic acid was consumed, but the major product is the de-borylated arene (


) rather than the phenol (

). Diagnosis: Protodeboronation . Root Cause: Under basic conditions (standard for

oxidation), the boronate "ate" complex can undergo protonolysis instead of the desired 1,2-migration. This is accelerated by ortho-substituents or electron-withdrawing groups.
The Fix: pH Buffering & Alternative Oxidants

1. Avoid Strong Bases (NaOH) Standard protocols use


. If protodeboronation occurs:
  • Switch to: Basic Alumina (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Protocol: Stir the boronic acid with

    
     (30%) in THF/Water (1:1) using solid 
    
    
    
    as the base. The lower pH (approx. 8.0) minimizes the concentration of the hydrolytically unstable anionic species while still allowing oxidation.

2. Use Oxone® (Potassium Peroxymonosulfate) Oxone works under neutral to mildly acidic conditions, completely shutting down the base-catalyzed protodeboronation pathway.

  • Protocol: 1.0 equiv

    
    , 1.0 equiv Oxone, Acetone/Water (1:1), RT, 5 mins.
    
  • Note: This reaction is exothermic and fast.

3. Catalyst-Free "Green" Hydroxylation Recent data suggests hydroxylation can proceed in water without metal catalysts using mild oxidants like amine N-oxides or simply


 in ethanol (no base) for electron-rich rings.
Visualizing the Selectivity

BoronPathways Boronic Aryl Boronic Acid Ar-B(OH)2 AteComplex Peroxo-Boronate Complex [Ar-B(OH)2(OOH)]- Boronic->AteComplex H2O2, Base Migration 1,2-Aryl Migration (Desired) AteComplex->Migration Standard Pathway Protonolysis Protodeboronation (Side Reaction) AteComplex->Protonolysis High pH, EWG groups Ortho-sterics Phenol Phenol Ar-OH Migration->Phenol Arene De-borylated Arene Ar-H Protonolysis->Arene

Figure 2: Competition between the desired 1,2-migration (Green) and protodeboronation (Red).

Ticket #003: Metal-Catalyzed Coupling - "I see biaryl impurities."

Issue: During Copper-catalyzed hydroxylation of aryl halides, you observe Ar-Ar dimers (homocoupling). Diagnosis: Oxidative Homocoupling via disproportionation. Root Cause: Presence of Oxygen combined with low ligand concentration allows Cu species to act as oxidative coupling agents rather than hydroxylation catalysts.

The Fix: Ligand Load & Atmosphere Control

1. Ligand Saturation Use bidentate ligands like 1,10-phenanthroline or diketones (e.g., acetylacetone).

  • Why? Ligands stabilize the monomeric Cu-species involved in the hydroxylation cycle (L-Cu-Ar) and prevent the formation of multinuclear clusters responsible for homocoupling.

2. Atmosphere While some "green" protocols claim air tolerance, strictly inert atmosphere (


 or 

) is required if homocoupling is observed. Oxygen oxidizes Cu(I) to Cu(II), which can promote radical dimerization of the aryl species.

Experimental Protocol: Robust Synthesis of 3-Cyano-4-fluorophenol

Selected Method: Boronic Acid Oxidation (Optimized for Sensitive Groups)

Objective: Synthesize phenol from 3-cyano-4-fluorophenylboronic acid without hydrolyzing the nitrile or defluorinating.

Reagents:

  • Substrate: 3-Cyano-4-fluorophenylboronic acid (1.0 mmol)

  • Oxidant:

    
     (30% aq, 1.2 mmol)
    
  • Solvent: THF (2 mL)

  • Base/Buffer: Solid

    
     (2.0 mmol) - Replaces NaOH to protect Nitrile.
    

Step-by-Step:

  • Dissolution: In a 10 mL vial, dissolve the boronic acid in THF.

  • Buffering: Add the solid

    
    . The suspension ensures pH remains ~8.0.
    
  • Oxidation: Cool to 0°C. Add

    
     dropwise over 2 minutes.
    
    • Checkpoint: Monitor temperature.[1][2] Exotherm indicates reaction initiation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 30 minutes.

    • TLC Check: Look for disappearance of boronic acid (polar) and appearance of phenol.

  • Quench: Add saturated

    
     (1 mL) to destroy excess peroxide.
    
    • Safety: Test for peroxides using starch-iodide paper before workup.

  • Workup: Acidify carefully with 1M HCl to pH 5 (do not go lower to avoid nitrile hydrolysis). Extract with Ethyl Acetate.[3]

References

  • Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts.[4] Journal of the American Chemical Society.[4]

  • Simon, J., Salzbrunn, S., Prakash, G. K. S., Petasis, N. A., & Olah, G. A. (2001). Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers.[5] The Journal of Organic Chemistry.

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society.[4]

  • Taillefer, M., Xia, N., & Ouali, A. (2007). Efficient copper-catalyzed hydroxylation of aryl halides in water.[4] Angewandte Chemie International Edition.

  • Zhu, C., & Falck, J. R. (2012). Efficient Hydroxylation of Arylboronic Acids with H2O2 Catalyzed by Amberlite IR-120 Resin. Advanced Synthesis & Catalysis.

Sources

Optimization

Degradation pathways of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol under stress conditions

This is a technical support guide designed for process chemists and analytical scientists working with 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 56766-45-3), a critical intermediate in the synthesis of APIs s...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for process chemists and analytical scientists working with 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 56766-45-3), a critical intermediate in the synthesis of APIs such as Oxymetazoline .[1][2][3][4]

Subject: Stability & Degradation of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Ticket ID: T-OXY-INT-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4]

Executive Summary: The Molecule at a Glance

This molecule is a "Janus-faced" intermediate: it possesses a highly reactive electrophilic handle (the chloromethyl group) and a nucleophilic/antioxidant core (the hindered phenol).[3][4]

  • Primary Function: Key alkylating intermediate for Oxymetazoline synthesis (via cyanidation).[3][4]

  • Critical Vulnerability: The benzyl chloride moiety is extremely prone to solvolysis (hydrolysis/alcoholysis), while the phenol core is susceptible to oxidative coupling (pinking).[4]

  • Storage Mandate: Store at <4°C, under Argon/Nitrogen, strictly excluded from moisture and light.

Troubleshooting Guide (Active Tickets)

We have compiled the most frequent user-reported issues into a "Root Cause & Resolution" format.

Ticket #404: "The white powder turned pink/yellow overnight."

Diagnosis: Oxidative Degradation (Quinone Formation) [1][3][4]

  • The Science: Like BHT and other hindered phenols, this molecule acts as an antioxidant.[3][4][5] Upon exposure to air or light, it undergoes single-electron oxidation to form phenoxy radicals.[2][3][4] These radicals disproportionate or couple to form Quinone Methides or Stilbenequinones , which are intensely colored (yellow to deep red).[3][4][5]

  • Resolution:

    • Purge: Ensure headspace is flushed with Argon (heavier than air) rather than Nitrogen for solids.[3][4][5]

    • Light: Switch to amber glassware immediately.

    • Rescue: If purity is >95%, recrystallization from non-polar solvents (e.g., Hexane/Heptane) can remove the polar quinone impurities.[3][4][5]

Ticket #502: "HPLC shows a massive impurity growing in the sample vial."

Diagnosis: Solvolysis (In-situ Derivatization) [1][2][3][4]

  • The Science: The chloromethyl group (

    
    ) is a potent electrophile.[3][4] If you dissolve this sample in Methanol  or Ethanol  for HPLC analysis, the solvent attacks the chloromethyl group, displacing the chloride.[4][5]
    
    • Reaction:

      
      [1][2][3][4]
      
  • Resolution:

    • Diluent Change: Switch to Acetonitrile (ACN) or Dichloromethane (DCM) for sample preparation.[3][4][5]

    • Protocol: If methanol is required for the gradient, keep the sample temperature at 4°C and inject immediately. Do not store samples in protic solvents.[3][4][5]

Ticket #505: "Assay value drops in humid conditions; HCl smell detected."

Diagnosis: Hydrolysis [1][3][4][5]

  • The Science: Moisture in the air attacks the benzyl chloride to form the Hydroxymethyl impurity (Alcohol derivative). This reaction releases HCl gas, which is autocatalytic—the acid accelerates further degradation and can corrode metal spatulas/equipment.[3][4][5]

  • Resolution:

    • Desiccant: Store with activated silica or molecular sieves.[3][4][5]

    • Monitoring: Monitor the "Alcohol Impurity" (R-CH2OH) at RRT ~0.6-0.7 (method dependent).

Degradation Pathways Visualization

The following diagram details the three primary stress pathways: Hydrolysis (Moisture), Solvolysis (Wrong Diluent), and Oxidation (Air/Light).[4][5]

DegradationPathways cluster_conditions Stress Conditions Parent Parent Molecule (Chloromethyl Derivative) Alcohol Hydroxymethyl Impurity (Alcohol Derivative) + HCl Parent->Alcohol Hydrolysis (+ H2O) Ether Alkoxymethyl Impurity (Methyl/Ethyl Ether) + HCl Parent->Ether Solvolysis (+ ROH) Quinone Quinone Methide / Stilbenequinone (Colored Species) Parent->Quinone Oxidation (- 2H, + O2) Dimer Bridged Dimer (Methylene bis-phenol) Quinone->Dimer Coupling

Caption: Figure 1. Primary degradation pathways.[3][4][5] Red path indicates moisture sensitivity; Yellow path indicates solvent incompatibility; Green path indicates oxidative instability.[1][3][4][5]

Analytical Reference Data

Use this table to identify impurities in your chromatograms.

Impurity NameFormation PathwayRelative Retention Time (Approx)*Characteristic
Parent N/A1.00UV max ~280 nm
Hydroxymethyl Analog Hydrolysis (Water)0.65 - 0.75More polar; forms in humid air.[1][2][3][4]
Methoxymethyl Analog Solvolysis (Methanol)1.10 - 1.20Forms in MeOH diluent.[1][2][3][4]
Aldehyde Analog Oxidation0.90Result of alcohol oxidation.[4]
Dimer (Bis-phenol) Thermal/Acid1.80+Late eluting; highly lipophilic.[1][2][3][4]

*Note: RRTs vary based on column (C18 vs. Phenyl-Hexyl) and mobile phase pH.[1][2][3][4]

Forced Degradation Protocols (Validation)

To validate your analytical method, perform these specific stress tests. Do not use standard generic protocols , as this molecule is too reactive.[2][3][4][5]

Protocol A: Hydrolytic Stress (Mild)[1][3][4]
  • Goal: Generate the Alcohol impurity.

  • Method:

    • Dissolve 10 mg of Parent in 5 mL Acetonitrile .

    • Add 1 mL of Water .

    • Sonicate for 15 minutes at ambient temperature (Do not heat >40°C or polymerization occurs).

    • Analyze immediately.[3][4][5][6]

Protocol B: Oxidative Stress[1][3][4][5]
  • Goal: Generate Quinones (Color).

  • Method:

    • Dissolve 10 mg of Parent in 5 mL Acetonitrile .

    • Add 100 µL of 3% H2O2 .

    • Expose to UV light (or sunlight) for 1 hour.[3][4][5]

    • Observe color change (Yellow/Pink) before injection.[3][4][5]

Frequently Asked Questions (FAQ)

Q: Can I dry this intermediate in an oven to remove moisture? A: NO. Heating this molecule above 50-60°C, especially if slightly moist, triggers the elimination of HCl.[2][3][4][5] This creates a reactive Quinone Methide intermediate that rapidly polymerizes into an insoluble plastic-like mass.[1][2][3][4] Vacuum dry at ambient temperature (20-25°C) only.

Q: Why does the melting point vary so much (e.g., 65°C vs 75°C)? A: The "Chloromethyl" intermediate is often contaminated with the "Hydroxymethyl" impurity (alcohol).[4] The alcohol acts as a melting point depressant.[4][5] A sharp MP indicates high purity; a broad range indicates hydrolysis has occurred.[3][4][5]

Q: Is this compound mutagenic? A: As an alkylating agent (benzyl chloride derivative), it should be treated as a Potential Genotoxic Impurity (PGI) .[3][4][5] It is structurally alerting for DNA alkylation.[2][3][4][5] Handle with extreme caution in a fume hood.

References

  • Fruhstorfer, W., & Müller-Calgan, H. (1961).[2][3][4][5][7] Process for the production of 2,6-dialkyl-4-tert-butyl-phenols substituted in the 3-position. German Patent DE1117588.[3][4][5] (Foundational synthesis of Oxymetazoline intermediates).

  • PubChem. (n.d.).[3][4][5] Oxymetazoline Hydrochloride - Compound Summary. National Library of Medicine.[4][5] (Context on the final API and structural fragments).

  • Giles, R. (2020).[3][4][5][8] Stable pharmaceutical formulations of oxymetazoline. World Intellectual Property Organization WO2020009812A1.[3][4][5] (Discusses degradation pathways of the API and precursors).

  • Thompson, M. (2014).[3][4][5] Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment. NICNAS. (General reactivity profile of hindered phenols).

Sources

Troubleshooting

Overcoming solubility issues of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in aqueous media

The following technical guide addresses the solubility and stability challenges of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0). This guide is structured to support researchers using this compound a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0).

This guide is structured to support researchers using this compound as a reactive intermediate or biological probe. Note that due to the chloromethyl functionality, this compound is an alkylating agent and is chemically unstable in water. "Solubilizing" it requires navigating a trade-off between solubility and hydrolytic degradation.[1][2]

[2]

Section 1: Physicochemical Profile & The "Solubility Trap"

Q: Why does this compound precipitate immediately upon addition to aqueous buffers, even from DMSO?

A: The precipitation is driven by the compound's high lipophilicity (LogP ~4.[2]05) and the "ouzo effect" when transitioning from a solvent to a non-solvent.[2] However, the deeper issue is that you are working with a reactive benzyl chloride , not a stable phenol.[2]

The molecule contains a chloromethyl group (-CH₂Cl) on an electron-rich aromatic ring.[1][2] In aqueous media, this group is highly susceptible to nucleophilic attack by water (hydrolysis) , converting the molecule into its hydroxymethyl derivative (benzyl alcohol) and HCl.[2]

Key Physicochemical Parameters:

ParameterValueImplication for Aqueous Media
LogP ~4.05Highly Lipophilic.[1][2] Practically insoluble in pure water (<10 µM est).[2]
pKa (Phenol) ~10.5Remains protonated (neutral) at physiological pH (7.4).[2]
Reactivity High (Sɴ1)The tert-butyl and methyl groups stabilize the carbocation, accelerating hydrolysis.[2]
Physical State SolidHigh lattice energy requires energy input (sonication/heat) to disrupt.[2]

The Stability Warning: Attempts to dissolve this compound in water for long periods (>30 mins) will result in a solution of the hydrolyzed alcohol , not the parent chloride.

Section 2: Troubleshooting Solubility Protocols

Q: What is the best solvent system for stock solutions?

A: Do not make aqueous stock solutions. Use anhydrous organic solvents.[1][2]

  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).[2]

    • Solubility: >100 mM.[1][2][3]

    • Stability:[1][2][4][5] Stable if kept dry.[1][2] DMSO is hygroscopic; use molecular sieves if storing.[1][2]

  • Alternative: Anhydrous Ethanol.[1][2]

    • Risk:[1][2][3][5][6] Potential for solvolysis (forming the ethyl ether) over long storage periods. Use fresh.

  • Avoid: Water, Methanol (rapid methanolysis), and basic buffers (accelerates degradation).[2]

Q: How do I introduce it into a biological assay (cell culture/enzyme assay) without precipitation?

A: Use the "Just-in-Time" Kinetic Dispersion method.[1][2] You must minimize the time the compound spends in water before interacting with your target.

Protocol A: The Solvent-Shift Method (Low Concentration < 50 µM)[1][2]
  • Prepare Stock: Dissolve compound in Anhydrous DMSO to 1000x the final concentration (e.g., 10 mM for a 10 µM assay).

  • Rapid Dilution:

    • Place your aqueous media (buffer/media) in a vortexing tube.[2]

    • While vortexing vigorously, inject the DMSO stock directly into the center of the liquid vortex.

    • Critical: Do not touch the walls of the tube.[2]

  • Immediate Use: Apply to cells/assay plate within 2 minutes .

Protocol B: Surfactant-Shielded Micelles (High Concentration > 50 µM)

For higher concentrations, you must shield the hydrophobic core to prevent aggregation and slow down hydrolysis.

  • Co-solvent Mix: Prepare a mixture of DMSO:Tween-80 (1:1 v/v) .

  • Solubilization: Dissolve the solid compound into this mix.

  • Dilution: Dilute this concentrate into your aqueous buffer. The final Tween-80 concentration should be ~0.05-0.1%.[1][2]

    • Mechanism:[1][2][7] Tween-80 forms micelles.[1][2] The lipophilic phenol partitions into the micelle core, protecting the chloromethyl group from bulk water attack.

Section 3: Mechanistic Visualization

Q: What happens to the molecule in my buffer?

A: The diagram below illustrates the competition between solubilization, aggregation, and degradation.[2]

G cluster_0 Stock Preparation cluster_1 Aqueous Environment (Buffer/Media) Stock Compound in Anhydrous DMSO Dissolved Monomeric Dispersion Stock->Dissolved Dilution (<1% DMSO) Micelle Tween-80 Micelle Encapsulation Stock->Micelle + Surfactant Aggregate Precipitate (Inactive) Dissolved->Aggregate Slow Mixing or High Conc. Hydrolysis Hydrolysis Product (Benzyl Alcohol + HCl) Dissolved->Hydrolysis t½ ~15-60 mins (pH dependent) Target Biological Target (Binding/Reaction) Dissolved->Target Desired Path Micelle->Hydrolysis Retarded Rate Micelle->Target Delivery

Figure 1: Fate of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in aqueous media.[1][2] Note the competition between target engagement and irreversible hydrolysis.

Section 4: Advanced Delivery Systems

Q: Can I use Cyclodextrins (CD) to improve stability?

A: Yes, this is the most robust method for this specific molecule. The hydrophobic tert-butyl and methyl groups fit well into the beta-cyclodextrin cavity.[1][2]

Protocol C: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2]

  • Loading: Add the compound (from a concentrated ethanolic stock) to the CD solution.

  • Equilibration: Shake at room temperature for 30 minutes.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[1][2]

  • Result: The inclusion complex shields the chloromethyl group, significantly extending its half-life in water and preventing precipitation.[2]

Section 5: Analytical Verification (HPLC)

Q: How do I know if my compound has degraded?

A: You must verify the integrity of your solution using HPLC.[2] The hydrolyzed product is more polar and will elute earlier on a Reverse Phase column.[2]

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 50% B to 100% B over 10 minutes.

  • Detection: UV at 280 nm (Phenolic absorption).[2]

  • Expected Shift:

    • Parent (Chloromethyl): Late eluting (High LogP).[2]

    • Degradant (Hydroxymethyl): Elutes ~1-2 minutes earlier due to the polar -OH group replacing -Cl.

References

  • National Institute of Standards and Technology (NIST). 6-tert-Butyl-2,4-dimethylphenol Properties.[1][2] NIST Chemistry WebBook.[1][2] Link

  • PubChem. Benzyl Chloride Compound Summary (Reactivity & Hydrolysis). National Library of Medicine.[2] Link[1][2]

  • Santa Cruz Biotechnology. 6-tert-Butyl-2,4-xylenol Safety Data Sheet.[1][2]Link[1][2]

  • World Health Organization (WHO). Benzyl Chloride: Hydrolysis and Environmental Fate. Environmental Health Criteria.[1][2] Link

Sources

Optimization

Identifying and minimizing byproducts in phenol alkylation reactions

Topic: Identifying and Minimizing Byproducts in Phenol Alkylation Audience: Researchers, Process Chemists, and Drug Development Scientists Mission Statement Welcome to the Advanced Catalysis Support Center. As your Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Phenol Alkylation Audience: Researchers, Process Chemists, and Drug Development Scientists

Mission Statement

Welcome to the Advanced Catalysis Support Center. As your Senior Application Scientist, my goal is not just to provide a recipe, but to help you engineer a self-validating reaction system . Phenol alkylation is deceptively simple; while the reaction is easy to start, controlling regioselectivity (ortho/para) and suppressing polyalkylation requires a mastery of shape-selective catalysis and thermodynamic control .

This guide is structured to troubleshoot the three most common failure modes: Regio-scrambling , Polyalkylation , and Ether Formation (O-alkylation) .

Module 1: Regioselectivity Control (Ortho vs. Para)

User Query: "I am using a standard acid catalyst, but my para-selectivity is poor (approx. 60%). How do I push this >90% without tedious separation?"

Technical Insight: The Shape-Selectivity Imperative

In homogeneous catalysis (e.g.,


), the product distribution is governed purely by electronic activation and steric hindrance, often yielding a thermodynamic mix (Ortho:Para ~ 2:1 or 1:1). To break this barrier, you must switch to heterogeneous shape-selective catalysis  using Zeolites.

The Mechanism: Zeolites act as "molecular sieves." In medium-pore zeolites (like ZSM-5), the transition state required to form the bulky ortho-isomer or the di-alkylated product simply cannot fit inside the pore channels. Only the slender para-isomer can diffuse out efficiently.

Troubleshooting Protocol: Zeolite Screening
ParameterRecommendationScientific Rationale
Catalyst Type ZSM-5 (MFI) or H-Beta (BEA) ZSM-5 (Medium pore, ~5.5 Å) imposes strict steric constraints, favoring para. H-Beta (Large pore, ~7.6 Å) is more active but less selective.
Si/Al Ratio High (30-50) Higher hydrophobicity prevents water poisoning; moderate acidity prevents rapid coking.
Temperature 150°C - 200°C Higher temperatures favor the thermodynamic para-product and drive the rearrangement of kinetic ortho-products.
Visualizing the Pathway

The following diagram illustrates the critical "fork in the road" between Kinetic (O-alkylation/Ortho) and Thermodynamic (Para) control.

ReactionPathway Reactants Phenol + Olefin Ether Phenyl Ether (Kinetic Product) Reactants->Ether Low Temp (<100°C) Fast Kinetics Ortho o-Alkylphenol (Intermediate) Reactants->Ortho Direct C-Alkylation Ether->Ortho Fries Rearrangement (Acid/Heat) Para p-Alkylphenol (Thermodynamic Target) Ortho->Para Isomerization (High Temp/Zeolite) Poly Di/Tri-Alkylphenol (Byproduct) Ortho->Poly Para->Poly Over-reaction (Low Phenol Ratio)

Caption: Reaction network showing the progression from kinetic O-alkylation to thermodynamic C-alkylation.

Module 2: Minimizing Polyalkylation

User Query: "My GC-MS shows significant peaks for 2,4-dialkylphenol and 2,4,6-trialkylphenol. How do I stop the reaction at the mono-substituted stage?"

Technical Insight: The Concentration Gradient

Polyalkylation is a statistical probability issue. The alkylated product (alkylphenol) is actually more nucleophilic (more reactive) than the starting phenol due to the electron-donating effect of the alkyl group. If the local concentration of the alkylating agent is high, it will preferentially attack the product you just made.

Troubleshooting Protocol: Molar Ratio & Injection

Step 1: Adjust Molar Ratios You must operate with an excess of phenol to statistically "drown out" the product, preventing it from encountering an alkylating agent.

Phenol : Olefin RatioExpected Mono-SelectivityTrade-off
1 : 1 60 - 70%High polyalkylation; difficult separation.
3 : 1 85 - 90%Moderate recycling of phenol required.
5 : 1 > 95% Ideal for high purity ; requires efficient phenol recovery loop.

Step 2: Reactor Configuration (The "Self-Validating" Fix) Do not dump all reagents in at once (Batch mode).

  • Protocol: Load the catalyst and Phenol into the reactor. Heat to temperature.[1]

  • Action: Slowly dose the Alkylating Agent (Olefin/Alcohol) over time (Semi-batch).

  • Result: The concentration of alkylating agent remains near-zero relative to phenol, starving the polyalkylation pathway.

Module 3: Eliminating O-Alkylation (Ethers)

User Query: "I am seeing a large impurity peak that matches the mass of the product but has a different retention time. NMR suggests an ether linkage."

Technical Insight: Kinetic vs. Thermodynamic Traps

O-alkylation (forming Phenyl Ethers) is the Kinetic Product . It forms fastest because the Oxygen is the "harder" nucleophile and often more accessible. However, the C-alkylated product is the Thermodynamic Product (more stable).

  • If you stop the reaction too early or run it too cold, you get ether.

Troubleshooting Flowchart

Troubleshooting Start Identify Impurity: Ether (O-alkyl) vs Carbon (C-alkyl)? CheckTemp Check Reaction Temp Start->CheckTemp LowTemp Temp < 120°C? CheckTemp->LowTemp ActionHeat INCREASE Temp to >150°C (Drive Thermodynamics) LowTemp->ActionHeat Yes CheckSolvent Check Solvent System LowTemp->CheckSolvent No Polarity Is Solvent Aprotic/Basic? CheckSolvent->Polarity ActionSolvent Switch to Protic Solvent (Shields Oxygen) Polarity->ActionSolvent Yes CheckTime Check Reaction Time Polarity->CheckTime No ShortTime Quenched too early? CheckTime->ShortTime ActionTime Extend Time (Allow Rearrangement) ShortTime->ActionTime Yes

Caption: Decision tree for eliminating O-alkylation impurities.

Corrective Action:

  • Increase Temperature: Push the reaction to >150°C. This provides the activation energy for the ether to rearrange to the alkylphenol (intermolecular or intramolecular mechanisms).

  • Solvent Switch: If using a solvent, avoid polar aprotic solvents (like DMF) which enhance the nucleophilicity of the Oxygen. Use non-polar or protic solvents, or run neat (solvent-free).

Module 4: Catalyst Deactivation & Lifetime

User Query: "The reaction worked perfectly for the first 3 runs, but conversion has dropped by 40% in the 4th run. Is the catalyst dead?"

Technical Insight: Pore Blocking (Coking)

In zeolite catalysis, "coke" (carbonaceous deposits) forms from the oligomerization of the olefin or polyalkylation of the phenol. These heavy molecules get stuck in the pores, blocking active sites.

Diagnosis:

  • Color Change: Catalyst turns from white/grey to dark brown/black.

  • Selectivity Shift: As pores block, shape selectivity often increases temporarily (pores get smaller) before activity crashes.

Regeneration Protocol (Self-Validating):

  • Solvent Wash: Wash catalyst with acetone or methanol to remove "soft coke" (soluble oligomers).

  • Calcination (The Reset Button):

    • Heat to 550°C in a muffle furnace under air flow.

    • Ramp rate: 2°C/min (prevent thermal shock).

    • Hold: 4-6 hours.

    • Validation: The catalyst should return to its original white color. If it remains grey, inorganic fouling (metal leaching) has occurred, and the catalyst must be replaced.

References
  • Mechanism of Phenol Alkylation & Zeolites

    • Title: Shape-selective catalysis in zeolites for the alkyl
    • Source: Journal of C
    • Context: Defines the pore-size constraints of ZSM-5 vs Beta zeolites.
    • URL:[Link]

  • Kinetic vs. Thermodynamic Control (O- vs C-Alkylation)

    • Title: Kinetic and thermodynamic barriers to carbon and oxygen alkyl
    • Source: Journal of the American Chemical Society (JACS).[1]

    • Context: Explains why ethers form first and how temper
    • URL:[Link]

  • Minimizing Polyalkylation

    • Title: Alkyl
    • Source: ResearchGate / Applied C
    • Context: Details the effect of molar ratios and c
    • URL:[Link]

  • Catalyst Deactivation

    • Title: Deactivation by Coking and Regeneration of Zeolite Catalysts.[2]

    • Source: Applied C
    • Context: Protocols for calcination and regeneration of coked zeolite c
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Disposal of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

CAS No: 56770-36-8 Chemical Family: Chloromethylated Phenols / Alkylating Agents Support Ticket ID: #CAS-56770-36-8-DISP Status: CRITICAL SAFETY PROTOCOL Executive Summary: The Dual-Hazard Challenge Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 56770-36-8 Chemical Family: Chloromethylated Phenols / Alkylating Agents Support Ticket ID: #CAS-56770-36-8-DISP Status: CRITICAL SAFETY PROTOCOL

Executive Summary: The Dual-Hazard Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol , a specialized intermediate often used in the synthesis of antioxidants and UV stabilizers.

The Core Problem: This compound presents a dual-hazard profile that confuses standard waste protocols:

  • The Phenolic Core: Like all phenols, it is corrosive to tissue, toxic by absorption, and an environmental aquatic toxin.

  • The Chloromethyl Group (

    
    ):  This is the critical danger. It acts as a benzyl chloride derivative , making it a potent alkylating agent  and a lachrymator  (tear gas effect).
    

Immediate Directive: Do NOT treat this simply as "organic waste." The chloromethyl group is moisture-sensitive; it hydrolyzes to release Hydrochloric Acid (HCl) gas, which can pressurize and rupture sealed waste containers.

Module 1: The "Zero-Exposure" Handling Standard

Before touching a waste container, verify your Personal Protective Equipment (PPE).[1] Standard nitrile exam gloves are insufficient for prolonged contact with benzyl chloride derivatives due to rapid permeation.

PPE Selection Table
PPE ComponentRecommendationTechnical Rationale
Hand Protection (Primary) Silver Shield / 4H® (Laminate) Nitrile degrades rapidly against chlorinated aromatics. Laminate offers >4-hour breakthrough time.
Hand Protection (Dexterity) Double Nitrile (Disposable) Use only for incidental splash protection. Change immediately upon contact.
Respiratory Fume Hood (Required) The compound is a lachrymator.[2] If solid dust is possible, use a P100/N95 respirator inside the hood.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of corrosive vapors (HCl) and lachrymatory effects.

Module 2: Troubleshooting & Emergency Response

FAQ: Common Operational Issues

Q: My waste container is bulging/pressurizing. What is happening? A: STOP. Do not open the container immediately. The chloromethyl group is reacting with moisture (hydrolysis) or other nucleophiles in your waste stream, generating HCl gas .

  • Fix: Place the container in a fume hood behind a blast shield. If the cap is vented, ensure the vent is not clogged. If unvented, carefully relieve pressure only if safe, or contact your EHS team for a "bomb squad" removal.

Q: I spilled a small amount of solid on the bench. Can I wipe it up with a wet paper towel? A: NO. Adding water to the concentrated solid will generate immediate HCl fumes and potentially scatter the material.

  • Fix: Cover the spill with a dry absorbent (vermiculite or specialized chemical spill pads). Sweep gently to avoid dust. Decontaminate the surface after solid removal with a dilute bicarbonate solution to neutralize residues.

Q: Can I mix this with general "Halogenated Organic Waste"? A: Conditional. Only if the waste stream is anhydrous. If the halogenated waste carboy contains alcohols or water, the chloromethyl group will react, generating heat and gas. Best Practice: Segregate into a dedicated "Reactive/Toxic" waste stream.

Module 3: Deactivation & Quenching Protocol

Audience: Synthesis Chemists needing to deactivate reagents before disposal.

If you must quench the reactivity of the chloromethyl group (the alkylating hazard) before disposal, follow this Hydrolysis/Neutralization Protocol . This converts the reactive benzyl chloride moiety into a stable benzyl alcohol derivative.

The Mechanism

The goal is to replace the Chlorine (


) with a Hydroxyl (

) group via nucleophilic substitution, while neutralizing the resulting HCl.


Step-by-Step Quenching Procedure
  • Preparation: Set up a 3-neck flask in a fume hood with a stirrer and a dropping funnel.

  • The Quench Solution: Prepare a solution of 5% Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why Bicarbonate? It is mild. Strong bases (NaOH) can deprotonate the phenol, creating a phenoxide that may polymerize or oxidize rapidly (turning the solution black/tarry).

  • Dilution: Dissolve the waste material in a non-reactive solvent (e.g., Toluene or Dichloromethane) if it is not already in solution.

  • Addition: Slowly add the waste solution to the stirring Bicarbonate solution.

    • Observation: You will see bubbling (

      
       evolution) as the generated HCl is neutralized.
      
  • Completion: Stir for 1-2 hours. Verify pH is neutral (pH 7-8).

  • Separation: The organic layer now contains the deactivated alcohol derivative. The aqueous layer contains salts.

  • Disposal: Both layers are still chemical waste (due to the phenolic core) but are no longer reactive alkylating agents.

Visualizing the Workflow

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures you categorize the waste correctly to prevent container rupture.

WasteSegregation Start Waste: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid ActionSolid Pack in Glass/HDPE. Label: Toxic Solid + Corrosive. NO LIQUIDS. Solid->ActionSolid Direct Pack SolventCheck Solvent Type? Liquid->SolventCheck Protic Protic (Alcohols/Water) SolventCheck->Protic Reactive Aprotic Aprotic (DCM/Toluene) SolventCheck->Aprotic Stable ActionProtic Risk: HCl Generation. Use Vented Cap. Segregate as Acidic/Toxic. Protic->ActionProtic ActionAprotic Segregate as Halogenated. Keep Dry. Aprotic->ActionAprotic

Caption: Decision logic for segregating chloromethylated phenol waste to prevent incompatibility and pressurization.

Diagram 2: Chemical Deactivation Pathway

The chemical transformation required to render the alkylating group safe.

QuenchingMechanism Reactant Active Agent (-CH2Cl Group) Intermediate Hydrolysis (HCl Release) Reactant->Intermediate Nucleophilic Attack Water + H2O / NaHCO3 Water->Intermediate Product Deactivated (-CH2OH Group) Intermediate->Product Conversion Gas CO2 Gas (Vent Required) Intermediate->Gas Neutralization

Caption: Mechanism of hydrolytic deactivation using Sodium Bicarbonate to neutralize acidity and destroy the alkylating potential.

Final Disposal Classification

Once collected (or quenched), the waste must be handed over to a licensed disposal facility.[3] Ensure the manifest reflects the following:

  • Primary Waste Code: D002 (Corrosive) - Due to phenolic nature and potential HCl generation.

  • Secondary Waste Code: D003 (Reactive) - If unquenched and capable of generating toxic gases.

  • DOT Shipping Name: Corrosive solid, toxic, n.o.s. (contains 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol).

  • Destruction Method: Incineration with secondary combustion chamber and acid gas scrubbing.

Note: Never dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects (GHS H411).[1][4][5]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2,4-Dimethyl-6-tert-butylphenol (Base Structure Safety Data). Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride (Functional Group Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

[1] Executive Summary & Chemical Profile Compound: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Chemical Class: Chloromethylated Hindered Phenol Primary Application: Intermediate for high-value antioxidants and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Compound: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Chemical Class: Chloromethylated Hindered Phenol Primary Application: Intermediate for high-value antioxidants and pharmaceutical APIs.[1]

The Stability Paradox: This compound presents a unique storage challenge. It contains a hindered phenol (an antioxidant designed to sacrifice itself to protect others) and a chloromethyl group (a highly reactive electrophile susceptible to rapid hydrolysis).

If stored incorrectly, the chloromethyl moiety hydrolyzes to release hydrochloric acid (HCl). This acid acts as an autocatalyst, accelerating further degradation and potentially initiating uncontrolled polymerization of the phenolic ring.

Critical Degradation Mechanisms (The Science)

To preserve this compound, you must understand why it fails. The degradation follows three primary pathways, often triggering a cascade effect.

Pathway A: Hydrolysis (The Moisture Trigger)

The benzylic chloride bond (


) is labile. Upon contact with atmospheric moisture, it undergoes nucleophilic substitution (

or

), yielding the corresponding benzyl alcohol and releasing HCl gas.
  • Reaction:

    
    
    
  • Consequence: Purity loss and acidification of the sample.

Pathway B: Acid-Catalyzed Dimerization

The HCl generated in Pathway A protonates the compound, making it susceptible to Friedel-Crafts alkylation.[1] The chloromethyl group of one molecule attacks the electron-rich ring of another.[2]

  • Consequence: Formation of methylene-bridged dimers (caking/hardening) and insoluble polymers.[1]

Pathway C: Quinone Oxidation

While the tert-butyl group provides steric hindrance, exposure to oxygen (especially in the presence of light) can oxidize the phenol to colored quinone methides or benzoquinones.

  • Consequence: Material turns pink, red, or brown.

Visualizing the Degradation Cascade

DegradationPathways Compound Intact Compound (R-CH2-Cl) Hydrolysis Hydrolysis Compound->Hydrolysis + Moisture Dimerization Friedel-Crafts Alkylation Compound->Dimerization Oxidation Oxidation Compound->Oxidation + O2 / Light Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) Oxygen->Oxidation Alcohol Benzyl Alcohol (Impurity) Hydrolysis->Alcohol HCl HCl Release (Autocatalyst) Hydrolysis->HCl HCl->Dimerization Catalyzes Polymer Insoluble Polymer (Caking) Dimerization->Polymer Quinone Quinones (Pink/Brown Color) Oxidation->Quinone

Caption: Figure 1.[1] The "Degradation Triangle." Note how Moisture triggers HCl release, which then accelerates Dimerization.[1]

Optimized Storage Protocol (SOP)

This protocol is designed to break the degradation cycle identified above.

Storage Conditions Summary
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2°C to 8°C (Acceptable < 2 weeks)Slows kinetic rate of hydrolysis and dimerization.[1]
Atmosphere Argon or Nitrogen Displaces

(prevents oxidation) and

(prevents hydrolysis).
Container Amber Glass Blocks UV light which catalyzes quinone formation.
Closure Teflon (PTFE) Lined Cap Essential.[3][4] Standard paper/pulp liners will degrade from trace HCl.
Desiccant External Only Store the vial inside a secondary jar containing desiccant. Do not put desiccant directly in contact with the powder.
Step-by-Step Handling Workflow
  • Receipt: Upon arrival, inspect the bottle for "sweating" or discoloration. Do not open until the bottle reaches room temperature (prevents condensation).

  • Aliquoting (Critical Step):

    • Work inside a fume hood or glovebox.

    • Divide the bulk material into single-use aliquots (e.g., 1g or 5g vials).

    • Why? Repeated freeze-thaw cycles introduce moisture every time the bottle is opened.[1]

  • Inert Gas Purge:

    • Before closing any vial, gently flow dry Argon or Nitrogen over the headspace for 10-15 seconds.[1]

    • Tip: Argon is heavier than air and offers better protection than Nitrogen for solids.

  • Sealing: Ensure the cap is PTFE-lined and torqued tightly. Parafilm is a secondary barrier, not a primary seal.

  • Placement: Store in a dedicated freezer (-20°C).

Troubleshooting Guide & FAQs

Q1: The white powder has turned a light pink/beige color. Is it still usable?

  • Diagnosis: Mild Oxidation. Phenolic antioxidants often form colored quinoid structures upon trace oxidation.

  • Solution: Check purity via HPLC or NMR. If purity is >95%, the color is likely superficial. You can proceed, but consider a quick recrystallization (e.g., from hexanes/toluene) if the application is color-sensitive.[1]

Q2: When I open the bottle, I smell a sharp, acrid odor and see faint white wisps.

  • Diagnosis: CRITICAL HYDROLYSIS. The sharp smell is Hydrogen Chloride (HCl) gas. The "wisps" are HCl reacting with moisture in the air.

  • Action: The material has significantly degraded. The HCl will poison sensitive catalytic reactions (especially transition metal catalysts).

  • Fix: Do not use for critical steps. If irreplaceable, dissolve in a non-polar solvent (DCM), wash with cold saturated

    
     (to neutralize HCl), dry over 
    
    
    
    , and recrystallize immediately.[1]

Q3: The material has formed a hard "cake" at the bottom of the bottle.

  • Diagnosis: Polymerization/Dimerization. The crystal lattice has fused due to intermolecular alkylation.

  • Solution: This is often irreversible. Check solubility. If it does not dissolve fully in standard organic solvents (DCM, Ethyl Acetate), the polymer content is too high. Discard.

Q4: Can I store this in a standard polyethylene (PE) bottle?

  • Answer: No. Benzyl chloride derivatives can permeate certain plastics over time, and plastics are permeable to moisture. Always use glass (borosilicate) with chemically resistant liners.

Quality Control & Validation

Before committing this reagent to a large-scale batch, perform this rapid "Go/No-Go" check.

Rapid Purity Check (TLC Method)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes : Ethyl Acetate (9:1).

  • Visualization: UV (254 nm) and Iodine Stain.

  • Expected Result:

    • Main Spot (

      
      ):  Target Compound.[1]
      
    • Lower Spot (

      
      ):  Benzyl Alcohol hydrolysis product (Polar).[1]
      
    • Baseline Spot: Polymerized material.[4]

  • Criteria: If the lower spot or baseline streak is significant (>10% intensity), repurify.

Decision Logic for Usage

QC_Workflow Start Open Vial Visual Visual Check: Color/Texture Start->Visual Caked Hard Caking? Visual->Caked Pink Pink/Beige? TLC Run TLC (Hex:EtOAc 9:1) Pink->TLC Yes (Oxidation Risk) Pink->TLC No (White) Caked->Pink No Discard Discard Caked->Discard Yes (Polymer) Pass Use Immediately TLC->Pass Single Spot Recryst Recrystallize TLC->Recryst Minor Impurity TLC->Discard Baseline Streak

Caption: Figure 2. QC Decision Tree. Use this logic before adding the reagent to your reaction vessel.

References

  • PubChem. Compound Summary: 2,4-Dimethyl-6-tert-butylphenol (Precursor Data).[1] National Library of Medicine. Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride. Available at: [Link][1]

Sources

Troubleshooting

Resolving co-elution problems in chromatographic analysis of phenol isomers

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists requiring advanced intervention for phenol isomer separation. Ticket ID: PHEN-ISO-9982 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists requiring advanced intervention for phenol isomer separation.

Ticket ID: PHEN-ISO-9982 Assigned Specialist: Dr. A. Voss, Senior Application Scientist Status: Open Topic: Resolution of Co-eluting Phenolic Isomers (GC & HPLC)

Executive Summary

Phenol isomers (cresols, xylenols, chlorophenols, nitrophenols) represent a "perfect storm" for chromatographers. Their identical molecular weights render standard Mass Spectrometry (MS) filtering useless for differentiation, and their similar boiling points (GC) or hydrophobicities (HPLC) often exceed the peak capacity of standard columns.

This guide addresses the two most frequent support requests:

  • The "Critical Pair" in GC: Co-elution of meta- and para- cresol.

  • Selectivity Collapse in HPLC: Inability to resolve positional isomers on standard C18 phases.

Module 1: Gas Chromatography (GC) Troubleshooting

Scope: Volatile phenols, Cresols, Chlorophenols.

Q1: I am using a standard 5% phenyl column (e.g., DB-5, Rtx-5). Meta- and para- cresol are co-eluting as a single peak. Slowing the ramp rate didn't help. Why?

The Mechanic: This is a thermodynamic limitation, not a kinetic one. On non-polar or slightly polar phases (100% PDMS or 5% phenyl), separation is driven primarily by boiling point.

  • m-Cresol B.P.: 202.8 °C

  • p-Cresol B.P.: 201.9 °C The

    
     is < 1 °C. No amount of oven ramping efficiency will resolve this on a boiling-point driven phase because their vapor pressures are nearly identical.
    

The Protocol: Stationary Phase Switching To resolve this pair, you must exploit hydrogen bonding differences rather than volatility.

ParameterStandard Phase (Fail)Recommended Phase (Pass)
Chemistry 5% Phenyl / 95% DimethylpolysiloxanePolyethylene Glycol (WAX) or specialized "Phenol" phases
Mechanism Dispersive forces (Boiling Point)H-Bonding + Dipole-Dipole
Resolution (

)
0.0 (Co-elution)> 1.5 (Baseline)
Trade-off High max temp (325°C+)Lower max temp (250°C); susceptible to oxidation

Action Plan:

  • Switch to a WAX-type column (e.g., DB-WAX, Stabilwax). The polyethylene glycol backbone interacts stronger with the slightly more acidic p-cresol proton than the m-cresol, creating separation.

  • Alternative: If you cannot change the column, you must use derivatization (see Q2).

Q2: My phenol peaks are tailing severely (Asymmetry > 2.0). How do I fix this?

The Mechanic: Phenols are acidic. The hydroxyl (-OH) group interacts with active silanols (Si-OH) in your liner, glass wool, or column stationary phase. This reversible adsorption causes the "tail."

The Protocol: In-Situ Derivatization (Silylation) Blocking the active proton eliminates the interaction and improves volatility.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Workflow:

    • Add 50 µL sample to vial.

    • Add 50 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 mins.

    • Inject.[1][2][3][4]

  • Result: Phenols convert to TMS-ethers. Note: This changes the elution order. m- and p-cresol TMS derivatives are often harder to separate on non-polar columns than the free phenols. Use an arylene-phase (e.g., 5-ms) if analyzing TMS derivatives.

Visualization: GC Method Decision Tree

Use the following logic to select your GC methodology.

GC_Decision_Tree Start Start: Phenol Isomer Analysis Isomers Are m-cresol and p-cresol present? Start->Isomers Deriv Is Derivatization Allowed? Isomers->Deriv Yes (Critical Pair) NonPolar Standard 5% Phenyl (Rtx-5, DB-5) Isomers->NonPolar No (Simple Phenols) Col_Select Column Selection Deriv->Col_Select No (Direct Analysis) TMS Derivatize with BSTFA (TMS-Ethers) Deriv->TMS Yes Wax Use WAX Column (Polyethylene Glycol) Direct Injection Col_Select->Wax Preferred Special Use Specialized Phase (e.g., ZB-Phenol) Direct Injection Col_Select->Special Alternative Result_Fail FAIL: Co-elution likely NonPolar->Result_Fail m/p-Cresol Mix Result_Pass PASS: Good Peak Shape Check Resolution NonPolar->Result_Pass Simple Mix TMS->NonPolar Inject

Figure 1: Decision logic for selecting GC stationary phases and sample preparation based on isomer complexity.

Module 2: HPLC Troubleshooting

Scope: Nitrophenols, complex environmental samples, aqueous matrices.

Q3: I cannot separate positional isomers (e.g., 2-nitrophenol vs. 4-nitrophenol) on my C18 column. Everything elutes together.

The Mechanic: On a C18 (alkyl chain) column, separation is driven by hydrophobicity. Isomers often have identical logP values. To separate them, you need shape selectivity or pi-pi interactions .

The Protocol: Alternative Stationary Phases

  • Phenyl-Hexyl / Biphenyl Phases: These phases possess aromatic rings. They interact with the pi-electrons of the phenol ring.

    • Ortho- isomers (2-nitrophenol) often have intramolecular hydrogen bonding, making them more "compact" and less accessible to pi-interaction than para- isomers. This creates massive selectivity differences.

  • Fluorophenyl Phases (PFP): Excellent for halogenated phenols (chlorophenols) due to electron-donor/acceptor mechanisms.

Q4: My retention times are drifting, and peak shapes are split.

The Mechanic: Phenols are weak acids (pKa of Phenol ≈ 10; Nitrophenols ≈ 7; Dinitrophenols ≈ 4). If your mobile phase pH is near the pKa of the analyte, the molecule splits its time between the neutral state (hydrophobic, retained) and the ionized state (hydrophilic, unretained). This causes split peaks and wandering retention.

The Protocol: pH Lock You must operate at least 2 pH units away from the pKa.

  • Method A (Suppressed Ionization - Recommended for RP):

    • Target pH: 2.0 - 3.0 (Use 0.1% Formic Acid or Phosphate Buffer).

    • Result: Phenols are fully protonated (neutral). They interact strongly with the C18/Phenyl phase. Retention is maximized.

  • Method B (Ionized):

    • Target pH: > 8.0 (Requires high-pH stable column).

    • Result: Phenols are ionized (phenolate ions). Retention is weak on C18 unless an ion-pairing agent is added. Not recommended for standard troubleshooting.

Visualization: HPLC Optimization Loop

Follow this workflow to resolve co-elution in Liquid Chromatography.

HPLC_Workflow Start Problem: HPLC Co-elution Check_pH Check Mobile Phase pH vs Analyte pKa Start->Check_pH pH_Action Adjust pH to < 3.0 (Suppress Ionization) Check_pH->pH_Action If pH ≈ pKa Selectivity Selectivity Check (Alpha Value) Check_pH->Selectivity If pH is OK pH_Action->Selectivity C18 C18 (Standard) Selectivity->C18 Alpha ~ 1 (Fail) Change_Phase Change Stationary Phase Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction) Change_Phase->Phenyl Aromatic Isomers PFP PFP (Fluorophenyl) (Halogenated Phenols) Change_Phase->PFP Chloro/Fluoro Phenols C18->Change_Phase Phenyl->Selectivity Re-evaluate PFP->Selectivity Re-evaluate

Figure 2: Troubleshooting workflow for optimizing HPLC separation of phenolic compounds.

Data Summary: Critical Parameters

Table 1: Critical Pair Strategies
Critical PairTechniquePrimary IssueSolution
m-Cresol / p-Cresol GCBoiling point difference < 1°CUse Wax column; separation driven by H-bonding.
2,4-DNP / 2,5-DNP HPLCSimilar hydrophobicityUse PFP or Biphenyl column; exploit electron density differences.
Phenol / Aniline HPLCCo-elution at neutral pHAdjust pH. At pH 3, Phenol is neutral (retained), Aniline is cationic (unretained).
Table 2: pKa Reference for Method Development

Ensure mobile phase pH is < (pKa - 2) for consistent Retention Time.

Compound pKa (approx) Target pH (RP-HPLC)
Phenol 9.95 < 7.0 (Easy)
2-Chlorophenol 8.52 < 6.5
4-Nitrophenol 7.15 < 5.0
2,4-Dinitrophenol 4.09 < 2.0 (Critical)

| 2,4,6-Trichlorophenol | 6.23 | < 4.0 |

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios.[5] Retrieved from [Link]

  • Chromatography Online. (2023). GC Column Killers! Common Solvents and Reagents to Avoid. Retrieved from [Link]

  • ResearchGate. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation and Regeneration in Phenol Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in phenol synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in phenol synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration. Our focus is to deliver not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

I. Navigating Catalyst Deactivation in the Cumene Process

The cumene process remains the cornerstone of industrial phenol production, involving the alkylation of benzene with propylene to form cumene, followed by oxidation to cumene hydroperoxide (CHP), and finally, the acid-catalyzed cleavage of CHP to phenol and acetone.[1] The efficiency of this process hinges on the stability and activity of the catalysts employed, primarily solid acids like zeolites for the alkylation step.

Troubleshooting Guide: Benzene Alkylation with Zeolite Catalysts (e.g., ZSM-5, Beta)

Q1: We are observing a gradual decrease in cumene yield and an increase in by-products like di-isopropylbenzene (DIPB). What is the likely cause?

A1: This is a classic symptom of catalyst deactivation, most commonly due to coking . Heavy organic molecules, often formed from propylene oligomerization, deposit on the catalyst's active sites and within its pores, blocking access for reactants.[2]

Initial Diagnostic Steps:

  • Temperature Monitoring: A need to increase the reaction temperature to maintain conversion is a strong indicator of deactivation.

  • Product Selectivity Analysis: An increase in the DIPB/cumene ratio suggests that the active sites responsible for the desired mono-alkylation are becoming inaccessible.

Underlying Mechanism: Coke Formation Coke precursors, which are poly-aromatic hydrocarbons, form on the acidic sites of the zeolite. Over time, these precursors polymerize and block the micropores of the catalyst. On zeolites like ZSM-5, coke formation can be more pronounced at the crystal edges initially and then spread across the entire surface.[3]

Q2: Our catalyst is deactivating much faster than expected, with a sharp drop in performance. We haven't changed our primary feedstock specifications. What could be the issue?

A2: Rapid and severe deactivation often points to catalyst poisoning . Trace impurities in your benzene or propylene feed, even at ppm levels, can have a dramatic impact.

Common Poisons and Their Effects:

  • Nitrogen Compounds (e.g., Pyridine, Amines): These basic molecules readily neutralize the Brønsted acid sites on the zeolite, which are crucial for the alkylation reaction.[4]

  • Sulfur Compounds: While some zeolite catalysts show a degree of tolerance, sulfur compounds can still lead to deactivation by adsorbing onto active sites.[2]

  • Water: Water can act as a base, neutralizing weaker acid sites. While often less severe than nitrogen poisoning, excessive moisture can reduce catalyst activity.[2]

  • Arsenic: This can be a significant poison originating from the propylene feed, leading to severe deactivation.[5]

Troubleshooting Protocol:

  • Feedstock Analysis: Conduct a thorough analysis of your benzene and propylene feeds for the aforementioned impurities.

  • Guard Beds: If impurities are confirmed, consider installing a guard bed upstream of your main reactor to adsorb these poisons before they reach the primary catalyst.[6]

Catalyst Regeneration Protocols for Zeolites

When your zeolite catalyst's performance declines, regeneration can restore its activity, offering a cost-effective alternative to replacement.

Regeneration for Coked Catalysts (Thermal Oxidation):

This procedure is designed to burn off the accumulated coke deposits in a controlled manner.

Step-by-Step Protocol:

  • Purge with Inert Gas: Before introducing an oxidant, purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.

  • Controlled Heat-up: Increase the catalyst bed temperature gradually in a stream of diluted air or a nitrogen/oxygen mixture. A typical temperature range for coke burn-off is 400-550°C. A slow heating rate is crucial to avoid excessive temperature excursions that could cause permanent damage (sintering) to the catalyst.

  • Hold at Regeneration Temperature: Maintain the temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO2.

  • Cool Down: Once regeneration is complete, cool the catalyst bed under an inert gas stream before reintroducing the reactants.

Regeneration for Poisoned Catalysts (Chemical Washing):

For deactivation caused by metallic poisons like arsenic, a chemical wash is necessary.

Step-by-Step Protocol:

  • Solvent Wash: Begin by washing the catalyst with an organic solvent (e.g., ethanol) to remove any deposited organic matter.[7]

  • Acid Wash: Immerse the catalyst in a dilute solution of an organic acid, such as citric acid (e.g., 2% solution). The washing can be performed at an elevated temperature (e.g., 80°C) for several hours (e.g., 4 hours) to effectively chelate and remove the metallic poison.[5]

  • Rinsing and Drying: Thoroughly rinse the catalyst with deionized water to remove any residual acid and then dry it, typically at 100-120°C.

  • Calcination: Follow the acid wash with a calcination step (as described above for coked catalysts) to ensure the complete removal of any remaining organic residues and to restore the catalyst's acidic properties.[5]

Parameter Coking Poisoning
Symptom Gradual decline in activity and selectivityRapid and severe loss of activity
Primary Cause Deposition of carbonaceous materialsStrong chemisorption of impurities
Common Impurities Propylene oligomers, heavy aromaticsNitrogen, sulfur, arsenic, water
Regeneration Thermal Oxidation (Calcination)Chemical Washing (e.g., Acid Wash) followed by Calcination
Activity Recovery Often >95%Variable, depends on poison and severity

II. Challenges in the Hock Rearrangement (CHP Cleavage)

The cleavage of cumene hydroperoxide (CHP) into phenol and acetone is a critical and highly exothermic step, traditionally catalyzed by sulfuric acid.[3][8] While effective, the use of sulfuric acid presents challenges related to corrosion, product neutralization, and waste generation.[9] This has led to research into solid acid catalysts as alternatives.

Q3: We are using a solid acid catalyst (e.g., an acid-treated montmorillonite clay) for CHP cleavage and are seeing a decline in phenol selectivity over time. What is happening?

A3: Deactivation of solid acid catalysts in this step can occur through a few mechanisms:

  • Leaching of Acid Sites: The highly acidic reaction medium can cause the active acid sites to be leached from the solid support, leading to a loss of activity. Treatment with highly concentrated acids during catalyst preparation can paradoxically lead to faster deactivation due to the elution of strong Brønsted acid sites.[10]

  • Fouling: By-products from the reaction can polymerize and block the active sites of the catalyst.

  • Thermal Stress: The highly exothermic nature of the reaction can lead to localized hotspots, potentially causing thermal degradation of the catalyst if not properly managed.[10]

Troubleshooting and Mitigation:

  • Catalyst Selection: Choose a catalyst with strong, well-anchored acid sites.

  • Reaction Control: Implement efficient heat removal systems to prevent temperature runaways.

  • Regeneration: For fouling, a controlled calcination may be effective. However, for leached catalysts, regeneration is generally not possible, and the catalyst must be replaced.

III. Direct Oxidation of Benzene to Phenol: A Greener Alternative with its Own Hurdles

The direct, one-step oxidation of benzene to phenol is an attractive alternative to the cumene process, avoiding the co-production of acetone and offering a potentially more atom-economical route.[11] Catalysts for this process often involve transition metals supported on various materials (e.g., Fe-ZSM-5, TS-1) or photocatalysts.[6][12]

Q4: In our direct benzene oxidation experiments using an Fe-ZSM-5 catalyst, we initially see good phenol yields, but the catalyst deactivates rapidly. What are the primary deactivation mechanisms?

A4: For Fe-ZSM-5 catalysts in benzene hydroxylation, the main deactivation pathways are:

  • Coking: Similar to the alkylation process, coke deposition on the active iron sites and within the zeolite pores is a major cause of deactivation. The coke can become more graphitic and harder to remove over time.[13]

  • Iron Site Agglomeration: Under reaction and regeneration conditions, the active iron species can agglomerate into larger, less active particles, leading to an irreversible loss of performance.[13]

Q5: We are using a supported vanadium catalyst for benzene oxidation and observe a loss of activity over several runs, even after attempting regeneration. What might be the issue?

A5: A common problem with supported metal catalysts, especially in liquid-phase reactions, is the leaching of the active metal species into the reaction medium.[11] This leads to a permanent loss of catalytic sites from the support.

Mitigation Strategies:

  • Strong Metal-Support Interaction: Select a support material and preparation method that promotes a strong interaction with the active metal to minimize leaching.

  • Functionalized Supports: Using supports functionalized with specific groups (e.g., amine groups) can help to anchor the active species more effectively.[14]

Regeneration of Catalysts for Direct Benzene Oxidation

Regeneration of Coked Fe-ZSM-5:

An oxidative treatment can be employed to remove coke deposits.

Step-by-Step Protocol:

  • Inert Purge: Purge the reactor with an inert gas to remove reactants and products.

  • Oxidative Treatment: Introduce an oxidizing agent. Interestingly, for this specific system, nitrous oxide (N2O), the oxidant in the main reaction, can also be used for in-situ regeneration.[13] Alternatively, a controlled burn-off with diluted air can be performed.

  • Monitoring: The regeneration progress can be followed by analyzing the off-gas composition.

  • Cooling and Re-introduction: Cool the catalyst under an inert atmosphere before resuming the reaction. It's important to note that while this can restore activity, some irreversible deactivation due to iron agglomeration may still occur over multiple cycles.[13]

Phenol Synthesis Route Common Catalyst(s) Primary Deactivation Mechanisms Typical Regeneration Method(s)
Cumene Process (Alkylation) Zeolites (ZSM-5, Beta)Coking, Poisoning (N, S, As)Thermal Oxidation, Acid Washing
Cumene Process (CHP Cleavage) Sulfuric Acid, Solid AcidsLeaching, FoulingNot applicable for H2SO4; Calcination for fouled solid acids
Direct Benzene Oxidation Fe-ZSM-5, TS-1, Supported MetalsCoking, Metal Leaching, SinteringOxidative Treatment (e.g., with N2O or air)

IV. Visualizing Deactivation and Regeneration Pathways

To better understand the processes discussed, the following diagrams illustrate the key concepts.

Deactivation_Mechanisms cluster_deactivation Catalyst Deactivation Pathways Active_Catalyst Active Catalyst Coking Coking/Fouling (Carbon Deposition) Active_Catalyst->Coking Reactant/Product Side Reactions Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Feedstock Impurities Sintering Sintering/Leaching (Structural/Compositional Changes) Active_Catalyst->Sintering High Temperature/ Harsh Conditions Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Key mechanisms leading to catalyst deactivation.

Regeneration_Workflow Deactivated_Catalyst Deactivated Catalyst (e.g., Coked Zeolite) Inert_Purge 1. Inert Gas Purge (Remove Hydrocarbons) Deactivated_Catalyst->Inert_Purge Regeneration_Step 2. Regeneration (e.g., Calcination in Air/N2) Inert_Purge->Regeneration_Step Cooling 3. Cool Down (Under Inert Gas) Regeneration_Step->Cooling Regenerated_Catalyst Regenerated Catalyst (Activity Restored) Cooling->Regenerated_Catalyst

Caption: A typical workflow for catalyst regeneration.

V. Concluding Remarks

Catalyst deactivation is an inevitable aspect of heterogeneous catalysis in phenol synthesis. A systematic approach to troubleshooting, beginning with a thorough analysis of process parameters and feedstock quality, is essential for identifying the root cause. Understanding the underlying deactivation mechanisms—be it coking, poisoning, or structural changes—empowers researchers to select the appropriate regeneration strategy. The protocols provided in this guide serve as a foundation for developing robust procedures to extend catalyst lifetime, reduce operational costs, and ensure the consistent and efficient synthesis of phenol.

References

  • Deactivation and regeneration of catalyst used in synthesis of cumene - ResearchGate. (URL: [Link])

  • Deactivation mechanism of beta-zeolite catalyst for synthesis of cumene by benzene alkylation with isopropanol - PlumX. (URL: [Link])

  • Probing coke formation during the methanol-to-hydrocarbon reaction on zeolite ZSM-5 catalyst at the nanoscale using tip-enhanced fluorescence microscopy - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Zeolite-catalysed Selective Decomposition of Cumene Hydroperoxide into Phenol and Acetone† - RSC Publishing. (URL: [Link])

  • WO2012145031A2 - Process for producing phenol - Google P
  • ALKYLATION OF BENZENE TO CUMENE OVER MOR ZEOLITE CATALYSTS - Revue Roumaine de Chimie. (URL: [Link])

  • Cumene Production - UOP LLC. (URL: [Link])

  • THE PRODUCTION OF CUMENE USING Zeolite CATALYST Aspen Model Documentation Index - Chemical Technology Lab. (URL: [Link])

  • One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? - MDPI. (URL: [Link])

  • Cumene process - Wikipedia. (URL: [Link])

  • Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation | ACS Catalysis - ACS Publications. (URL: [Link])

  • Industrial catalytic processes—phenol production - ResearchGate. (URL: [Link])

  • Deactivation and regeneration of TS1/diatomite catalyst for hydroxylation of phenol in fixed-bed reactor | Request PDF - ResearchGate. (URL: [Link])

  • One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? - MDPI. (URL: [Link])

  • Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides - TH Köln. (URL: [Link])

  • Direct hydroxylation of benzene to phenol over vanadium-containing mesoporous carbon catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Phenol degradation by Fenton's process using catalytic in situ generated hydrogen peroxide | Request PDF - ResearchGate. (URL: [Link])

  • Catalytic benzene alkylation over mesoporous zeolite single crystals: improving activity and selectivity with a new family of porous materials - PubMed. (URL: [Link])

  • Solid Acid Catalysts for Hock Cleavage of Hydroperoxides - Encyclopedia.pub. (URL: [Link])

  • Cumene Production. (URL: [Link])

  • Deactivation and regeneration of Pt anodes for the electro-oxidation of phenol - ResearchGate. (URL: [Link])

  • Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials | Request PDF - ResearchGate. (URL: [Link])

  • Stable Fe/ZSM-5 Nanosheet Zeolite Catalysts for the Oxidation of Benzene to Phenol - NIH. (URL: [Link])

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. (URL: [Link])

  • THE PRODUCTION OF CUMENE USING Zeolite CATALYST Aspen Model Documentation Index - Chemical Technology Lab. (URL: [Link])

  • Cumene process - Wikipedia. (URL: [Link])

  • Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides - ResearchGate. (URL: [Link])

  • Phenol Removal from Wastewater Using Tyrosinase Enzyme Immobilized in Granular Activated Carbon and Activated Chitosan Beads - MDPI. (URL: [Link])

  • Hydroxylation of benzene to phenol over heteropoly acid H5PMo10V2O40 supported on amine-functionalized MCM-41 - PMC - PubMed Central. (URL: [Link])

  • Method of manufacturing phenol by direct oxidation of benzene - Google P
  • Cumene oxidation to cumene hydroperoxide. (URL: [Link])

  • Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution - MDPI. (URL: [Link])

  • Kinetics of acid-catalyzed cleavage of cumene hydroperoxide - PubMed. (URL: [Link])

  • Oxidation of benzene to phenol with N 2 O over a hierarchical Fe / ZSM-5 catalyst - the University of Groningen research portal. (URL: [Link])

  • Degradation of Phenol Using Peroxymonosulfate Activated by a High Efficiency and Stable CoMgAl-LDH Catalyst - MDPI. (URL: [Link])

  • US5064507A - Distillation process for recovery of high purity phenol - Google P
  • Recent Advances in the Heterogeneous Photocatalytic Hydroxylation of Benzene to Phenol. (URL: [Link])

  • Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands - PubMed. (URL: [Link])

  • The ZSM-5-Catalyzed Oxidation of Benzene to Phenol with N 2 O: Effect of Lewis Acid Sites. (URL: [Link])

  • Study of the alkylation of benzene with methanol for the selective formation of toluene and xylene over Co3O4–La2O3/ZSM-5 - RSC Publishing. (URL: [Link])

  • Phosphorus promotion and poisoning in zeolite-based materials: synthesis, characterisation and catalysis - PMC - NIH. (URL: [Link])

  • Oxidation of benzene to phenol with N>2>O over a hierarchical Fe/ZSM-5 catalyst. (URL: [Link])

  • Acid Washing Of “Zeolite A”: Performance Assessment And Optimization - Journal of American Science. (URL: [Link])

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (URL: [Link])

  • The Hock rearrangement of organic hydroperoxides: (a) General mechanism; (b) The cumene process - ResearchGate. (URL: [Link])

Sources

Troubleshooting

Managing thermal runaway in exothermic phenol reactions

Technical Support Center: Exothermic Reaction Management Topic: Managing Thermal Runaway in Phenol-Formaldehyde & Derivative Reactions Ticket ID: #PH-RXN-9982 Responder: Senior Application Scientist (Process Safety Unit)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exothermic Reaction Management Topic: Managing Thermal Runaway in Phenol-Formaldehyde & Derivative Reactions Ticket ID: #PH-RXN-9982 Responder: Senior Application Scientist (Process Safety Unit)

Introduction: The Kinetic Hazard of Phenol Chemistries

Researchers and Process Engineers,

You are accessing this guide because you are dealing with phenol-aldehyde condensations or phenol nitrations . These are not merely "exothermic"; they are autocatalytic regarding temperature. The reaction rate for base-catalyzed phenol-formaldehyde condensation increases exponentially with temperature (Arrhenius behavior).

A failure to remove heat at the rate it is generated leads to thermal runaway .[1] In a closed vessel, this results in a rapid pressure spike due to the vaporization of water/solvent and the generation of gaseous byproducts, often exceeding the vessel's burst pressure before a standard relief valve can open.

This guide synthesizes field protocols with reaction calorimetry data to ensure your process remains within the Safe Operating Envelope (SOE) .

Part 1: Pre-Reaction & Setup (Prevention)

User Question: "How do I determine the critical temperature limits for my specific phenol recipe before scaling up?"

Troubleshooting Guide: You cannot rely on literature values alone; impurities and concentration shifts drastically alter the On-Set Temperature (


). You must characterize your specific mixture.

Standard Protocol: Thermal Stability Screening (DSC & RC1)

Objective: Determine the Maximum Temperature of Synthesis Reaction (MTSR) and ensuring it stays below the Time to Maximum Rate (


)  threshold.

Step-by-Step Methodology:

  • Differential Scanning Calorimetry (DSC) Screening:

    • Sample Prep: Seal 5–10 mg of the reaction mass (phenol + catalyst + formaldehyde) in a high-pressure gold-plated crucible (to prevent catalytic effects from steel).

    • Ramp: Heat from 25°C to 400°C at 4°C/min.

    • Analysis: Identify

      
       (where heat flow deviates from baseline) and Total Enthalpy (
      
      
      
      ).
    • Criterion: If

      
      , the potential for high-energy runaway exists.
      
  • Reaction Calorimetry (RC1) – Process Simulation:

    • Setup: Use a 1L reactor with a heat flow jacket.

    • Calibration: Perform a calibration heater step to determine the specific heat (

      
      ) and heat transfer coefficient (
      
      
      
      ).
    • Execution: Run the reaction isothermally at your target process temperature (

      
      ).
      
    • Dosing: Add formaldehyde (the limiting reagent in semi-batch) slowly.

    • Measurement: Record the instantaneous heat release (

      
      ).
      
    • Calculation: Calculate the Adiabatic Temperature Rise (

      
      ) :
      
      
      
      
      (Where
      
      
      is concentration).

Data Interpretation Table: Critical Safety Parameters

ParameterSymbolDefinitionSafety Threshold
Process Temperature

Target operating temp.Must be <

Max Temp of Synthesis MTSR

(accumulation)
Must be <

(Decomp temp)
Time to Max Rate

Time until runaway becomes explosive.Should be > 24 hours at

.
Accumulation

Unreacted reagent in vessel.Keep < 15% via dosing control.

Part 2: During Reaction (Monitoring & Control)

User Question: "I'm seeing a temperature drift of +2°C above setpoint. Is this a runaway precursor?"

Troubleshooting Guide: Yes. In phenol-formaldehyde reactions, a "drift" is often the leading edge of an exponential spike. The heat generation rate is exceeding the cooling jacket's capacity.[2]

The Mechanism of Failure Understanding the pathway is critical for intervention. The diagram below illustrates how a minor cooling fault escalates into a vessel rupture.

RunawayEscalation Start Normal Operation (Semi-Batch Dosing) Trigger Trigger Event (Cooling Failure / Agitator Stop) Start->Trigger Equipment Fault HeatAccum Heat Accumulation (Q_gen > Q_remove) Trigger->HeatAccum Loss of Control TempRise Temperature Rise (Arrhenius Acceleration) HeatAccum->TempRise Self-Heating TempRise->HeatAccum Positive Feedback Loop (Rate doubles every 10°C) GasGen Rapid Gas Generation (Water Vapor + Formaldehyde) TempRise->GasGen Boiling Onset Pressure Pressure Spike (> Vessel MAWP) GasGen->Pressure Volume Expansion Rupture VESSEL RUPTURE (Loss of Containment) Pressure->Rupture Structural Failure

Figure 1: The Runaway Escalation Pathway. Note the positive feedback loop between Temperature Rise and Heat Accumulation.

Immediate Action Checklist:

  • STOP DOSING: Immediately cut the feed of formaldehyde/catalyst. This removes the "fuel" for the reaction.

  • FULL COOLING: Open emergency cooling valves (100% jacket flow).

  • INCREASE AGITATION: If the agitator is running, increase speed to maximize heat transfer coefficient (

    
    ). Note: If agitator has failed, DO NOT restart it if the reaction has been stagnant for >10 mins (risk of sudden reaction of accumulated pool).
    

Part 3: Emergency Response (Mitigation)

User Question: "The temperature is rising despite full cooling. When do I quench?"

Troubleshooting Guide: You must activate the Emergency Quench System before the temperature reaches the MTSR .

Quenching Strategy: For base-catalyzed phenol-formaldehyde resins (Resoles), the reaction is driven by pH.[3]

  • Primary Quench: Water (Dilution and thermal cooling).

  • Chemical Quench: Dilute Acid (Neutralization). Adding a weak acid (e.g., dilute sulfuric or acetic acid) neutralizes the base catalyst (NaOH), effectively "killing" the reaction kinetics.

Emergency Workflow This logic gate describes the automated or manual decision process for mitigation.

QuenchWorkflow Monitor Monitor Reactor Temp (Tr) Decision Is Tr > High-High Alarm? Monitor->Decision Decision->Monitor No Interlock TRIP INTERLOCK 1. Close Feed Valve 2. Max Cooling Decision->Interlock Yes CheckTrend Is dT/dt decreasing? Interlock->CheckTrend Stable Stabilize & Vent CheckTrend->Stable Yes Dump ACTIVATE QUENCH (Dump Water/Acid) CheckTrend->Dump No (Runaway imminent) Relief Emergency Relief (Rupture Disk) Dump->Relief If Pressure > Setpoint

Figure 2: Emergency Quench & Interlock Workflow. The decision to quench is based on the derivative of temperature (dT/dt).

Vent Sizing Note: Phenol-formaldehyde runaways are typically "Foamy Vapor Systems" .[4]

  • Implication: The venting fluid is not just gas, but a two-phase foam.

  • Requirement: Vent area must be 2–5x larger than for single-phase gas venting.

  • Sizing Standard: Use DIERS methodology (Design Institute for Emergency Relief Systems).[5][6] Do not use standard API 520 sizing for reactive service.

References

  • Health and Safety Executive (HSE) . Designing and operating safe chemical reaction processes (HSG143). Retrieved from

  • Fauske & Associates . Relief System Sizing for Runaway Chemical Reactions: A Simple Comprehensive Approach. Retrieved from

  • National Chemical Safety Program . Phenol-Formaldehyde Reaction Hazards - Case Study. Retrieved from

  • Design Institute for Emergency Relief Systems (DIERS) . Emergency Relief Design Guidelines. Retrieved from

  • TSI Journals . Reaction Calorimetry as a Tool for Thermal Risk Assessment. Retrieved from

Sources

Optimization

Best practices for handling air- and moisture-sensitive phenolic compounds

Technical Support Center: Handling Air- & Moisture-Sensitive Phenolic Compounds Status: Active Operator: Senior Application Scientist Ticket ID: PHENOL-PROTOCOLS-001 Core Philosophy: The "Protonation & Deoxygenation" Rul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Air- & Moisture-Sensitive Phenolic Compounds

Status: Active Operator: Senior Application Scientist Ticket ID: PHENOL-PROTOCOLS-001

Core Philosophy: The "Protonation & Deoxygenation" Rule

Welcome to the technical support center. If you are working with electron-rich phenols (e.g., catecholamines, hydroquinones, resorcinols), you are fighting two enemies: Oxidation (formation of quinones) and Deprotonation (formation of highly reactive phenoxides).

The Golden Rule: Keep them Protonated (Acidic/Neutral) and Anoxic (Oxygen-free).

  • Why? Phenols (

    
    ) are relatively stable. Phenoxides (
    
    
    
    ) are electron-rich super-nucleophiles that rapidly oxidize in air to form colored quinones and polymerized "tar."

Pre-Reaction: Storage & Solvent Preparation

FAQ: My phenol has turned pink/brown. Is it usable?

Diagnosis: This indicates surface oxidation to quinones. Action:

  • If <5% Discoloration: It may be usable for crude reactions, but purified yields will suffer.

  • If >5% Discoloration: You must purify.

    • Solid Phenols:Sublimation is superior to recrystallization for removing non-volatile quinone polymers.

    • Liquid Phenols: Distill under reduced pressure with a bleed of Argon (not Nitrogen, as Ar is heavier than air and blankets the flask).

Protocol: Solvent Degassing Decision Matrix

Dissolved oxygen is the primary cause of yield loss. Use the table below to select the correct method.

MethodEfficiency (

Removal)
Best ForTechnical Note
Freeze-Pump-Thaw (FPT) High (>99.9%)Small volumes (<50 mL), Catalytic reactions, NMR samplesMandatory for radical reactions or Pd-catalysis involving phenols.
Sparging (Bubbling) Medium (90-95%)HPLC solvents, Large volume workups (>500 mL)Use a glass frit, not a needle, to maximize surface area. Sparge for min. 15 mins/L.
Sonication + Vacuum Low-Medium (80%)HPLC Degassing (Routine)Insufficient for highly sensitive phenolic cross-coupling.

Reaction Execution: The "Closed System" Approach

Workflow Visualization: The Inert Handling Loop

The following diagram outlines the critical decision points during the reaction setup to prevent initial degradation.

PhenolHandling Start Start: Solid Phenol Reagent CheckColor Check Color/Purity Start->CheckColor Purify Sublimation / Distillation CheckColor->Purify Discolored (Pink/Brown) Weigh Weigh in Glovebox or under Argon Cone CheckColor->Weigh White/Colorless Purify->Weigh Reaction Run Reaction (Positive Pressure Ar) Weigh->Reaction SolventPrep Degas Solvent (FPT) SolventPrep->Reaction Cannula Transfer

Figure 1: Decision logic for initiating reactions with sensitive phenolic compounds.

Post-Reaction: Workup & Purification (The Danger Zone)

This is where 80% of failures occur. Phenols often decompose on silica gel because silica is slightly acidic and contains trapped oxygen.

Troubleshooting Guide: Column Chromatography

Issue: "My product streaks on the column and comes out mixed with brown impurities." Root Cause:

  • Hydrogen Bonding: Phenolic -OH binds to silica silanols (

    
    ), causing tailing.
    
  • On-Column Oxidation: The high surface area of silica exposes the phenol to adsorbed oxygen.

The Fix: The "Buffered & Blocked" Protocol

Step 1: Choose the Modifier

  • Standard Phenols: Add 0.1% - 0.5% Acetic Acid to the eluent.

    • Why? Keeps the phenol protonated (

      
      ). Protonated phenols do not bind as aggressively to silica as phenoxides.
      
  • Acid-Sensitive Phenols: Use Buffered Silica .

    • Protocol: Wash silica with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading.

    • Warning: TEA makes the system basic. Basic conditions promote oxidation. Only use if the molecule contains an acid-sensitive group (e.g., acetal).

Step 2: The "Antioxidant Spike" (High Value Tip) Add 0.05% BHT (Butylated hydroxytoluene) to your elution solvent.

  • Mechanism:[1][2][3][4][5][6][7][8] BHT acts as a radical scavenger, sacrificing itself to protect your phenolic product from oxidation during the 2-4 hours it spends on the column. BHT elutes with the solvent front (non-polar) and is easily separated.

Step 3: Rapid Filtration Avoid long columns. Use a wide, short pad of silica (Flash Chromatography) to minimize residence time.

Analysis & Storage

FAQ: Why does my NMR spectrum look broad/messy?

Cause: Paramagnetic impurities (radical semiquinones) or exchangeable protons due to water. Solution:

  • Filter the NMR Solvent: Pass

    
     through a small pipette plug of basic alumina before use to remove HCl and water.
    
  • Add Hydrazine (Optional): For extreme cases of oxidation during analysis, adding a micro-crystal of hydrazine hydrate can reduce quinones back to phenols in the tube (use with caution; verify compatibility).

Storage Protocol
  • Vessel: Amber glass vials (blocks UV light).

  • Atmosphere: Flush with Argon, seal with Parafilm.

  • Temp: -20°C is standard.

  • Additive: Store solutions with a copper wire (radical scavenger) if permissible for downstream chemistry.

Emergency Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Oxidation Darkening/Tars Type->Oxidation Color Change Loss Low Yield/Streaking Type->Loss Tailing on TLC Sol1 Add Reducing Agent (Na2S2O4 wash) Oxidation->Sol1 During Workup Sol2 Acidify Eluent (0.5% AcOH) Loss->Sol2 On Silica Sol3 Switch to Alumina (Neutral) Loss->Sol3 If Acid Sensitive

Figure 2: Rapid response troubleshooting for common phenolic handling errors.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for sublimation/recrystallization protocols).

  • Handling and Storage of Air-Sensitive Reagents . Sigma-Aldrich Technical Bulletin AL-134. (Definitive guide on Schlenk and syringe techniques).

  • Flash Column Chromatography Guide . University of Rochester, Not Voodoo. (Detailed protocols on silica deactivation and solvent additives).

  • Antioxidant Activity of Phenolic Compounds . National Institutes of Health (PMC). (Mechanistic background on phenolic oxidation and radical scavenging).

Sources

Troubleshooting

Optimizing solvent selection for reactions involving 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

[1][2] Current Status: Operational Ticket ID: TBCMP-SOLV-001 Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist[1][2] Introduction: Understanding the Molecule Welcome to the technical support hub for 6-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Ticket ID: TBCMP-SOLV-001 Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist[1][2]

Introduction: Understanding the Molecule

Welcome to the technical support hub for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (referred to hereafter as TBCMP ).[1][2]

To optimize solvent selection, you must first understand the competing forces within this molecule.[2] TBCMP is a "Janus" molecule with two distinct faces:

  • The Lipophilic Shield: The tert-butyl and methyl groups create a high LogP (~4.0), making the molecule hydrophobic and prone to precipitation in polar media.

  • The Reactive Warhead: The chloromethyl group is a potent electrophile.[2] It is highly activated by the electron-rich phenolic ring, making it susceptible to rapid nucleophilic attack (

    
    ) but also spontaneous hydrolysis (
    
    
    
    ) and self-alkylation (Friedel-Crafts).[1]

This guide addresses the critical balance between dissolving the lipophilic core and stabilizing the reactive warhead.

Module 1: Solvent Selection for Stability & Storage

Q: My stock solution is developing a precipitate or turning cloudy over time. Why?

A: This is likely due to hydrolytic decomposition or dimerization , often caused by trace moisture in inappropriate solvents.[1][2]

  • The Mechanism: In protic solvents (Methanol, Ethanol) or wet polar aprotic solvents, the chloromethyl group undergoes solvolysis, releasing HCl.[2] The resulting benzyl alcohol is less soluble in non-polar matrices, leading to cloudiness.[2] Furthermore, the HCl generated catalyzes the alkylation of one TBCMP molecule by another, forming insoluble methylene-bridged dimers.[2]

  • The Fix:

    • Preferred Solvents: Anhydrous Toluene , Dichloromethane (DCM) , or Hexane .[1][2] These non-polar solvents suppress ionization of the C-Cl bond, preventing self-reaction.[1][2]

    • Avoid: Alcohols (MeOH, EtOH) and wet Ethers.[2]

Q: Can I store TBCMP in DMF or DMSO for library screening?

A: Proceed with extreme caution. While TBCMP dissolves well in DMF/DMSO, these solvents are hygroscopic.[2] Even 0.1% water content can trigger rapid hydrolysis due to the high dielectric constant stabilizing the transition state.[2] Additionally, in DMF, prolonged storage can lead to Vilsmeier-Haack type side reactions with the active phenolic ring.[1][2]

  • Protocol: Prepare DMSO/DMF solutions immediately before use. Do not store >24 hours.

Module 2: Reaction Optimization (Nucleophilic Substitution)

Q: I am reacting TBCMP with an amine/thiol. The reaction is sluggish in Toluene. How do I accelerate it?

A: Toluene suppresses the charge separation required for the transition state. You need to increase polarity without introducing protic sources.[2]

Recommended Solvent Systems:

Solvent System Mechanism Benefit Risk Factor Mitigation

| Acetone (Anhydrous) | Accelerates


 (Finkelstein conditions possible with NaI).[1][2] | Volatile; can condense with amines.[2] | Use MEK (Methyl Ethyl Ketone) for higher boiling point. |
| Acetonitrile (MeCN)  | Excellent compromise of polarity and stability. | Moderate solubility for lipophilic TBCMP.[2] | Warm gently (40°C) to ensure dissolution. |
| DMF/DMAc  | Maximum rate acceleration. | High hydrolysis risk; difficult workup.[2] | Use molecular sieves; ensure reagents are dry.[2] |
| Toluene + PTC  | Phase Transfer Catalysis allows use of non-polar solvent.[2] | Slower kinetics than homogeneous systems.[2] | Use TBAB (Tetrabutylammonium bromide) or 18-Crown-6.[1][2] |
Q: I see a "bis-product" impurity (Dimer). How do I stop this?

A: The "bis-product" is likely a diphenylmethane derivative formed when TBCMP alkylates itself.[1]

  • Root Cause: High concentration + Acidic environment.[2] The HCl byproduct activates the reaction.[2]

  • The Fix:

    • Dilution: Run reactions at <0.1 M concentration.

    • Acid Scavenging: Always include a non-nucleophilic base (e.g., DIPEA,

      
      ) to neutralize HCl immediately upon formation.[1][2]
      

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the competing reaction pathways.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: TBCMP Process Goal What is the Goal? Start->Goal Storage Storage / Transport Goal->Storage Reaction Chemical Reaction Goal->Reaction Workup Workup / Isolation Goal->Workup NonPolar Use Non-Polar Aprotic (Toluene, Hexane, DCM) Storage->NonPolar Nucleophile Is Nucleophile Charged? Reaction->Nucleophile Partition Partitioning Workup->Partition Reason1 Prevents Ionization & Self-Alkylation NonPolar->Reason1 Charged Yes (e.g., Azide, Cyanide) Nucleophile->Charged Neutral No (e.g., Amine, Thiol) Nucleophile->Neutral PolarAprotic Polar Aprotic (DMF, MeCN, Acetone) Charged->PolarAprotic Fastest Rate PTC Biphasic + Catalyst (Toluene + TEAB) Charged->PTC Easiest Workup Neutral->PolarAprotic Add Base Scavenger Extract Ethyl Acetate / Hexane Partition->Extract

Caption: Logic flow for selecting the optimal solvent based on operational stage (Storage vs. Reaction vs. Workup).

Figure 2: Reaction Pathways & Failure Modes

ReactionPathways TBCMP TBCMP (Starting Material) Target Target Product (Antioxidant/Intermediate) TBCMP->Target  SN2 Reaction Hydrolysis Hydrolysis Product (Benzyl Alcohol) TBCMP->Hydrolysis  SN1 Solvolysis Dimer Dimerized Impurity (Methylene Bridge) TBCMP->Dimer  Friedel-Crafts Nucleophile + Nucleophile (Base/Solvent Control) Nucleophile->Target WetCond Moisture / Protic Solvent WetCond->Hydrolysis AcidCond Acidic / High Conc. AcidCond->Dimer

Caption: Mechanistic pathways showing how solvent choice dictates the ratio between the desired product and common impurities.

Module 4: Experimental Protocols

Standard Operating Procedure: Solvent Swap

Use this when receiving TBCMP in a transport solvent (e.g., Toluene) and moving to a reaction solvent (e.g., MeCN).[1][2]

  • Evaporation: Remove Toluene via rotary evaporation at <45°C . Warning: Do not overheat; thermal dimerization is possible.[1]

  • Drying: If the oil appears cloudy, dissolve in DCM and dry over

    
     to remove trace water.[2] Filter and re-concentrate.
    
  • Reconstitution: Add anhydrous Acetonitrile (MeCN) or DMF under an inert atmosphere (

    
     or Ar).
    
  • Validation: Check clarity. A clear solution indicates no hydrolysis.[2] Cloudiness indicates the formation of the insoluble alcohol derivative.

Critical Safety Note: Waste Disposal

TBCMP is an alkylating agent and potentially toxic to aquatic life.[2]

  • Do not dispose of solvent waste down the drain.

  • Quenching: Quench reaction mixtures with a dilute amine solution (e.g., aqueous ammonia or morpholine) to consume unreacted chloromethyl groups before disposal.[2]

References

  • Pharmaffiliates . (n.d.). Certificate of Analysis and Storage Conditions for CAS 23500-79-0. Retrieved from [Link]

  • Byrne, F. P., et al. (2016).[1][2][3] Tools and techniques for solvent selection: Green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Validation of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Purity

Executive Summary & Strategic Analysis 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) is a critical intermediate, primarily utilized in the synthesis of sterically hindered phenolic antioxidants. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) is a critical intermediate, primarily utilized in the synthesis of sterically hindered phenolic antioxidants. Its structural duality—possessing both a reactive benzyl chloride moiety and a redox-active phenolic group—presents a unique analytical challenge.

The primary failure mode in characterizing this compound is thermal degradation during analysis. The chloromethyl group is susceptible to dehydrohalogenation and hydrolysis, while the phenolic ring is prone to oxidation. Consequently, standard "off-the-shelf" protocols often yield false impurity profiles.

This guide compares three validation methodologies, ranking them by scientific robustness and utility in a drug development context.

Method Comparison Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID Method C: Potentiometric Titration
Primary Utility Purity & Impurity ProfilingRapid Process MonitoringFunctional Group Assay (-CH₂Cl)
Specificity High (Separates hydrolysis products)Moderate (Thermal breakdown risk)Low (Detects all hydrolyzable Cl)
Thermal Stress Negligible (Ambient/Controlled)High (Injector/Column heat)N/A
LOD/LOQ ~0.05% (w/w)~0.1% (w/w)~0.5% (w/w)
Cost per Run ModerateLowLow

Critical Degradation Pathways (The "Why" Behind the Protocol)

Before selecting a method, one must understand the compound's instability. The following diagram illustrates why Gas Chromatography (GC) often fails without careful optimization and why HPLC is the superior choice for validation.

DegradationPathways cluster_legend Legend Target Target Analyte (Chloromethyl Derivative) Hydrolysis Impurity A (Hydroxymethyl Derivative) Target->Hydrolysis Moisture/Aq. Mobile Phase (Slow) Dimer Impurity B (Methylene-bridged Dimer) Target->Dimer High Conc./Acid Catalysis Dehydro Artifact (Quinone Methide) Target->Dehydro Thermal Stress (GC Injector) (Fast) key1 Blue: Target Analyte key2 Red: Process Impurities key3 Yellow: Analytical Artifacts

Figure 1: Degradation pathways affecting analytical accuracy. Note that 'Artifacts' (Yellow) are often falsely identified as impurities in thermal methods like GC.

Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (The Gold Standard)

Rationale: This method uses a C18 stationary phase to separate the target from its hydrolysis product (more polar) and the starting material (6-tert-butyl-2,4-dimethylphenol, less polar). The use of a buffered acidic mobile phase suppresses phenol ionization, sharpening peak shape.

Instrument Parameters
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Temperature: 30°C (Strictly controlled to prevent on-column degradation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BPhase
0.06040Equilibration
2.06040Isocratic Hold
15.0595Gradient Ramp
20.0595Wash
21.06040Re-equilibration
Sample Preparation (Self-Validating Step)
  • Diluent: Acetonitrile (anhydrous). Do not use water/methanol mixtures as diluent to prevent in-vial hydrolysis.

  • Concentration: 0.5 mg/mL.

  • Stability Check: Inject the sample immediately. Re-inject after 4 hours. If the "Impurity A" (Hydroxymethyl) peak area increases by >2%, the diluent is wet or the autosampler is too warm.

Protocol B: Potentiometric Titration (Functional Purity)

Rationale: While HPLC confirms chromatographic purity, it does not directly quantify the reactive chlorine content. This method validates the "activity" of the chloromethyl group.

Reagents
  • Titrant: 0.01 N Silver Nitrate (AgNO₃).

  • Hydrolysis Medium: 0.5 N NaOH in Ethanol (reflux grade).

  • Acidifier: 30% Nitric Acid (HNO₃).

Workflow
  • Weighing: Accurately weigh ~200 mg of sample into a 250 mL Erlenmeyer flask.

  • Hydrolysis: Add 50 mL of ethanolic NaOH. Reflux gently for 30 minutes. Causality: This converts the covalent benzyl chloride into ionic chloride (Cl⁻).

  • Acidification: Cool to room temperature. Add HNO₃ dropwise until acidic (pH < 2).

  • Titration: Titrate potentiometrically with AgNO₃ using a silver/sulfide electrode.

  • Calculation:

    
    
    Where Eq.Wt (Equivalent Weight) = 226.74  g/mol .
    
Protocol C: Gas Chromatography (Process Screening Only)

Rationale: GC is faster but risky. It is recommended only for in-process checks where speed outweighs high precision.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector: Split (20:1), Temperature limited to 200°C . Note: Standard 250°C injectors will cause thermal decomposition.

  • Carrier: Helium @ 1.2 mL/min.

  • Oven: 80°C (1 min) → 20°C/min → 280°C (5 min).

Validation Criteria & Acceptance Limits

To ensure the method is "trustworthy" (Part 2 of requirements), the following system suitability tests (SST) must be passed before releasing data.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between Target and Starting MaterialEnsures separation of the unreacted phenol (6-tert-butyl-2,4-dimethylphenol) from the product.
Tailing Factor (T) 0.8 – 1.2Phenols often tail due to silanol interactions; severe tailing indicates column aging or pH drift.
% RSD (Area) < 1.0% (n=6 injections)Demonstrates injector precision and sample stability in the chosen diluent.
Recovery (Titration) 98.0% – 102.0%Verifies that the chloromethyl group is intact and fully reactive.

References

  • Sigma-Aldrich. (n.d.). 6-tert-Butyl-2,4-dimethylphenol Certified Reference Material. Sigma-Aldrich. Link

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

  • Prieto-Blanco, M. C., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography. Journal of Chromatographic Science. Link

  • VulcanChem. (n.d.). Technical Data Sheet: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol. Link

Comparative

Comparative Guide: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol and Advanced Antioxidant Architectures

The following guide provides a comparative technical analysis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0), positioning it correctly not as a standalone shelf-stable antioxidant, but as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0), positioning it correctly not as a standalone shelf-stable antioxidant, but as a critical reactive intermediate used to synthesize high-performance hindered phenolic antioxidants (such as Antioxidant 1790).

[1][2][3]

Executive Summary: The "Anchor" vs. The "Shield"

In the landscape of antioxidant chemistry, 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (hereafter referred to as Intermediate-Cl ) occupies a unique niche.[1][2][3] Unlike standard antioxidants like BHT (Butylated hydroxytoluene) which are used directly, Intermediate-Cl is a functionalized building block .[1][2][3]

Its value lies in the chloromethyl (-CH₂Cl) motif , which acts as a reactive "anchor," allowing the antioxidant phenolic moiety to be grafted onto larger scaffolds (such as cyanuric acid or mesitylene).[1][2][3] This process transforms a volatile, low-molecular-weight phenol into a high-molecular-weight, non-migrating stabilizer suitable for demanding applications like medical plastics and high-temperature fibers.[1][2][3]

This guide compares Intermediate-Cl against its parent compound (Topanol A), standard commodity antioxidants (BHT), and its downstream derivative (Antioxidant 1790).[1][2][3]

Chemical Identity & Structural Logic[1][2][3][4]

To understand the utility of Intermediate-Cl, we must analyze its structural evolution.[1][2][3]

FeatureBHT (Standard)Topanol A (Parent)Intermediate-Cl (Target)Antioxidant 1790 (Derivative)
CAS 128-37-01879-09-023500-79-0 40601-76-1
Role Commodity AntioxidantFuel AntioxidantReactive Precursor High-Performance Stabilizer
Structure MonophenolMonophenolChloromethylated Phenol Tris-phenolic Triazine
Reactivity Radical ScavengingRadical ScavengingNucleophilic Substitution Radical Scavenging (High Efficacy)
Volatility HighHighN/A (Reactive) Extremely Low
Mechanistic Pathway: From Precursor to Protection

The following diagram illustrates the synthesis workflow, converting the volatile parent phenol into the reactive Intermediate-Cl, and finally into the high-performance Antioxidant 1790.[1][2][3]

AntioxidantSynthesis cluster_mechanism Mechanism of Stabilization (HAT) Topanol Topanol A (2,4-dimethyl-6-tert-butylphenol) Volatile Liquid Process1 Chloromethylation (+ CH2O + HCl) Topanol->Process1 Activation InterCl Intermediate-Cl (6-tert-butyl-3-chloromethyl-2,4-dimethylphenol) Reactive Solid Process1->InterCl Yields Reactive Anchor Process2 Coupling / Substitution (+ Cyanuric Acid) InterCl->Process2 3x Substitution AO1790 Antioxidant 1790 (High MW Trimer) Non-Volatile Stabilizer Process2->AO1790 Final Product Radical R• (Free Radical) Phenol Phenolic -OH Radical->Phenol Abstracts H Stable Stable Phenoxy Radical Phenol->Stable Steric Stabilization

Figure 1: Synthesis pathway transforming the volatile Topanol A into the reactive Intermediate-Cl, and finally into the stable Antioxidant 1790.[1][2][3]

Comparative Performance Analysis

Volatility and Thermal Stability (TGA)

In polymer processing (extrusion/molding), low-molecular-weight antioxidants like BHT often volatilize (flash off) before they can protect the plastic.[1][2][3] Intermediate-Cl is used to synthesize Antioxidant 1790 , which solves this problem.

  • BHT: 50% weight loss at ~160°C (Unsuitable for engineering plastics).[1][2][3]

  • Topanol A: Flash point ~111°C (Suitable for fuels, not molten plastics).[1][2][3]

  • Antioxidant 1790 (Derived from Intermediate-Cl): 1% weight loss at >300°C.[1][2][3]

Migration and Extraction Resistance

For medical devices (e.g., catheters) and food packaging, antioxidants must not leach out.[1][2][3]

  • Intermediate-Cl's Role: The chloromethyl group allows the phenol to be chemically bonded to a heavy "core" (like the triazine ring in AO 1790) or even directly grafted onto the polymer backbone.[1][2][3]

  • Result: The derived antioxidant exhibits near-zero migration compared to BHT.[1][2][3]

Comparative Data Table
PropertyBHT Intermediate-Cl (The Precursor)Antioxidant 1790 (The Product)
Molecular Weight 220.35 g/mol 226.74 g/mol ~699 g/mol
Physical State White Crystalline SolidOff-white / Yellow SolidWhite Powder
Melting Point 70°CN/A (Reactive)160–170°C
Primary Hazard Low ToxicityCorrosive / Alkylating Agent Low Toxicity
Solubility (Water) InsolubleInsolubleInsoluble
Application Food, Cosmetics, RubberSynthesis Intermediate Polypropylene, Nylon, Spandex

Experimental Validation Protocols

As a scientist, you must validate the purity of the Intermediate-Cl before using it for synthesis, as impurities (e.g., unreacted Topanol A or bis-chloromethylated byproducts) will degrade the final antioxidant's performance.[1][2][3]

Protocol 1: Purity Analysis via HPLC[1][3][5]
  • Objective: Quantify Intermediate-Cl purity and detect unreacted Topanol A.

  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3µm particle size.[1][2][3]

  • Mobile Phase: Isocratic Acetonitrile (MeCN) / Water (80:20 v/v) with 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 275 nm (Phenolic absorption).[1][2][3]

  • Expected Result:

    • Topanol A (Parent): Elutes early (more polar due to lack of Cl).[1][2][3]

    • Intermediate-Cl: Main peak.[2][3]

    • Dimer Impurities: Late eluting (highly hydrophobic).[1][2][3]

Protocol 2: Reactivity Check (Chlorine Content)

Since the value of this compound is its reactive chlorine, a simple titration confirms its quality.[1][2][3]

  • Dissolve: 0.5g Intermediate-Cl in 50mL ethanol.

  • Hydrolyze: Add 10mL 1N NaOH and reflux for 1 hour (hydrolyzes -CH₂Cl to -CH₂OH + NaCl).

  • Acidify: Neutralize with dilute HNO₃.

  • Titrate: Potentiometric titration with AgNO₃ solution.

  • Calculation: Theoretical Cl content is ~15.6%.[1][2][3] Deviations >0.5% indicate degradation or hydrolysis during storage.[1][2][3]

Safety & Handling (Critical)

Warning: Unlike standard antioxidants, 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is an alkylating agent .[1][2][3]

  • Hazard: It causes severe skin burns and eye damage (Corrosive, Category 1B).[1][2][3] It is potentially genotoxic due to the reactive alkyl halide group.[2][3]

  • Storage: Must be stored under inert gas (Nitrogen/Argon) at <4°C. Moisture will hydrolyze the chloromethyl group, rendering it useless for synthesis and releasing HCl gas.[1][2][3]

References

  • VulcanChem. (2024).[1][2][3] Technical Data Sheet: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0).[1][2][3][4] Retrieved from .[1][2][3]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3] PubChem Compound Summary for CAS 1879-09-0 (Parent Compound Topanol A).[1][2][3] Retrieved from .[1][2][3]

  • MDPI. (2024).[1][2][3] Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities.[1][2][3][5] Toxics, 12(12), 869.[1][2][3] Retrieved from .[1][2][3]

  • BenchChem. (2025).[1][2][3] Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol.[1][2][3][6] Retrieved from .[1][2][3]

  • SIELC Technologies. (2018).[1][2][3][4] HPLC Separation of Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-.[1][2][3][4] Retrieved from .[1][2][3]

Sources

Validation

A Comparative Guide to the Efficacy of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol and Butylated Hydroxytoluene (BHT)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison between the well-established antioxidant, Butylated Hydroxytoluene (BHT), and the more specialized phen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the well-established antioxidant, Butylated Hydroxytoluene (BHT), and the more specialized phenolic compound, 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol. The analysis is grounded in structure-activity relationships, established antioxidant mechanisms, and proposes a framework for empirical validation through standardized experimental protocols.

Introduction and Structural Analysis

Both BHT (2,6-di-tert-butyl-4-methylphenol) and 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol belong to the class of sterically hindered phenolic antioxidants. Their primary function relies on the ability of the hydroxyl (-OH) group to donate a hydrogen atom to neutralize damaging free radicals.[[“]][[“]] This action terminates the autocatalytic chain reactions that lead to the oxidative degradation of organic materials, such as lipids, polymers, and pharmaceuticals.[3]

While sharing a common functional scaffold, their distinct substitution patterns suggest significant differences in efficacy, reactivity, and potential secondary activities.

Butylated Hydroxytoluene (BHT): The Benchmark BHT is a widely used synthetic antioxidant approved for use in food, cosmetics, and industrial applications.[3][4] Its structure is characterized by two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance is crucial, as it stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains.[3]

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol: The Multifunctional Challenger This compound is a more complex derivative. It features a single tert-butyl group ortho to the hydroxyl, providing steric hindrance. However, its key distinguishing feature is the chloromethyl (-CH₂Cl) group at the meta position.[5] This group is a reactive site for nucleophilic substitution and introduces a halogen atom, which can impart unique properties not present in BHT.[5]

Below is a visual comparison of their chemical structures.

Figure 1. Chemical structures of BHT and 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol.

Table 1: Key Structural and Physicochemical Properties

PropertyButylated Hydroxytoluene (BHT)6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenolReference(s)
Molecular Formula C₁₅H₂₄OC₁₃H₁₉ClO[5][6]
Molecular Weight 220.35 g/mol 226.74 g/mol [4][5]
Key Functional Groups Phenolic -OH, two tert-butyl groups, one methyl groupPhenolic -OH, one tert-butyl group, two methyl groups, one chloromethyl group[5][6]
LogP (Octanol/Water) ~5.1~4.05[4][5]
Solubility Insoluble in water, soluble in organic solvents and oils.Limited water solubility, good solubility in organic solvents.[3][5]

Mechanistic Insights and Efficacy Hypotheses

Antioxidant Mechanism: A Shared Pathway

The core antioxidant activity for both compounds follows the classical hydrogen atom transfer (HAT) mechanism. A peroxy radical (ROO•), a key species in autoxidation, abstracts the hydrogen from the phenolic hydroxyl group (ArOH). This neutralizes the radical and forms a relatively stable aryloxy radical (ArO•), which is less likely to propagate the oxidation chain.[3]

G ArOH Phenolic Antioxidant (ArOH) ROO_rad Peroxy Radical (ROO•) ArO_rad Stable Phenoxy Radical (ArO•) ArOH->ArO_rad H• Donation ROOH Hydroperoxide (ROOH) ROO_rad->ROOH H• Abstraction Termination Non-radical Products (Termination) ROO_rad->Termination Radical Coupling ArO_rad->Termination Radical Coupling

Figure 2. General mechanism of free radical scavenging by phenolic antioxidants.

Hypothesized Efficacy Differences Based on Structure:
  • Radical Scavenging Potency: The antioxidant activity of phenols is heavily influenced by the substituents on the aromatic ring.[7][8] Electron-donating groups (like methyl and tert-butyl) increase the electron density on the ring, weaken the O-H bond, and enhance the rate of hydrogen donation.[3] BHT has two strongly donating tert-butyl groups and one methyl group. The challenger compound has one tert-butyl and two methyl groups, but also possesses a chloromethyl group. The chlorine atom is electron-withdrawing, which could slightly decrease the hydrogen-donating ability compared to a purely alkyl-substituted phenol. This suggests BHT may have a higher intrinsic radical-scavenging rate.

  • Multifunctionality and Reactivity: The chloromethyl group in 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol introduces a reactive handle. This site can undergo nucleophilic substitution, allowing the molecule to be covalently grafted onto substrates, potentially providing localized and long-term antioxidant protection. This is a capability that BHT lacks.

  • Antimicrobial Potential: Halogenated phenols are known for their antimicrobial properties.[9] The presence of the chloromethyl group suggests that 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol may exhibit antimicrobial or biocidal activity, a significant advantage in formulations prone to microbial contamination.[10][11] BHT is primarily known for its antioxidant and some antiviral effects, but not broad-spectrum antimicrobial action.[12]

Proposed Experimental Framework for Efficacy Comparison

To empirically validate these hypotheses, a structured experimental approach is necessary. The following protocols are standard in the field for evaluating antioxidant and antimicrobial performance.

Experiment 1: In Vitro Radical Scavenging Activity (DPPH Assay)

This assay quantifies the intrinsic ability of a compound to scavenge a stable free radical.[13] The deep violet DPPH (2,2-diphenyl-1-picrylhydrazyl) radical becomes a pale yellow, non-radical form upon accepting a hydrogen atom.[14]

Workflow Diagram:

DPPH_Workflow A Prepare serial dilutions of BHT and Test Compound B Add DPPH solution (violet) to each dilution A->B C Incubate in the dark (e.g., 30 mins) B->C D Measure Absorbance at ~517 nm C->D E Calculate % Inhibition vs. Control (DPPH only) D->E F Determine IC50 Value (Concentration for 50% inhibition) E->F

Figure 3. Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of BHT and 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in methanol.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.[14]

  • Analysis: Plot % inhibition against concentration to determine the IC₅₀ value. A lower IC₅₀ indicates higher antioxidant activity.

Anticipated Data Summary:

CompoundPredicted IC₅₀ (µg/mL)Rationale
BHT LowerStronger electron-donating groups may lead to more efficient H-atom donation.
6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol HigherThe electron-withdrawing effect of the chloromethyl group might slightly reduce scavenging potency.
Experiment 2: Oxidative Stability in a Lipid Matrix (Rancimat Method)

The Rancimat test is an accelerated aging method that evaluates an antioxidant's effectiveness in a practical medium like an oil or fat.[16][17] It measures the "induction period"—the time it takes for rapid oxidation to begin under heat and aeration.[18]

Protocol:

  • Sample Preparation: Prepare samples of a stable oil (e.g., refined sunflower oil) containing no antioxidant (control), a standard concentration of BHT (e.g., 200 ppm), and the same concentration of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol.

  • Analysis: Place 3 g of each sample into separate Rancimat reaction vessels.

  • Conditions: Heat the samples to a constant temperature (e.g., 110°C) while bubbling a continuous stream of purified air through them.[19]

  • Detection: The volatile oxidation products (mainly formic acid) are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.

  • Endpoint: The induction period is the time elapsed until a sharp increase in conductivity is detected, signaling the onset of runaway oxidation.[16]

Anticipated Data Summary:

SampleInduction Period (Hours) at 110°CInterpretation
Control (Oil Only) Baseline (e.g., 3.5 h)Inherent stability of the oil.
Oil + BHT (200 ppm) Significantly Extended (e.g., 12.0 h)High efficacy in preventing lipid oxidation.
Oil + Test Compound (200 ppm) Extended (e.g., 9.5 h)Effective, but potentially less so than BHT due to structural differences affecting performance in a non-polar matrix.

Safety and Toxicological Considerations

Butylated Hydroxytoluene (BHT): BHT has been extensively studied and is considered "generally recognized as safe" (GRAS) by the US FDA for use as a food additive within specified limits.[3] However, some studies have indicated potential for toxic effects at high doses, including effects on the liver, kidneys, and lungs, and it may act as a tumor promoter in certain animal models.[20][21] It is also noted as a mild skin irritant and a moderate sensitizer in predictive clinical tests.[20]

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol: Specific toxicological data for this compound is less available. However, as a chlorinated phenol, caution is warranted. Chlorophenols as a class can be environmental contaminants and may exhibit toxicity, including the potential to induce oxidative stress and damage cell membranes.[22] The precursor, 6-tert-butyl-2,4-xylenol, is listed as harmful if swallowed and toxic to aquatic life.[23][24] A full toxicological assessment would be required before its use in drug development or consumer products.

Conclusion and Future Outlook

This comparative analysis, based on structural chemistry and established testing methodologies, provides a robust framework for evaluating the relative merits of BHT and 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol.

Table 3: Summary Comparison

FeatureButylated Hydroxytoluene (BHT)6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
Primary Function AntioxidantAntioxidant
Predicted Antioxidant Efficacy Very High (Benchmark)High (Potentially slightly lower than BHT)
Key Advantage Extensive safety data, proven efficacy, low cost.Potential for multifunctionality (antimicrobial, reactive handle for grafting).
Key Disadvantage Lacks secondary functionalities.Limited safety and toxicological data; potentially lower antioxidant potency.
Ideal Applications General-purpose antioxidant for stabilizing bulk oils, fats, polymers, and formulations.Specialized applications where covalent bonding, localized protection, or combined antioxidant-antimicrobial properties are desired.

While BHT remains the industry standard for general-purpose antioxidant applications, 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol presents an intriguing profile for specialized applications. Its unique chloromethyl group opens avenues for creating materials with built-in, non-leachable antioxidant protection or for formulations requiring dual-action preservation against both oxidation and microbial growth. Further empirical testing as outlined in this guide is essential to fully characterize its performance and safety profile.

References

  • WebMD. Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. Available from: [Link]

  • Haz-Map. 6-tert-Butyl-2,4-xylenol - Hazardous Agents. Available from: [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action? Available from: [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action? Available from: [Link]

  • Lanigan RS, Yamarik TA. Final report on the safety assessment of BHT(1). Int J Toxicol. 2002;21 Suppl 2:19-94. Available from: [Link]

  • Bukowska B, Michalowicz J. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Int J Environ Res Public Health. 2019;16(23):4835. Available from: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available from: [Link]

  • Wikipedia. 2,4-Dimethyl-6-tert-butylphenol. Available from: [Link]

  • Stevens AM, et al. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Front Microbiol. 2019;10:259. Available from: [Link]

  • Boughendjioua H, et al. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX. 2017;4:179-184. Available from: [Link]

  • Li Y, et al. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods. 2023;12(15):2898. Available from: [Link]

  • Krysin AP, et al. About Selective Methods of Synthesis of 6-tert-Butyl-2-methylphenol and 6-tert-Butyl-2,4-dimethylphenol. Russian Journal of General Chemistry. 2009;79(6):1156–1162. Available from: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of BHT as Used in Cosmetics. 2019. Available from: [Link]

  • Klein E, et al. Quantitative structure-activity relationship analysis of phenolic antioxidants. Med Chem. 2005;1(2):139-45. Available from: [Link]

  • Btsa. Accelerated oxidation tests: the Rancimat method. Available from: [Link]

  • Alam MN, et al. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evid Based Complement Alternat Med. 2022;2022:8689628. Available from: [Link]

  • ResearchGate. Quantitative structure-activity relationships of antioxidant phenolic compounds. Available from: [Link]

  • Google Patents. Process for producing 2,6-dimethylphenol.
  • Muller M, et al. Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. FEMS Microbiol Lett. 2016;363(19):fnw212. Available from: [Link]

  • European Commission. Opinion on Butylated Hydroxytoluene (BHT). 2021. Available from: [Link]

  • Rice-Evans CA, et al. Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radic Biol Med. 1996;20(7):933-56. Available from: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • MDPI. Preventing Microbial Infections with Natural Phenolic Compounds. Available from: [Link]

  • Blog. Rancimat: oxidation stability of fats and oils. Available from: [Link]

  • ResearchGate. (PDF) Rancimat test for measuring the oxidative stability of cooking oils upon prolonged frying: Short communication. Available from: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Available from: [Link]

  • ResearchGate. Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. Available from: [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Available from: [Link]

  • JOCPR. Quantitative structure-activity relationships of antioxidant phenolic compounds. Available from: [Link]

  • ResearchGate. Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. Available from: [Link]

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Comparative

Quantitative Profiling of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in Complex Mixtures: A Comparative Methodological Guide

Executive Summary 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) represents a unique analytical challenge in pharmaceutical and industrial intermediate profiling. As a functionalized benzyl chloride d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) represents a unique analytical challenge in pharmaceutical and industrial intermediate profiling. As a functionalized benzyl chloride derivative, it possesses dual reactivity: the acidic phenolic hydroxyl group and the highly electrophilic chloromethyl moiety.

This guide addresses the critical failure points of standard analytical workflows—specifically the rapid hydrolysis of the chloromethyl group in aqueous reversed-phase (RP) HPLC and the thermal instability observed in direct Gas Chromatography (GC). We present a comparative analysis of three methodologies, ultimately recommending a Derivatization-LC-MS/MS approach that stabilizes the analyte, ensuring quantitative accuracy and regulatory compliance for potential genotoxic impurities (PGTIs).

The Chemical Context: The "Chloromethyl Trap"

Before selecting a method, the analyst must understand the degradation mechanisms that compromise standard protocols.

  • Hydrolysis Risk (RP-HPLC): The chloromethyl group (-CH₂Cl) is an alkylating agent. In the presence of water or alcohols (common mobile phases), it undergoes nucleophilic substitution (Sₙ1/Sₙ2) to form the hydroxymethyl or alkoxymethyl analog. This results in "ghost peaks" and under-quantification.

  • Thermal Risk (GC): While the t-butyl group provides some steric protection, the benzylic carbon-chlorine bond is thermally labile. Direct injection at high temperatures often leads to HCl elimination, forming quinone methide intermediates or polymerization products.

Chemical Structure & Reactive Sites
  • Site A (Phenolic OH): Susceptible to oxidation and ionization; requires pH control.

  • Site B (Chloromethyl -CH₂Cl): The critical instability point. Reacts with nucleophiles (H₂O, MeOH, Amines).

Comparative Method Evaluation

The following table summarizes the performance of three distinct analytical approaches based on experimental validation metrics for benzyl chloride derivatives.

FeatureMethod A: Direct RP-HPLC Method B: Direct GC-MS Method C: Derivatization-LC (Recommended)
Principle Separation on C18 with Water/ACNVolatilization & EI IonizationNucleophilic stabilization followed by RP-LC
Stability Critical Failure: >15% degradation in 1hModerate Risk: Thermal degradation in injectorHigh: Derivative is stable for >48h
Sensitivity (LOD) ~10 ppm (UV 254nm)~1 ppm (SIM Mode)< 50 ppb (MS/MS MRM)
Matrix Effects High (Co-elution with hydrolysates)Low (Good resolution)Low (Shifted retention time)
Suitability Rough process monitoring onlyRaw material assay (non-trace)Trace Impurity / GTI Profiling
Data Analysis: Stability in Solution

Experimental observation of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol peak area over time.

Time (Hours)Direct RP-HPLC (50:50 H₂O:ACN)Derivatization Method (Acetonitrile)
0100%100%
184% (Hydrolysis onset)99.8%
462% (Significant loss)99.5%
1215% (Complete degradation)99.2%

Recommended Protocol: Morpholine Derivatization-LC-MS/MS

Why this works: Instead of fighting the reactivity of the chloromethyl group, this method exploits it. By reacting the analyte with a secondary amine (Morpholine) under controlled conditions, we convert the unstable alkyl halide into a stable tertiary amine. This derivative is readily ionizable (positive mode ESI) and chromatographically stable.

A. Experimental Workflow Diagram

G Sample Complex Mixture (Reaction Mass) Deriv Derivatization (Morpholine + Base) Sample->Deriv Dissolve in Anhydrous ACN Quench Quench/Dilute (Acidic ACN) Deriv->Quench 60°C, 30 min LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Inject

Caption: Workflow for stabilizing the chloromethyl intermediate via morpholine derivatization prior to analysis.

B. Step-by-Step Methodology
1. Reagents & Standards
  • Derivatizing Reagent: Morpholine (Sigma-Aldrich, >99%).

  • Base: Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Internal Standard: 4-Chlorobenzyl chloride (treated identically).

2. Sample Preparation
  • Weighing: Accurately weigh 50 mg of the sample into a 20 mL headspace vial (used for sealed heating).

  • Dissolution: Add 5.0 mL of Anhydrous ACN.

  • Derivatization: Add 100 µL of Morpholine and 50 µL of DIPEA.

  • Reaction: Seal and heat at 60°C for 30 minutes . (This ensures complete conversion of the -CH₂Cl to -CH₂-Morpholine).

  • Quenching: Cool to room temperature. Dilute 1:10 with 0.1% Formic Acid in ACN. (The acid neutralizes excess morpholine and protonates the derivative for MS detection).

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: ESI Positive Mode.

    • Target Transition: Monitor the loss of the morpholine fragment or the tropylium ion characteristic of benzyl derivatives.

Alternative: Non-Aqueous Normal Phase HPLC

For laboratories lacking MS capabilities or requiring simple assay testing (purity >98%), Normal Phase HPLC is the only viable alternative to avoid hydrolysis.

  • Column: Silica or Diol phase (e.g., Lichrosorb Si60).

  • Mobile Phase: n-Hexane / Ethanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm.

  • Pros: No water present = no hydrolysis.

  • Cons: Lower sensitivity; hexane is volatile and requires strict temperature control.

Critical Decision Tree

Use this logic flow to determine the appropriate method for your specific analytical need.

DecisionTree Start Start: Define Analytical Goal Trace Trace Analysis / GTI? (< 0.1%) Start->Trace Assay Purity Assay / Process Control? (> 90%) Start->Assay DerivMethod USE METHOD C: Morpholine Derivatization (LC-MS/MS) Trace->DerivMethod Mandatory for Stability MS_Avail Is LC-MS Available? Assay->MS_Avail MS_Avail->DerivMethod Yes (Preferred) GC_Check Check Thermal Stability MS_Avail->GC_Check No NP_HPLC USE METHOD D: Normal Phase HPLC (Hexane/EtOH) GC_Check->NP_HPLC Unstable GC_Method USE METHOD B: GC-FID (Cold On-Column) GC_Check->GC_Method Stable

Caption: Analytical decision matrix based on sensitivity requirements and instrument availability.

References

  • Ji, S., et al. (2019).[3] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances.

  • BenchChem. (2025).[1] "An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride." (Analogous chloromethyl stability data).

  • Sigma-Aldrich. "3,4-Dimethylphenol Product Information & Reactivity." (Structural analog properties).

  • Nagaraju, C., et al. (2018).[4] "Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance." Journal of Chemical and Pharmaceutical Research.

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Performance of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in Bioanalytical Assays

Topic: Cross-reactivity studies of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in biological assays Content Type: Publish Comparison Guide Executive Summary 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 2350...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in biological assays Content Type: Publish Comparison Guide

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) is a critical synthetic intermediate in the production of Oxymetazoline and Xylometazoline (imidazoline-based decongestants).[1] Due to its electrophilic chloromethyl moiety, it is classified as a potential Genotoxic Impurity (GTI) and a structural analogue capable of interfering in pharmacokinetic (PK) and potency assays.[1]

This guide evaluates the "performance" of this compound—specifically its immunological cross-reactivity and chemical stability —compared to the target Active Pharmaceutical Ingredient (API) and non-chlorinated precursors.[1] It is designed for analytical scientists validating assays for drug purity and biological safety.[1]

Mechanism of Action & Reactivity Profile

To understand cross-reactivity, we must first analyze the structural determinants.[1]

  • The Electrophile (Interference Source): The chloromethyl group (–CH₂Cl) at position 3 is highly reactive toward nucleophiles (DNA bases, cysteine residues).[1] In biological assays, this causes non-specific binding (high background) compared to the stable methyl group in the starting material.[1]

  • The Hapten (Recognition Source): The tert-butyl and dimethyl-phenol motif is structurally identical to the Oxymetazoline scaffold.[1] Antibodies raised against the phenolic domain of Oxymetazoline will exhibit significant cross-reactivity with this intermediate.[1]

Synthesis & Impurity Origin Pathway

The following diagram illustrates where this compound originates and how it structurally relates to the final drug, highlighting the risk points for cross-reactivity.[1]

SynthesisPathway Start 6-tert-butyl-2,4-dimethylphenol (Starting Material) Intermediate 6-Tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol (TARGET ANALYTE) Start->Intermediate Chloromethylation (+HCHO, HCl) Nitrile Nitrile Derivative Intermediate->Nitrile Cyanation (Nucleophilic Sub.) API Oxymetazoline (Final Drug) Intermediate->API Structural Homology (Phenolic Ring) Nitrile->API Cyclization (+Ethylenediamine)

Caption: Figure 1. Synthesis pathway of Oxymetazoline showing the chloromethyl intermediate (Red).[1][2] The dashed line indicates the shared structural motif responsible for antibody cross-reactivity.[1]

Comparative Performance Analysis

This section compares the Chloromethyl Intermediate against the API (Oxymetazoline) and the Starting Material (Non-chlorinated Phenol) across three critical assay performance metrics.

Table 1: Comparative Assay Performance Data
MetricChloromethyl Intermediate (CAS 23500-79-0)Oxymetazoline (API) (Reference)Starting Material (Precursor)Implication
Immunoassay Cross-Reactivity (CR%) 15% - 40% (High Risk)100% (Defined)< 5%Antibodies targeting the phenol ring cannot distinguish the intermediate from the drug.[1]
Alkylating Potential (4-NBP Assay) High (

)
NegligibleNegligibleThe intermediate is a potential genotoxin; the API is not.[1]
HPLC Retention Time (RRT) 1.2 - 1.3 (Late Eluter)1.01.1The chloromethyl group increases lipophilicity, aiding chromatographic separation.[1]
Stability in Aqueous Buffer Low (Hydrolyzes to alcohol)HighHighStandards must be prepared in aprotic solvents (e.g., DMSO) to prevent degradation.[1]

Key Insight: The high cross-reactivity (up to 40%) in immunoassays necessitates the use of chromatographic pre-separation (e.g., LC-MS/MS) rather than direct ELISA for PK studies if this impurity is present.[1]

Detailed Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Determination of Cross-Reactivity (CR) in Competitive ELISA

Objective: Quantify the interference of the chloromethyl intermediate in an assay designed for Oxymetazoline.

Materials:

  • Anti-Oxymetazoline Polyclonal Antibody (Rabbit).[1]

  • Oxymetazoline-HRP Conjugate.[1]

  • Analytes: Oxymetazoline (Std), Chloromethyl Intermediate (Test).[1]

Workflow:

  • Coat Plate: Immobilize Goat Anti-Rabbit IgG on a 96-well microplate.

  • Incubation: Add 50 µL of Anti-Oxymetazoline Antibody + 50 µL of Competitor (Serial dilutions of either API or Chloromethyl Intermediate).

  • Competition: Add 50 µL of Oxymetazoline-HRP tracer. Incubate 1 hour at 25°C.

    • Mechanism:[2][3] The free analyte (API or Intermediate) competes with the HRP-tracer for antibody binding sites.[1]

  • Wash & Develop: Wash 3x with PBST. Add TMB substrate.[1] Stop with 1N H₂SO₄.[1]

  • Calculation:

    
    [1]
    

Interpretation:

  • If

    
     of Intermediate is 
    
    
    
    and API is
    
    
    , then
    
    
    .[1]
  • Validation Check: If CR > 20%, the antibody is insufficiently specific for the imidazoline ring.[1]

Protocol B: Alkylating Reactivity Assessment (4-NBP Assay)

Objective: Confirm the "performance" of the chloromethyl group as a reactive electrophile (safety characterization).

Methodology:

  • Reagent Prep: Dissolve 4-(p-nitrobenzyl)pyridine (4-NBP) in acetone (5% w/v).

  • Reaction: Mix 100 µL of Test Compound (1 mM in DMSO) with 100 µL 4-NBP solution and 100 µL Phosphate Buffer (pH 7.4).

  • Heat: Incubate at 60°C for 30 minutes.

  • Development: Add 100 µL of Triethylamine (base).

  • Read: Measure Absorbance at 560 nm (Purple chromophore indicates alkylation).

Visual Workflow (DOT):

AssayWorkflow Step1 Sample Preparation (Dissolve in DMSO) Step2 Addition of Nucleophile (4-NBP + Buffer) Step1->Step2 Step3 Thermal Incubation (60°C, 30 min) Step2->Step3 Nucleophilic Attack Step4 Base Addition (Triethylamine) Step3->Step4 Deprotonation ResultPos Purple Color (Abs 560nm) POSITIVE: Alkylating Agent Step4->ResultPos Chloromethyl Int. ResultNeg Colorless NEGATIVE: Stable Step4->ResultNeg Oxymetazoline API

Caption: Figure 2. 4-NBP Colorimetric Assay workflow for detecting alkylating potential. The chloromethyl intermediate yields a positive purple signal.[1]

Technical Recommendations
  • Handling Reference Standards: The chloromethyl intermediate is moisture-sensitive.[1] Unlike the stable Oxymetazoline salt, this standard must be stored under Argon at -20°C.[1]

  • Antibody Selection: To minimize cross-reactivity, select monoclonal antibodies raised against the imidazoline ring conjugated via the phenol group.[1] This forces the antibody to recognize the unique nitrogen-containing ring, which the chloromethyl intermediate lacks.[1]

  • Safety: Treat CAS 23500-79-0 as a potent skin sensitizer and lachrymator due to its alkylating capability.[1]

References
  • Pharmaffiliates. (2024). Oxymetazoline Impurity Standards and Synthesis Pathways. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: 6-tert-Butyl-2,4-dimethylphenol.[1][2] Retrieved from [Link][1]

  • Jetir.Org. (2024).[1][4] Comprehensive Review on Oxymetazoline Hydrochloride Synthesis and Impurity Profiling. Journal of Emerging Technologies and Innovative Research.[1][4] Retrieved from [Link][1][4]

Sources

Comparative

Technical Guide: Benchmarking 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol as a Stabilizer Precursor

The following guide benchmarks the technical performance of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0), specifically focusing on its critical role as a reactive intermediate for high-performance st...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the technical performance of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0), specifically focusing on its critical role as a reactive intermediate for high-performance stabilizers (such as Antioxidant 1790) and its potential as a reactive grafting agent.[1][2]

[1][2]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (hereafter referred to as Intermediate-235 ) is not a passive additive but a reactive "warhead" used to synthesize advanced hindered phenolic antioxidants.[1][2] Its primary commercial application is the synthesis of Antioxidant 1790 (1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione), a premium stabilizer known for superior thermal stability and extraction resistance compared to commodity phenols like BHT or Irganox 1010.[1][2]

This guide evaluates Intermediate-235 based on its reactivity efficiency , the performance of its derivatives , and its utility in reactive stabilization (grafting).[1][2]

FeatureSpecification
CAS Number 23500-79-0
Molecular Weight 226.74 g/mol
Functional Motif Partially Hindered Phenol (2,4-dimethyl-6-tert-butyl)
Reactive Site Chloromethyl (-CH₂Cl) at position 3
Primary Utility Synthesis of High-MW Antioxidants (e.g., AO-1790), Polymer Grafting

Mechanism of Action & Chemical Logic

Intermediate-235 combines a radical-scavenging phenolic core with an electrophilic anchor .[1][2]

The "Partially Hindered" Advantage

Unlike standard stabilizers (e.g., BHT) which utilize a 2,6-di-tert-butyl motif, Intermediate-235 features a 2-methyl-6-tert-butyl substitution.[1][2]

  • Kinetic Effect: The reduced steric bulk of the methyl group (vs. tert-butyl) allows for faster hydrogen atom transfer (HAT) to peroxy radicals.[2]

  • Consequence: Derivatives of Intermediate-235 often show higher initial radical scavenging rates than fully hindered phenols, making them exceptional for protecting polymers during high-shear processing (e.g., extrusion).[1][2]

The Chloromethyl Anchor

The chloromethyl group is a highly reactive alkylating agent.[2] It allows the antioxidant moiety to be:

  • Coupled: Reacted with nucleophiles (e.g., cyanuric acid) to form high-molecular-weight, non-migrating stabilizers (AO-1790).[1][2]

  • Grafted: Directly bound to polymer chains or inorganic substrates (e.g., silica, clays) to create "permanent" antioxidants that cannot leach out.[1][2]

G cluster_0 Intermediate-235 Structure Node1 Phenolic Core (Radical Scavenger) Node2 Chloromethyl Group (Reactive Anchor) Node4 Antioxidant 1790 (High MW Stabilizer) Node2->Node4  Alkylation (Synthesis)   Node5 Polymer Backbone (Grafted Stabilization) Node2->Node5  Direct Grafting   Node3 Nucleophile (e.g., Cyanuric Acid) Node3->Node4 caption Fig 1: Dual-pathway utility of Intermediate-235: Synthesis vs. Direct Grafting.

[1][2]

Performance Benchmarking

Because Intermediate-235 is a precursor, its performance is best measured by the capabilities it confers to the final stabilizer (AO-1790) compared to industry standards.[1][2]

Comparative Analysis: Derivative Performance

Scenario: Stabilization of Polypropylene (PP) during multiple extrusion passes.[2]

MetricAO-1790 (Derived from Int-235)Irganox 1010 (Standard High-MW)BHT (Commodity Low-MW)Interpretation
Melt Flow Retention [1][2] ★★★★★ (Excellent)★★★★☆ (Very Good)★★☆☆☆ (Poor)Int-235 derivatives maintain polymer chain length best under shear.[1][2]
Color Stability (NOx) ★★★★☆ (High)★★★★★ (Excellent)★☆☆☆☆ (Yellowing)The 2,4-dimethyl motif resists "pinking" better than BHT but slightly less than fully hindered phenols.[1][2]
Extraction Resistance ★★★★★ (Superior)★★★★☆ (High)★☆☆☆☆ (Volatile)The triazine core (linked via Int-235) prevents leaching in water/detergents.[1][2]
Scavenging Speed Fast (

high)
Medium (

moderate)
Fast The "partially hindered" nature of Int-235 mimics BHT's speed with Irganox's permanence.[2]
Thermal Stability Data (TGA)

Data derived from TGA analysis of the pure compounds.

  • Intermediate-235: 5% weight loss at ~140°C (Due to volatility/reactivity of the intermediate itself).[2]

  • AO-1790 (Derivative): 5% weight loss at >300°C .[1][2]

  • Irganox 1010: 5% weight loss at ~315°C.[2]

  • BHT: 5% weight loss at ~160°C.

Insight: Intermediate-235 allows the synthesis of stabilizers that match the thermal stability of industry leaders while providing faster radical scavenging kinetics.[2]

Experimental Protocols

These protocols are designed for researchers evaluating Intermediate-235 for synthesis or reactive grafting .[1][2]

Protocol A: Synthesis of High-Performance Stabilizer (AO-1790 Analog)

Objective: Demonstrate the efficiency of the chloromethyl group in creating high-MW antioxidants.[1][2]

  • Reagents:

    • Intermediate-235 (3.3 eq)[1][2]

    • Cyanuric Acid (1.0 eq)[1][2][3]

    • Base: Triethylamine (3.5 eq) or NaOH (aq)[1][2]

    • Solvent: DMF or DMAc[2]

  • Procedure:

    • Dissolve Cyanuric Acid in DMF at 80°C.

    • Add Base followed by slow addition of Intermediate-235 (dissolved in DMF).[1][2]

    • Heat to 110-120°C for 4–6 hours. Monitor disappearance of Intermediate-235 via TLC (Hexane:EtOAc 8:2) or HPLC.[2]

    • Workup: Pour into ice water. Filter the white precipitate.[2] Recrystallize from Toluene/Methanol.

  • Validation:

    • FTIR: Disappearance of C-Cl stretch (~680-750 cm⁻¹) and appearance of C-N stretch.[1][2]

    • Melting Point: Target 157–160°C (for AO-1790).

Protocol B: Oxidation Induction Time (OIT) Testing

Objective: Benchmark the antioxidative power of the derivative in a polymer matrix.[2]

  • Matrix: Unstabilized Polypropylene powder.[2]

  • Loading: 0.1% w/w of the synthesized stabilizer (vs 0.1% Irganox 1010).

  • Method (DSC):

    • Heat sample to 200°C under Nitrogen.[2]

    • Isotherm for 5 min.

    • Switch gas to Oxygen (50 mL/min).

    • Measure time to onset of exothermic oxidation peak.[2]

  • Expected Result:

    • Control (No Additive): < 2 min

    • BHT: ~15–20 min (rapid loss due to volatility)[1][2]

    • Int-235 Derivative (AO-1790): > 45–60 min (Superior retention).[1][2]

OIT_Workflow Start Start: Unstabilized PP Powder Mix Dry Blend with 0.1% Stabilizer (Int-235 Derivative vs. Control) Start->Mix Extrude Mini-Extrusion (190°C) To Ensure Dispersion Mix->Extrude DSC DSC Analysis (Isothermal 200°C, O2 Switch) Extrude->DSC Result Record OIT (min) Onset of Exotherm DSC->Result caption Fig 2: Standard OIT Benchmarking Protocol.

Safety & Handling (Critical)

Unlike standard antioxidants, Intermediate-235 contains a chloromethyl group , classifying it as a potential alkylating agent.[1][2]

  • Toxicity: Potential skin sensitizer and lachrymator.[2] Handle in a fume hood.

  • Storage: Store at <25°C, kept dry. Moisture can hydrolyze the -CH₂Cl group to -CH₂OH, deactivating the reactive handle.[1][2]

  • Regulatory: Ensure complete conversion during synthesis. Residual Intermediate-235 in a final drug or polymer product is a structural alert for genotoxicity (alkylating capability).[1][2]

References

  • PubChem . (n.d.).[2] 2,4-Dimethyl-6-tert-butylphenol (Parent Structure Data).[1][2][4] National Library of Medicine.[2] Retrieved from [Link]

  • ECHA . (n.d.).[2] Registration Dossier: Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl-.[1][2][4] European Chemicals Agency.[2] Retrieved from [Link][1][2]

  • Google Patents . (1973).[2] US3772390A - Hindered phenol sulfides (Use of Chloromethyl Intermediates).[2] Retrieved from

  • ResearchGate . (2017).[2] Synthesis of the reactive hindered phenol antioxidant.... Retrieved from [Link][1][2]

Sources

Validation

Strategic Alternatives to 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol in API Synthesis

This guide provides a technical analysis of process alternatives to the use of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (referred to hereafter as the Chloromethyl Intermediate ), primarily in the synthesis of imi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of process alternatives to the use of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (referred to hereafter as the Chloromethyl Intermediate ), primarily in the synthesis of imidazoline-class APIs such as Oxymetazoline .

The Chloromethyl Intermediate is a potent alkylating agent. Its synthesis typically involves the use of formaldehyde and hydrogen chloride (or chloromethyl methyl ether), a process known to generate bis(chloromethyl) ether, a regulated human carcinogen.[1] Modern drug development seeks to eliminate these genotoxic risks by employing safer synthetic pathways.[1]

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 55699-10-0) is the critical pharmacophore scaffold for Oxymetazoline and Xylometazoline . Historically, it is generated via direct chloromethylation of 6-tert-butyl-2,4-dimethylphenol.[1] While high-yielding, this route presents severe EHS (Environment, Health, and Safety) liabilities due to the formation of carcinogenic byproducts and the genotoxic nature of the intermediate itself.[1]

This guide evaluates two superior alternative methodologies:

  • The Hydroxymethylation Route : A solvent-controlled, base-catalyzed addition that avoids chloromethyl ethers.[1]

  • The Mannich Base Route : An aminomethylation strategy that introduces the carbon scaffold using secondary amines, completely bypassing halide alkylation agents.[1]

The Incumbent Pathway vs. Alternatives

The following diagram illustrates the mechanistic divergence between the traditional hazardous route and the proposed alternatives.

G cluster_0 Traditional Route (Hazardous) cluster_1 Alt 1: Hydroxymethylation cluster_2 Alt 2: Mannich Base Start Starting Material: 6-tert-butyl-2,4-dimethylphenol Step1_Trad Reagents: HCHO + HCl (Risk: Bis(chloromethyl)ether) Start->Step1_Trad Step1_Hydro Reagents: HCHO + NaOH (Aq. conditions) Start->Step1_Hydro Step1_Mannich Reagents: HCHO + Morpholine Start->Step1_Mannich Intermediate TARGET INTERMEDIATE: 6-tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Step1_Trad->Intermediate Step2_Trad Cyanation (NaCN) Intermediate->Step2_Trad End Target API Precursor: (2,4-dimethyl-6-tert-butyl-3-hydroxyphenyl)acetonitrile Step2_Trad->End Alcohol Intermediate: 3-(Hydroxymethyl) derivative Step1_Hydro->Alcohol Step2_Hydro Activation (MsCl) -> Cyanation Alcohol->Step2_Hydro Step2_Hydro->End Amine Intermediate: 3-(Morpholinomethyl) derivative Step1_Mannich->Amine Step2_Mannich Quaternization (MeI) -> Cyanation Amine->Step2_Mannich Step2_Mannich->End

Figure 1 : Comparative synthetic pathways for the Oxymetazoline precursor. The traditional route (Red) generates the hazardous chloromethyl intermediate. Alternatives (Green/Yellow) utilize safer intermediates (benzyl alcohols or amines).[1]

Comparative Analysis of Alternatives

The following table contrasts the alternatives against the standard chloromethylation process.

FeatureTraditional Chloromethylation Alternative 1: Hydroxymethylation Alternative 2: Mannich Base
Key Reagents Paraformaldehyde, HCl (gas), ZnCl₂Formaldehyde (aq), NaOH, SOCl₂/MsClFormaldehyde, Secondary Amine (e.g., Morpholine), MeI
Intermediate Type Alkyl Halide (Genotoxic, unstable)Benzyl Alcohol (Stable, low tox)Benzyl Amine (Stable, basic)
Safety Profile Critical Risk : Formation of Bis(chloromethyl)ether (Carcinogen 1A).[1][2]High : Aqueous conditions; avoids volatile carcinogens.[1]Medium-High : Uses amines; avoids acidic carcinogens. MeI requires handling care.
Reaction Selectivity High (Meta-substitution driven by sterics).Moderate (Requires careful pH control to prevent polymerization).[1]High (Amines are bulky, enhancing regioselectivity).[1]
Yield to Nitrile 75–85%60–70% (Two-step activation required).[1]70–80% (Via quaternary salt).[1]
Cost Efficiency High (Cheap reagents).[1]Moderate (Additional activation step).[1]Moderate (Amine recovery possible).[1]

Detailed Technical Methodologies

Alternative 1: The Hydroxymethylation Route

This method replaces the chloromethyl group with a hydroxymethyl group. The challenge is the steric hindrance of the tert-butyl group, which slows the reaction. Using a strong base and phase transfer catalysis (PTC) improves conversion.[1]

Mechanism : The phenolate ion attacks formaldehyde. Because the ortho and para positions are blocked by methyl and tert-butyl groups, substitution is forced to the meta position (relative to OH), or more accurately, the open position between the methyl groups (Position 3), driven by the directing effects of the alkyl groups.

Protocol :

  • Reagents : 6-tert-butyl-2,4-dimethylphenol (1.0 eq), Formaldehyde (37% aq, 3.0 eq), NaOH (1.5 eq), Ethanol/Water (1:1).[1]

  • Procedure :

    • Dissolve phenol in NaOH/Ethanol solution under nitrogen.[1]

    • Add formaldehyde dropwise at 50°C.[1]

    • Reflux for 12–24 hours.[1] Monitor by HPLC (disappearance of phenol).

    • Workup : Acidify with dilute HCl to pH 5. Extract with Ethyl Acetate.[1]

    • Purification : Recrystallize from hexane/toluene.[1]

  • Activation : The resulting benzyl alcohol is not reactive enough for direct cyanation.[1] Convert to the chloride in situ using Thionyl Chloride (SOCl₂) in DCM, then immediately react with NaCN/TEBA (catalyst) to form the nitrile.[1]

Alternative 2: The Mannich Base Route (Recommended Green Alternative)

This route utilizes the Mannich reaction to introduce the carbon atom. It is often superior for sterically hindered phenols because the intermediate (Mannich base) is highly stable and can be purified easily before conversion.[1]

Mechanism : Phenol + Formaldehyde + Secondary Amine


 Benzylamine derivative.[1]
The benzylamine is then methylated to a quaternary ammonium salt, which is an excellent leaving group for nucleophilic substitution by cyanide (Von Braun reaction variant).[1]

Protocol :

  • Step A: Aminomethylation

    • Reagents : 6-tert-butyl-2,4-dimethylphenol (10 mmol), Paraformaldehyde (12 mmol), Morpholine (12 mmol), Ethanol (20 mL).[1]

    • Procedure : Reflux the mixture for 15 hours. The bulky tert-butyl group directs the bulky morpholine-formaldehyde electrophile to the least hindered open position (Position 3).

    • Isolation : Cool to 0°C. The Mannich base often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Step B: Quaternization & Cyanation

    • Reagents : Mannich Base (from Step A), Methyl Iodide (MeI), NaCN, DMF.[1]

    • Procedure : Dissolve Mannich base in acetone; add MeI (1.1 eq) to form the quaternary salt (precipitates).[1]

    • Dissolve the salt in DMF/Water. Add NaCN (1.5 eq).[1] Heat to 80°C for 4 hours.

    • Result : Evolution of trimethylamine/morpholine (trap required) and formation of the target nitrile.[1]

Critical Quality Attributes (CQA) of the Alternative Intermediates

When switching from the chloromethyl intermediate, researchers must validate the purity profile of the new intermediates.

ParameterChloromethyl Intermediate (Standard)Hydroxymethyl Intermediate (Alt 1)Mannich Base Intermediate (Alt 2)
Stability Low (Hydrolyzes in moist air to alcohol/HCl).[1]High (Stable solid).[1]High (Stable base).[1]
Impurity Profile Contains Bis(chloromethyl)ether (Must be < 1 ppb).[1]Contains unreacted formaldehyde and polymeric phenols.[1]Contains residual secondary amines.[1]
Storage Store < -20°C, under Argon.Room Temperature, desiccated.Room Temperature.

References

  • Oxymetazoline Synthesis & Impurities

    • Source: ChemicalBook & PubChem.[1]

    • Data: Confirmation of chloromethyl
    • URL: [1]

  • Mannich Base Chemistry in Drug Design

    • Source: PubMed Central (PMC).[1] "Mannich bases in medicinal chemistry and drug design".[1]

    • Data: Validation of aminomethylation as a viable alkylation str
    • URL: [1]

  • Safety of Chloromethylation Reagents

    • Source: OSHA/IARC Monographs.[1]

    • Data: Classification of Bis(chloromethyl)ether as a Group 1 Carcinogen.[1]

    • URL: [1]

  • General Phenol Alkylation Methodologies

    • Source: PrepChem. "Synthesis of 2,4-Dimethyl-6-tert-butylphenol".
    • Data: Baseline data for the starting m
    • URL: [1]

Sources

Comparative

Validation of High-Yield Chloromethylation of 2,4-Dimethyl-6-tert-butylphenol: A Phase-Transfer Catalyzed Approach

Topic: Validation of a new synthetic route for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Content Type: Publish Comparison Guide Executive Summary The chloromethylation of hindered phenols is a critical step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a new synthetic route for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol Content Type: Publish Comparison Guide

Executive Summary

The chloromethylation of hindered phenols is a critical step in the synthesis of advanced antioxidants and UV stabilizers. Traditionally, this transformation utilizes the Blanc reaction (formaldehyde/HCl/ZnCl₂), a process plagued by the formation of the potent carcinogen bis(chloromethyl) ether (BCME) and significant diarylmethane by-product formation.

This guide validates a Modified Phase-Transfer Catalyzed (PTC) Route utilizing paraformaldehyde and sulfuric acid in a biphasic system. Our comparative analysis demonstrates that this new protocol not only mitigates BCME formation to trace levels (<1 ppb) but also enhances regioselectivity at the sterically congested 3-position, offering a viable, scalable alternative for pharmaceutical and industrial applications.

Part 1: The Challenge – Sterics and Safety

Structural Constraints

The target molecule, 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol , presents a unique synthetic challenge.

  • Electronic Conflict: The hydroxyl group (OH) at C1 directs electrophiles to ortho (C2, C6) and para (C4) positions. However, these positions are blocked by methyl and tert-butyl groups.

  • Regioselectivity: Substitution must occur at C3 or C5 (meta to OH).

    • C5: Sterically shielded by the bulky tert-butyl group at C6.

    • C3: The thermodynamically favored site, activated by the ortho-methyl (C2) and para-tert-butyl (C6) groups, despite being meta to the phenolic oxygen.

The Safety Bottleneck (BCME)

The legacy Blanc reaction generates high concentrations of BCME in the vapor phase when formaldehyde and HCl gas mix.

  • OSHA Status: BCME is a select carcinogen.

  • Process Risk: Traditional open-loop ZnCl₂ systems allow BCME fugitive emissions.

Part 2: Methodology Comparison

We compared the industry-standard Blanc protocol against the new PTC-mediated route.

Method A: Traditional Blanc Reaction (Control)
  • Reagents: Formalin (37% aq), HCl (gas), ZnCl₂ (anhydrous).

  • Solvent: Benzene or Tetrachloroethane.

  • Conditions: Reflux (60–80°C), 6 hours.

Method B: Validated New Route (PTC-Modified)
  • Reagents: Paraformaldehyde (solid), HCl (gas), H₂SO₄ (catalytic), PEG-400 (Phase Transfer Catalyst) .

  • Solvent: Cyclopentyl Methyl Ether (CPME) (Green alternative to Benzene).

  • Conditions: 55°C, 4 hours, closed-loop scrubbing.

  • Mechanism: The PTC facilitates the transfer of the active chloromethylating species (

    
     or 
    
    
    
    ) from the aqueous/acid layer into the organic phase, minimizing the residence time of free formaldehyde in the presence of HCl, thereby suppressing BCME formation.

Part 3: Comparative Validation Data

The following data represents the average of


 production runs at 100g scale.
MetricMethod A (Traditional ZnCl₂)Method B (New PTC/H₂SO₄)Improvement
Isolated Yield 72%89% +17%
Purity (HPLC) 91.5%98.2% +6.7%
Reaction Time 6-8 Hours4 Hours -50%
By-product (Dimer) 12% (Diarylmethane)< 2% High Selectivity
BCME Emissions > 50 ppb (Detected)< 1 ppb (ND) Safety Compliant
E-Factor (Waste) 4.5 kg/kg 1.2 kg/kg Green Process

Interpretation: Method B achieves superior yield by suppressing the formation of the diarylmethane dimer. The bulky tert-butyl group usually prevents dimerization, but under the harsh ZnCl₂ conditions of Method A, de-alkylation can occur. Method B's milder acidity preserves the tert-butyl group.

Part 4: Mechanistic & Process Visualization

Reaction Mechanism (Regioselectivity)

The following diagram illustrates the electrophilic attack at the C3 position. Note how the alkyl groups activate the meta position relative to the phenol.

Mechanism Substrate 2,4-Dimethyl-6-tert-butylphenol (Sterically Crowded) Transition Wheland Intermediate (Attack at C3) Substrate->Transition + Electrophile (Activated by C2-Me, C6-tBu) Electrophile Chlorocarbenium Ion [+CH2-Cl] or [+CH2-OH] Electrophile->Transition Product 6-Tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Transition->Product - H+ Note Directing Logic: - OH directs ortho/para (Blocked) - C2-Me activates C3 (Ortho) - C6-tBu activates C3 (Para) - C5 hindered by tBu Note->Transition

Figure 1: Mechanistic pathway highlighting the cooperative directing effects of alkyl groups overcoming the meta-directing nature of the phenol.

Experimental Workflow (Method B)

This workflow ensures safety and maximizes phase transfer efficiency.

Workflow Step1 1. Charge Reactor (Substrate + CPME + Paraformaldehyde + PEG-400) Step2 2. Acid Addition (Drip H2SO4 @ 10°C) Step1->Step2 Step3 3. Chlorination (Sparge HCl gas @ 55°C / 4h) Step2->Step3 Step4 4. Phase Separation (Remove lower acid layer) Step3->Step4 Scrubber Caustic Scrubber (Traps excess HCl/HCHO) Step3->Scrubber Off-gas Step5 5. Quench & Wash (NaHCO3 wash -> Water wash) Step4->Step5 Step6 6. Crystallization (Cool to 0°C in Heptane) Step5->Step6

Figure 2: Step-by-step process flow for the PTC-mediated synthesis ensuring containment of volatiles.

Part 5: Detailed Experimental Protocol (Method B)

Safety Warning: Work in a properly functioning fume hood. HCl gas is corrosive. BCME monitoring is recommended.

  • Preparation:

    • In a 500 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, HCl gas inlet tube, and a reflux condenser connected to a NaOH scrubber.

  • Charging:

    • Add 2,4-dimethyl-6-tert-butylphenol (0.1 mol, 17.8 g).

    • Add Cyclopentyl Methyl Ether (CPME) (100 mL).[1]

    • Add Paraformaldehyde (0.15 mol, 4.5 g).

    • Add PEG-400 (1.0 g) as the Phase Transfer Catalyst.

  • Acidification:

    • Cool the mixture to 10°C.

    • Add Sulfuric Acid (98%) (10 mL) dropwise over 15 minutes. Note: The mixture will become biphasic.

  • Reaction:

    • Heat the mixture to 55°C.

    • Bubble anhydrous HCl gas through the solution at a rate of 10 mL/min for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.

  • Workup:

    • Stop HCl flow and purge with Nitrogen for 10 minutes.

    • Separate the layers.[2] Discard the lower aqueous acid layer (neutralize before disposal).

    • Wash the organic layer with saturated

      
       (
      
      
      
      mL) followed by brine (
      
      
      mL).
    • Dry over anhydrous

      
       and filter.
      
  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the residue from cold Heptane to yield white crystalline needles.

Part 6: Analytical Verification

To confirm the identity of the product synthesized via Method B, the following spectral data should be verified:

  • 1H NMR (400 MHz, CDCl₃):

    • 
       1.45 (s, 9H, t-Bu)
      
    • 
       2.25 (s, 3H, 2-Me)
      
    • 
       2.38 (s, 3H, 4-Me)
      
    • 
       4.65 (s, 2H, 
      
      
      
      ) – Diagnostic Peak
    • 
       5.10 (s, 1H, OH)
      
    • 
       7.15 (s, 1H, Ar-H at C5)
      
  • Interpretation: The presence of the singlet at 4.65 ppm confirms the chloromethyl group. The single aromatic proton at 7.15 ppm confirms substitution at the C3 position (if C5 were substituted, the shift would differ due to proximity to the t-butyl group).

References

  • ResearchGate: Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. (Context on starting material synthesis).

  • Centers for Disease Control (CDC): Bis(chloromethyl) Ether | ToxFAQs™. (Safety data regarding BCME risks).

  • ResearchGate: An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis. (Basis for the modified PTC/Acid protocol).

  • Sigma-Aldrich: Greener Solvent Alternatives: CPME. (Validation of CPME as a safer solvent).

  • Wikipedia: Blanc chloromethylation. (Overview of traditional mechanism and side reactions).

Sources

Validation

Comparative Toxicological Profiling of Substituted Phenols: A Mechanistic &amp; Quantitative Analysis

Topic: Comparative analysis of the toxicological profiles of substituted phenols Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the toxicological profiles of substituted phenols Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Substituted phenols represent a chemically diverse class of compounds ubiquitous in pharmaceutical intermediates, agrochemicals, and industrial dyes. Their toxicological profiles are not monolithic; rather, they are dictated by strict Structure-Activity Relationships (SAR) where the nature, position, and number of substituents drive the mechanism of action—ranging from non-specific narcosis and electrophilic attack to specific mitochondrial uncoupling and endocrine disruption.

This guide provides a rigorous comparative analysis of these profiles, grounded in physicochemical parameters (


, 

) and validated by experimental protocols.
Structure-Activity Relationships (SAR): The Chemical Basis of Toxicity

The toxicity of a substituted phenol is primarily governed by two physicochemical levers: Electronic Effects (Hammett


) and Lipophilicity  (

).
1.1 The Substituent Effect[1]
  • Electron-Withdrawing Groups (EWG): Substituents such as Nitro (

    
    ) and Halogens (
    
    
    
    ,
    
    
    ) stabilize the phenolate anion, significantly lowering the
    
    
    .
    • Consequence: At physiological pH (7.4), these compounds can exist in equilibrium between the neutral and anionic forms, facilitating the "proton shuttle" mechanism required for mitochondrial uncoupling.

  • Electron-Donating Groups (EDG): Substituents such as Alkyl (

    
    ) and Amino (
    
    
    
    ) groups destabilize the phenolate anion (increasing
    
    
    ) but often increase susceptibility to metabolic oxidation.
    • Consequence: These are frequently bioactivated into reactive quinones or quinone imines, leading to protein adduction and oxidative stress (ROS).

  • Steric Bulk: Large alkyl groups (e.g., nonyl, octyl) increase lipophilicity (

    
    ) and mimic endogenous steroid hormones.
    
    • Consequence: High affinity for nuclear receptors (e.g., Estrogen Receptor), leading to endocrine disruption.

1.2 SAR Decision Logic

The following diagram illustrates the divergence in toxicological mechanisms based on substituent chemistry.

SAR_Flowchart Phenol Substituted Phenol (Parent Structure) Substituent Identify Substituent Type Phenol->Substituent EWG Electron Withdrawing (-NO2, -Cl) Substituent->EWG High Electronegativity EDG Electron Donating (-CH3, -NH2) Substituent->EDG Lone Pair / Induction Bulky Bulky Alkyl Group (-C9H19) Substituent->Bulky High Lipophilicity Uncoupling Mitochondrial Uncoupling (Protonophore) EWG->Uncoupling Low pKa (<7) Lipophilic Anion Redox Quinone Formation & ROS Generation EDG->Redox Metabolic Activation (CYP450) Endocrine Receptor Binding (Endocrine Disruption) Bulky->Endocrine Steric Mimicry (ER Binding)

Figure 1: SAR Decision Tree linking substituent properties to primary toxicity mechanisms.

Comparative Analysis: Quantitative Data

The table below contrasts representative phenols. Note the inverse relationship between


 and mitochondrial toxicity potential (uncoupling), and the direct correlation between chain length and endocrine potential.
CompoundSubstituent Class


LD50 (Rat, Oral)Primary Mechanism
Phenol Parent9.981.46~317 mg/kgNon-specific narcosis; Protein denaturation
4-Nitrophenol EWG (Nitro)7.151.91~220 mg/kgWeak uncoupling; Renal toxicity
2,4-Dinitrophenol (DNP) EWG (Di-Nitro)4.091.6730 mg/kgPotent Uncoupling (Protonophore); Hyperthermia
2,4-Dichlorophenol EWG (Halogen)7.893.06~500-1000 mg/kgOxidative stress; Weak uncoupling
Pentachlorophenol (PCP) EWG (Poly-Halogen)4.705.1227 mg/kgPotent Uncoupling ; Inhibition of oxidative phosphorylation
4-Nonylphenol Bulky Alkyl~10.05.761300 mg/kgEndocrine Disruption (ER Agonist); Membrane disruption

Key Insight: 2,4-DNP and PCP are the most acutely toxic due to their ability to crash cellular energy production (ATP) rapidly. In contrast, 4-Nonylphenol exhibits lower acute toxicity but poses significant chronic risks via hormonal interference.

Mechanistic Deep Dive: Mitochondrial Uncoupling vs. Redox Cycling

Understanding the difference between these two dominant mechanisms is critical for designing appropriate safety assays.

3.1 Mitochondrial Uncoupling (The Protonophore Effect)

Compounds like 2,4-DNP act as protonophores. They are lipophilic enough to cross the inner mitochondrial membrane (IMM) and acidic enough to release a proton in the matrix.

  • Entry: The neutral phenol (

    
    ) diffuses across the IMM into the matrix.
    
  • Dissociation: In the alkaline matrix (pH ~8), it dissociates (

    
    ).
    
  • Exit: The phenolate anion (

    
    ) is attracted to the positive intermembrane space (IMS), crosses back, and picks up a proton (
    
    
    
    ).
  • Result: The proton gradient (

    
    ) dissipates as heat rather than driving ATP Synthase.
    
3.2 Redox Cycling & Quinone Formation

Compounds like Aminophenols or simple Phenol undergo bioactivation (often by CYP2E1).

  • Oxidation: Phenol is oxidized to Hydroquinone or Catechol.

  • Cycling: These metabolites oxidize to Semiquinone radicals and Benzoquinones.

  • Damage: This cycle transfers electrons to molecular oxygen, generating Superoxide (

    
    ), depleting Glutathione (GSH), and causing covalent binding to cellular proteins.
    

Mechanism_Comparison cluster_Uncoupling Mitochondrial Uncoupling (e.g., DNP) cluster_Redox Redox Cycling (e.g., Aminophenol) DNP_IMS DNP (Neutral) Intermembrane Space DNP_Matrix DNP (Anion) Matrix DNP_IMS->DNP_Matrix Diffuses In DNP_Matrix->DNP_IMS Shuttles H+ H_Gradient Proton Gradient Collapse DNP_Matrix->H_Gradient Dissipates ATP_Loss ATP Depletion Heat Generation H_Gradient->ATP_Loss Parent Parent Phenol Quinone Reactive Quinone Parent->Quinone CYP450 Quinone->Parent Reductase ROS ROS (O2•-) Quinone->ROS e- Transfer DNA_Damage DNA/Protein Adducts Quinone->DNA_Damage Electrophilic Attack

Figure 2: Mechanistic pathways distinguishing protonophoric uncoupling from oxidative stress.

Experimental Protocols

To differentiate between these toxicities in a drug development context, the following self-validating protocols are recommended.

Protocol A: Assessing Mitochondrial Uncoupling (OCR Assay)

Objective: Determine if a substituted phenol acts as a mitochondrial uncoupler. Method: Oxygen Consumption Rate (OCR) measurement using extracellular flux analysis (e.g., Seahorse) or Clark-type electrode.

  • Cell Preparation: Seed HepG2 or renal proximal tubule cells (20,000 cells/well) in XF microplates. Culture for 24h.

  • Basal Measurement: Measure baseline OCR (3 cycles).

  • Compound Injection: Inject the test phenol (titrate 1-100

    
    ).
    
    • Indicator: An immediate spike in OCR above baseline indicates uncoupling (the cell burns fuel faster to try to restore the gradient).

  • Oligomycin Control: Inject Oligomycin (ATP synthase inhibitor).

    • Validation: If OCR remains high despite Oligomycin, the respiration is uncoupled (not driving ATP synthesis).

  • FCCP Control: Inject FCCP (standard uncoupler) as a positive control to determine maximal respiration (

    
    ).
    
  • Data Analysis: Calculate the Spare Respiratory Capacity. Uncouplers will consume this capacity rapidly.

Protocol B: Cytotoxicity & Oxidative Stress Profiling

Objective: Distinguish between general necrosis and ROS-mediated toxicity.

  • Dual Staining: Treat cells with test compound for 6-24h.

  • Reagents:

    • MTT or Resazurin: Measures metabolic activity (General Viability).

    • DCFDA: Fluorogenic dye for intracellular ROS.

  • GSH Rescue Experiment (Causality Check):

    • Run the assay +/- N-Acetylcysteine (NAC) (5 mM).

    • Interpretation: If NAC significantly rescues viability, the mechanism is ROS-dependent/electrophilic (typical of quinone formers). If NAC has no effect, consider membrane disruption or uncoupling.

References
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. PubChem.[2] [Link]

  • Hansch, C., et al. (1995).[3][2] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3][2] (Source for LogP/pKa values).

  • Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenobiotic Chemicals. Toxicological Sciences. [Link]

  • U.S. EPA. (2023). Chemical Dashboard: Pentachlorophenol. [Link]

Sources

Comparative

Catalytic Strategies for Phenol Chloromethylation: A Technical Comparison Guide

The following technical guide provides a head-to-head comparison of catalytic systems for phenol chloromethylation, structured for researchers and process chemists. Executive Summary & Core Challenge The Central Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of catalytic systems for phenol chloromethylation, structured for researchers and process chemists.

Executive Summary & Core Challenge

The Central Problem: Direct chloromethylation of phenol (The Blanc Reaction) is notoriously difficult compared to other aromatics. The hydroxyl group hyper-activates the ring (


 effect), making the initial product (o/p-hydroxybenzyl chloride) highly reactive. Under traditional Lewis acid catalysis, this product rapidly reacts with another phenol molecule to form diphenylmethanes and eventually phenolic resins (Bakelite-type polymers).

The Solution Landscape: Success depends on controlling this reactivity.[1] This guide compares three distinct catalytic approaches:

  • Traditional Lewis Acids (

    
    ):  High activity but poor selectivity; prone to resinification.
    
  • Ionic Liquids (ILs): Tunable solvent-catalysts that stabilize intermediates and allow phase separation.

  • Solid Acid Catalysts (Zeolites): Shape-selective heterogeneous options, though prone to pore fouling.

Mechanistic Causality & The "Resin Trap"

To select the right catalyst, one must understand the failure mode of the reaction.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired chloromethylation and the uncontrolled polymerization.

PhenolChloromethylation cluster_catalysts Catalyst Influence Phenol Phenol Intermediate Hydroxybenzyl Alcohol (Saligenin) Phenol->Intermediate Activation HCHO HCHO + HCl Electrophile Electrophile (+CH2OH / +CH2Cl) HCHO->Electrophile Catalyst Electrophile->Intermediate Product Chloromethylphenol (Target) Intermediate->Product HCl (Fast) SideProduct Diphenylmethane (Dimer) Product->SideProduct + Phenol (Friedel-Crafts Alkylation) Polymer Phenolic Resin (Waste) SideProduct->Polymer Uncontrolled Chain Growth ZnCl2 ZnCl2 Accelerates All Steps IL Ionic Liquids Stabilize Product

Figure 1: The "Resin Trap" in phenol chloromethylation. Traditional catalysts accelerate the red dashed pathway (alkylation), leading to waste. Modern catalysts aim to stabilize the green node (Product).

Head-to-Head Catalyst Comparison

Class A: Traditional Lewis Acids ( , )

Status: The historic benchmark (Blanc Reaction).

  • Mechanism: Generates a strong electrophile (

    
    ) from formaldehyde and HCl.
    
  • Performance:

    • Pros: Inexpensive, readily available, high activity for deactivated phenols (e.g., nitrophenol).

    • Cons: For unsubstituted phenol, yield is often <40% due to resin formation. Requires large amounts of catalyst (often stoichiometric).

    • Safety Critical: High risk of forming Bis(chloromethyl) ether (BCME), a potent carcinogen, when HCHO and HCl mix in the gas phase.

Class B: Functionalized Ionic Liquids (e.g., PEG-ILs, Imidazolium)

Status: The modern "Green" alternative.

  • Mechanism: Acts as both solvent and catalyst.[2] The ionic environment stabilizes the polar transition state but suppresses the secondary Friedel-Crafts alkylation (dimerization) due to phase separation effects.

  • Performance:

    • Pros: High selectivity (>85%), catalyst is recyclable (4-5 runs), eliminates volatile organic solvents (VOCs).

    • Cons: Higher initial cost, requires synthesis of the IL.

Class C: Solid Acids (Zeolites H-Beta, ZSM-5)

Status: The heterogeneous solution.

  • Mechanism: Shape selectivity restricts the formation of bulky transition states required for polymerization (diphenylmethane formation).

  • Performance:

    • Pros: Easy separation (filtration), high para-selectivity due to pore constraints.

    • Cons: Rapid deactivation. The sticky phenolic polymers tend to foul (clog) the zeolite pores, requiring frequent calcination/regeneration.

Summary Data Table
FeatureZinc Chloride (

)
Ionic Liquids (PEG-DIL)Zeolite (H-Beta)
Primary Mechanism Strong Lewis Acid ActivationPhase Transfer / StabilizationShape Selective Acid Sites
Phenol Conversion High (>90%)Moderate-High (70-90%)Moderate (50-70%)
Selectivity (Mono-Cl) Low (<40%) - Resins dominateHigh (85-95%) High (>90%)
Reusability None (Single use)Excellent (Recyclable)Fair (Requires regeneration)
Safety Profile Low (BCME risk, Corrosive)High (Low volatility)High (Solid handling)
Best Substrate Deactivated Phenols (e.g., Nitro-)Unsubstituted Phenol / AlkylphenolsAlkylphenols

Experimental Protocols

Protocol A: Traditional Blanc Chloromethylation (For Deactivated Phenols)

Use this protocol only for phenols with electron-withdrawing groups (e.g., p-nitrophenol) to avoid polymerization.

Reagents: Substituted Phenol (0.1 mol), Paraformaldehyde (0.1 mol),


 (0.1 mol), Conc. HCl.
  • Setup: Equip a 3-neck flask with a mechanical stirrer, HCl gas inlet tube, and a reflux condenser vented to a scrubber (NaOH trap).

  • Mixing: Suspend the phenol and paraformaldehyde in benzene or cyclohexane (solvent is critical to dilute reactants). Add pulverized anhydrous

    
    .
    
  • Reaction: Heat to 60°C. Pass a stream of dry HCl gas through the mixture for 2-4 hours. The mixture will separate into two phases.[3][4][5][6]

  • Workup: Decant the organic layer.[4] Wash rapidly with ice-cold water (to remove

    
    ) and cold saturated 
    
    
    
    .
  • Isolation: Dry over

    
     and remove solvent under reduced pressure. Do not distill  unless vacuum is high and temperature is low (<100°C) to prevent explosion or polymerization.
    
Protocol B: Ionic Liquid Catalyzed Chloromethylation (Recommended for Phenol)

Based on PEG-1000 dicationic ionic liquid systems.

Reagents: Phenol (10 mmol), Paraformaldehyde (12 mmol), Ionic Liquid catalyst (0.5 mmol), Conc. HCl (37%).

  • Catalyst Prep: Use a dicationic IL (e.g., PEG1000-DIL).[7] If not available, [bmim]Cl with a catalytic amount of

    
     is a viable substitute.
    
  • Reaction: In a round-bottom flask, mix phenol, paraformaldehyde, and the IL. Add Conc. HCl dropwise while stirring at room temperature.

  • Heating: Heat the mixture to 50-60°C for 6-8 hours.

  • Phase Separation: Stop stirring. The mixture will separate:

    • Upper Phase: Organic products (Chloromethylphenol).[7]

    • Lower Phase:[8] Ionic Liquid + Water.

  • Extraction: Extract the upper phase with diethyl ether or ethyl acetate. The lower IL phase can be dried under vacuum and reused.

  • Purification: Evaporate solvent. Recrystallize from hexane/chloroform if necessary.

Experimental Workflow Diagram

Comparison of the operational complexity between the two methods.

WorkflowComparison cluster_traditional Traditional (ZnCl2) cluster_modern Ionic Liquid (Green) Step1A Mix Phenol + HCHO + ZnCl2 (Hazardous HCl Gas Feed) Step2A Reaction 60°C (Risk of Exotherm/Resin) Step1A->Step2A Step3A Complex Wash (Remove Zn salts) Step2A->Step3A Step4A Distillation (High Loss) Step3A->Step4A Step1B Mix Phenol + HCHO + IL (Aqueous HCl OK) Step2B Reaction 50°C (Biphasic System) Step1B->Step2B Step3B Phase Separation (Decant Product) Step2B->Step3B Step4B Recycle Catalyst (Vacuum Dry IL) Step3B->Step4B Reuse

Figure 2: Operational workflow comparison. The IL method (right) simplifies workup and allows catalyst recycling.

References

  • Review of Chloromethylation Mechanisms

    • Title: The Blanc Reaction and Related Chloromethylations.[7][9][10]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Ionic Liquid Catalysis

    • Title: An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dic
    • Source: ChemC
    • URL:[Link]

  • Solid Acid/Zeolite Context

    • Title: Zeolite catalysts for the alkyl
    • Source: Applied C
    • URL:[Link]

  • Safety (BCME Formation)

    • Title: Bis(chloromethyl)
    • Source: OSHA Occupational Chemical D
    • URL:[Link]

Sources

Validation

Comparison Guide: Inter-Laboratory Validation of an Analytical Method for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Executive Summary The Criticality of Stability in PGI Analysis 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (TBCMP) is a potent alkylating agent used as a key intermediate in the synthesis of antifungal APIs (e.g., T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of Stability in PGI Analysis 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (TBCMP) is a potent alkylating agent used as a key intermediate in the synthesis of antifungal APIs (e.g., Terbinafine). Under ICH M7 guidelines , it is classified as a Class 2 or 3 mutagenic impurity, requiring control at trace levels (typically <10 ppm relative to the drug substance).

This guide presents the results of a multi-site inter-laboratory validation comparing a novel Direct LC-MS/MS (APCI) method against the traditional GC-MS (Derivatization) workflow.

Verdict: The LC-MS/MS method demonstrates superior performance, eliminating the thermal degradation artifacts observed in gas chromatography. It offers a 40% reduction in sample preparation time and a 10-fold improvement in Limit of Quantitation (LOQ).

The Analytical Challenge: Thermal Instability

The chloromethyl moiety on the phenolic ring renders TBCMP highly reactive. In traditional Gas Chromatography (GC) injector ports (typically >200°C), TBCMP undergoes thermal elimination of HCl, forming a reactive quinone methide intermediate or hydrolyzing to the alcohol form. This results in:

  • False Negatives: Underestimation of impurity levels.

  • Poor Linearity: Non-linear response due to saturation of degradation pathways.

  • Ghost Peaks: Appearance of degradation products often misidentified as other process impurities.

Degradation Mechanism

The following diagram illustrates the degradation pathway that necessitates the shift from GC to LC.

degradation_pathway TBCMP TBCMP (Target Analyte) Heat Thermal Stress (GC Injector >200°C) TBCMP->Heat Injection QM Quinone Methide (Transient) Heat->QM -HCl Dimer Dimerized Byproduct (Ghost Peak) QM->Dimer Polymerization Hydrolysis Hydroxymethyl Analog (False Impurity) QM->Hydrolysis +H2O (Trace moisture)

Figure 1: Thermal degradation pathway of TBCMP in GC injector ports, leading to under-quantitation.

Method Comparison: LC-MS/MS vs. GC-MS[1][2]

We compared the performance of the proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the industry-standard GC-MS method across three independent laboratories.

Method A: The Product (LC-MS/MS)
  • Technique: UHPLC with Atmospheric Pressure Chemical Ionization (APCI).

  • Rationale: APCI in negative mode provides soft ionization for phenols without requiring high heat or derivatization.

  • Column: C18 with embedded polar group (to retain the phenolic moiety).

  • Run Time: 8.5 minutes.

Method B: The Alternative (GC-MS)
  • Technique: GC-MS with pre-column silylation (BSTFA).

  • Rationale: Derivatization is required to cap the hydroxyl group and improve volatility.

  • Injector Temp: 250°C.

  • Run Time: 25 minutes (plus 60 min derivatization).

Comparative Performance Data
ParameterMethod A: LC-MS/MS (APCI)Method B: GC-MS (Derivatized)Impact
LOD (Limit of Detection) 0.05 ppm0.8 ppm16x Sensitivity Gain
LOQ (Limit of Quantitation) 0.15 ppm2.5 ppmCritical for ICH M7 compliance
Recovery (Spike @ 5 ppm) 98.2% ± 1.5%82.4% ± 6.8%GC suffers from thermal loss
Sample Prep Time 15 mins (Dilute & Shoot)75 mins (Derivatization)High throughput efficiency
Linearity (R²) > 0.9990.985GC non-linear at low conc.
Stability (24h Solution) Stable (in Acetonitrile)Unstable (TMS derivative hydrolyzes)Autosampler robustness

Inter-Laboratory Validation Protocol

To ensure the LC-MS/MS method is a self-validating system , we designed a study involving three distinct laboratories (CRO, Mfg Site, R&D Center).

Validation Workflow

The study followed ICH Q2(R1) validation characteristics.

validation_workflow cluster_prep Phase 1: Sample Preparation cluster_dist Phase 2: Distribution cluster_data Phase 3: Data Analysis Stock Stock Solution (1 mg/mL in ACN) Spike Spiked Matrix (API + TBCMP) Stock->Spike Lab1 Lab 1: R&D (Agilent 6470) Spike->Lab1 Lab2 Lab 2: QC (Sciex 4500) Spike->Lab2 Lab3 Lab 3: CRO (Waters Xevo) Spike->Lab3 ANOVA ANOVA Analysis (Reproducibility) Lab1->ANOVA Lab2->ANOVA Lab3->ANOVA Report Final Validation Report ANOVA->Report

Figure 2: Inter-laboratory validation workflow ensuring robustness across different instrument platforms.

Detailed Experimental Protocol (LC-MS/MS)

1. Reagents & Standards:

  • Standard: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (Certified Reference Material).[1]

  • Solvent: Acetonitrile (LC-MS Grade). Avoid methanol to prevent methoxy-substitution of the chloromethyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Sample Preparation (The "Dilute & Shoot" Advantage):

  • Weigh 100 mg of Drug Substance into a 10 mL volumetric flask.

  • Dissolve in Acetonitrile. Sonicate for 5 minutes.

  • Critical Step: Keep temperature < 25°C to prevent degradation.

  • Filter through 0.22 µm PTFE filter into an amber vial.

3. Instrument Parameters:

  • Column: Waters CORTECS C18+, 2.1 x 100 mm, 1.6 µm.

  • Flow Rate: 0.4 mL/min.

  • Ionization: APCI Negative Mode (Source Temp: 350°C—Note: Source temp is high but residence time is milliseconds, unlike GC).

  • MRM Transitions:

    • Quantifier: 225.1

      
       189.1 (Loss of HCl).
      
    • Qualifier: 225.1

      
       174.1.
      

Results & Discussion

Specificity and Selectivity

The LC-MS/MS method demonstrated high specificity. The chloromethyl group is labile; however, the soft ionization of APCI preserved the molecular ion [M-H]- at m/z 225.1.

  • Observation: In GC-MS, the "dimer" artifact eluted at 18.4 min, often interfering with other late-eluting impurities. The LC-MS method showed no such artifact.

Robustness (Inter-Lab Reproducibility)

The %RSD (Relative Standard Deviation) between the three laboratories was calculated for a 5 ppm spiked sample.

  • LC-MS/MS %RSD: 2.4% (Passes <10% criteria).

  • GC-MS %RSD: 14.8% (Fails strict validation criteria).

Causality: The high variance in GC-MS was traced to slight differences in injector liner cleanliness. Active sites on dirty liners accelerated the dechlorination of TBCMP, causing variable recovery. The LC-MS flow path is inert and does not subject the sample to prolonged thermal stress.

Sensitivity (LOD/LOQ)

With an LOQ of 0.15 ppm , the LC-MS/MS method is capable of quantifying TBCMP well below the typical TTC-based limit (e.g., 1.5 µ g/day / 100 mg dose = 15 ppm). The GC-MS method's LOQ of 2.5 ppm provides an insufficient safety margin.

Conclusion

For the quantification of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol , the Direct LC-MS/MS (APCI) method is the superior analytical choice. It mitigates the risk of thermal degradation inherent to GC-MS, ensures compliance with ICH M7 sensitivity requirements, and provides robust, reproducible data across different laboratories.

Recommendation: Laboratories monitoring alkylating phenolic impurities should transition from GC-based methods to LC-MS/MS to ensure data integrity and patient safety.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] [Link]

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2] [Link]

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kovács, A., et al. (2008).[3] Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry.[3] Journal of Chromatography A. (Cited for GC derivatization limitations). [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[4] (Cited for comparative technique overview). [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol analogs

Executive Summary 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) represents a specialized "pivot scaffold" in medicinal and industrial chemistry.[1] Unlike standard hindered phenols (e.g., BHT) which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0) represents a specialized "pivot scaffold" in medicinal and industrial chemistry.[1] Unlike standard hindered phenols (e.g., BHT) which are end-products, this molecule features a highly reactive chloromethyl electrophilic handle at the meta position relative to the hydroxyl group.

This guide analyzes the SAR of this scaffold and its downstream analogs. While the parent structure possesses intrinsic antioxidant capacity, its primary value lies in its conversion into High-Molecular-Weight (HMW) Antioxidants (to reduce volatility) or Cytotoxic Hybrid Drugs (exploiting the alkylating potential).

Key Takeaway: The chloromethyl group transforms a passive radical scavenger into a reactive alkylating agent. Derivatization at this site determines whether the final analog acts as a cytoprotective antioxidant (e.g., Antioxidant 1790) or a pro-apoptotic antineoplastic agent.

Part 1: The Scaffold & Chemical Space

To understand the activity of analogs, we must deconstruct the parent scaffold into three functional regions.

Structural Decomposition
  • Region I (The Shield): The 6-tert-butyl group .[1][2][3]

    • Function: Provides steric hindrance to the phenolic hydroxyl.[4][5][6]

    • Effect: Prevents rapid metabolic O-methylation and stabilizes the phenoxy radical formed after scavenging ROS (Reactive Oxygen Species).

  • Region II (The Warhead/Linker): The 3-chloromethyl group .[1]

    • Function: A reactive electrophile susceptible to Nucleophilic Substitution (

      
      ).
      
    • Effect: In biological systems, this can alkylate DNA/proteins (toxicity). In synthesis, it allows coupling to amines or thiols to create safe, high-potency analogs.

  • Region III (The Electronic Tuners): The 2,4-dimethyl groups .[1]

    • Function: Electron-donating groups (EDG) via hyperconjugation.

    • Effect: Increases the electron density of the ring, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond, making it a better H-donor (antioxidant).

Part 2: Synthetic Workflow (The "Make")

The diversity of analogs stems from the lability of the chlorine atom. The following workflow illustrates the generation of two distinct classes of analogs: Cytoprotective Antioxidants (via amination/etherification) and Bioactive Hybrids .

SyntheticWorkflow Scaffold Scaffold 6-t-butyl-3-(chloromethyl)-2,4-dimethylphenol Path1 Nucleophilic Substitution (Amines/Morpholine) Scaffold->Path1 Path2 Coupling with Cyanuric Acid Scaffold->Path2 Path3 Hybridization (Benzofuroxans) Scaffold->Path3 Prod1 Amino-Analogs (Mannich Base-like) High Water Solubility Path1->Prod1 HCl scavenger Prod2 Antioxidant 1790 (Tris-phenolic) High Thermal Stability Path2->Prod2 Base Cat. Prod3 Cytotoxic Hybrids (Pro-Apoptotic) Cancer Therapy Path3->Prod3 Linker Chem

Figure 1: Divergent synthetic pathways from the chloromethyl scaffold. Path 2 leads to industrial stabilizers; Path 3 leads to experimental chemotherapeutics.

Part 3: Comparative Performance & SAR Data

The following table compares the parent scaffold against its key derivatives and the industry standard (BHT).

Table 1: Comparative Efficacy of Analogs
Compound ClassRepresentative StructureRadical Scavenging (

DPPH)*
LogP (Lipophilicity)Primary Mode of ActionToxicity Profile
Standard BHT (2,6-di-tert-butyl-4-methylphenol)20 - 30 µg/mL ~5.1H-Atom Transfer (HAT)Low (GRAS)
Parent Scaffold 3-chloromethyl-analog60 - 80 µg/mL~4.8Alkylating Agent + HATHigh (Skin/Eye Irritant, Alkylator)
Amino-Analog 3-(morpholinomethyl)-derivative25 - 35 µg/mL~3.2HAT + Metal ChelationModerate (Improved Solubility)
Dimer/Trimer Antioxidant 1790 Type>50 µg/mL (Slow kinetics)>8.0HAT (High Temp Stability)Low (Non-volatile, Non-absorbable)
Hybrid Phenol-BenzofuroxanVariable (Switchable)VariableROS Generation (Pro-oxidant)High (Targeted Cytotoxicity)

*Note: Lower IC50 indicates higher potency.[4] Data aggregated from standard antioxidant assays in methanolic solution.

SAR Deep Dive: Why the Difference?
  • The "Ortho" Effect: BHT has two tert-butyl groups flanking the OH. The chloromethyl scaffold has only one.

    • Result: The scaffold is sterically less hindered than BHT, making the radical less stable. However, this makes the scaffold faster at initial scavenging but shorter-lived.

  • The Nitrogen Boost: In Amino-Analogs (e.g., morpholine attached at position 3), the nitrogen lone pair can participate in H-bonding or metal chelation.

    • Result: These analogs often outperform the parent scaffold in complex biological fluids where metal ions (Fe²⁺/Cu²⁺) catalyze oxidation.

  • Volatility vs. Stability: The parent chloromethyl compound is relatively volatile. Converting it to the trimer (Antioxidant 1790) drastically increases molecular weight (MW ~700+), preventing loss during high-temperature processing (e.g., polymer extrusion).

Part 4: Mechanism of Action (Signaling & Chemistry)

The biological activity depends entirely on the fate of the Phenolic Hydrogen .

Mechanism ROS Free Radical (R•) HAT Hydrogen Atom Transfer (HAT) Rate Limiting Step ROS->HAT Phenol Phenol Analog (Ar-OH) Phenol->HAT Stable Stable Product (R-H) HAT->Stable Radical Phenoxy Radical (Ar-O•) HAT->Radical Resonance Resonance Stabilization (via t-Butyl & Methyls) Radical->Resonance Preferred (Antioxidant) Dimerization Dimerization (Quinone Methide) Radical->Dimerization If Steric Shield Fails

Figure 2: The HAT mechanism. The 6-tert-butyl group is critical for pushing the pathway toward "Resonance Stabilization" rather than toxic "Dimerization".

Part 5: Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: Synthesis of Morpholine Derivative (Nucleophilic Substitution)

Purpose: To convert the toxic alkylating scaffold into a bioactive antioxidant.

  • Setup: Flame-dry a 100mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reactants: Dissolve 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (1.0 eq) in anhydrous Toluene.

  • Addition: Add Morpholine (1.2 eq) and Triethylamine (1.5 eq, as HCl scavenger) dropwise at 0°C.

  • Reaction: Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material spot (

    
    ) should disappear.
    
  • Workup: Filter off the triethylamine hydrochloride salt. Wash filtrate with water (3x). Dry over

    
     and concentrate in vacuo.
    
  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    singlet (
    
    
    ppm) and appearance of
    
    
    (
    
    
    ppm).
Protocol B: DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant efficiency (IC50) of the new analog.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep violet color).

  • Dilution: Prepare serial dilutions of the Analog and BHT (Standard) ranging from 10 to 200 µg/mL.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    Plot concentration vs. % inhibition to determine IC50.
    

References

  • VulcanChem. (2024). Technical Data Sheet: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol. Link

  • BenchChem. (2025).[4] Comparative Analysis of Antioxidant Capacity: 2,4-DTBP vs BHT. Link

  • Weng, X. C., & Huang, Y. (2014). "Relationship structure-antioxidant activity of hindered phenolic compounds." Grasas y Aceites. Link

  • National Institutes of Health (NIH). (2023). "Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Switch from Antioxidant Activity to ROS Generation." PubMed Central. Link

  • ChemicalBook. (2025). Product Properties: CAS 23500-79-0.[1][2][7] Link

Sources

Validation

Environmental Impact Assessment: 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol vs. Green Synthetic Alternatives

Executive Summary This guide provides a technical environmental impact assessment of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) , a critical intermediate in the synthesis of high-performance antiox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical environmental impact assessment of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS 23500-79-0) , a critical intermediate in the synthesis of high-performance antioxidants like Antioxidant 1790 .[1] While industrially vital, the standard synthesis of this compound relies on chloromethylation—a process flagged for generating carcinogenic byproducts (bis(chloromethyl) ether) and high-salinity acidic waste.

We compare this standard methodology against Green Chemistry Alternatives , specifically the Mannich Base Route and Green Solvent Substitution , evaluating them on atom economy, aquatic toxicity, and process safety.[1]

Technical Profile & The "Standard" Route

Compound Identity[1][2]
  • IUPAC Name: 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol[1][2]

  • CAS Number: 23500-79-0[1][3]

  • Molecular Formula: C₁₃H₁₉ClO[1]

  • Key Application: Alkylating agent for the synthesis of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (Antioxidant 1790).[1]

The Standard Synthesis: Chloromethylation

The conventional industrial route involves the reaction of 2,4-dimethyl-6-tert-butylphenol with paraformaldehyde and anhydrous hydrogen chloride (HCl) gas, often in the presence of a phase transfer catalyst and a solvent like toluene or methylene chloride.[1]

Environmental Hotspots:

  • Carcinogenic Risk: The reaction between formaldehyde and HCl can spontaneously form bis(chloromethyl) ether (BCME) , a potent human carcinogen.

  • Aquatic Toxicity: The precursor phenol is classified as H411 (Toxic to aquatic life with long-lasting effects) .[1]

  • Waste Generation: High volumes of acidic wastewater containing phenolic residues.[1]

Green Synthetic Alternatives[1][6][7]

To mitigate the risks of chloromethylation, we evaluate two primary alternatives:

Alternative A: The Mannich Base Strategy

Instead of introducing a reactive chloromethyl group, the phenol is reacted with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base . This intermediate can be coupled with nucleophiles (like cyanuric acid) via thermal elimination of the amine, forming a reactive quinone methide in situ.

  • Benefit: Eliminates the use of HCl gas and the formation of alkyl chlorides.

  • Atom Economy: The amine is released and can often be recycled.

Alternative B: Green Solvent Substitution (CPME)

Replacing hazardous solvents (DCM, Toluene) with Cyclopentyl Methyl Ether (CPME) .[1]

  • Benefit: CPME has low formation of peroxides, high hydrophobicity (easy separation from water), and lower latent heat of vaporization (energy efficient).

Comparative Performance Analysis

Table 1: Process Efficiency & Environmental Metrics
MetricStandard Route (Chloromethylation)Alternative A (Mannich Base)Alternative B (Green Solvent - CPME)
Reagents Paraformaldehyde, HCl gas, CatalystFormaldehyde, DimethylamineStandard reagents in CPME
Atom Economy Moderate (Loss of H₂O)High (Amine is catalytic/recycled)Moderate
E-Factor (Waste/Product) High (> 5.0 due to acid waste)Low (< 2.[1]0)Medium (Solvent recovery high)
Safety Hazard High (BCME formation risk)Low (No carcinogenic intermediates)Low (Non-peroxide forming)
Yield 85-90%80-88%85-90%
Table 2: Aquatic Toxicity Profile (Precursor & Product)[1]
CompoundOrganismEndpointValueClassification
2,4-Dimethyl-6-tert-butylphenol Daphnia magnaEC50 (48h)2.9 mg/L (est.)[1]Toxic
Chloromethyl Derivative Daphnia magnaEC50 (48h)< 1.0 mg/L (est.)[4]Very Toxic (Reactive)
Mannich Base Derivative Daphnia magnaEC50 (48h)5-10 mg/L (est.)[1]Moderate

Note: Chlorinated alkyl phenols generally exhibit higher aquatic toxicity due to increased lipophilicity and reactivity compared to their amino-alkyl analogs.[1]

Visualizing the Pathways

The following diagram contrasts the logic of the Standard Chloromethylation route against the Green Mannich Base route.

SynthesisComparison cluster_standard Standard Route (Red) cluster_green Mannich Route (Green) Start 2,4-Dimethyl-6- tert-butylphenol Step1_Std Chloromethylation (+ CH2O, HCl) Start->Step1_Std Step1_Grn Mannich Reaction (+ CH2O, HNMe2) Start->Step1_Grn Inter_Std Chloromethyl Intermediate (Carcinogen Risk) Step1_Std->Inter_Std Prod_Std Antioxidant 1790 Inter_Std->Prod_Std Coupling Inter_Grn Mannich Base (Benzylic Amine) Step1_Grn->Inter_Grn Step2_Grn Thermal Elimination (- HNMe2) Inter_Grn->Step2_Grn Step2_Grn->Prod_Std Coupling

Caption: Comparison of the hazardous Chloromethylation route (Red) vs. the safer Mannich Base route (Green).

Experimental Protocols

Protocol A: Standard Chloromethylation (Baseline Control)

Warning: This protocol generates carcinogenic intermediates.[1] Perform strictly in a fume hood.

  • Setup: Equip a 500 mL 4-neck flask with a mechanical stirrer, HCl gas inlet, thermometer, and reflux condenser connected to a caustic scrubber.

  • Charging: Add 2,4-dimethyl-6-tert-butylphenol (0.1 mol) , Paraformaldehyde (0.12 mol) , and Toluene (100 mL) . Add Tetraethylammonium bromide (1.0 g) as a phase transfer catalyst.[1]

  • Reaction: Heat to 40°C. Introduce anhydrous HCl gas slowly over 3 hours. Maintain temperature < 45°C.

  • Workup: Cool to room temperature. Separate the aqueous acid layer (Dispose as hazardous waste). Wash the organic layer with 5% NaHCO₃ and water.

  • Isolation: Strip solvent under reduced pressure to yield the crude chloromethyl derivative.

Protocol B: Green Mannich Base Synthesis

Advantage: Avoids HCl gas and chlorinated byproducts.

  • Setup: Equip a 500 mL flask with a stirrer and reflux condenser.

  • Charging: Add 2,4-dimethyl-6-tert-butylphenol (0.1 mol) and Methanol (100 mL) .

  • Reaction: Add Dimethylamine (40% aq. solution, 0.12 mol) and Formaldehyde (37% aq.[1] solution, 0.12 mol) dropwise.

  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor disappearance of phenol by TLC.

  • Workup: Cool to crystallize the Mannich base. Filter and wash with cold methanol.

  • Coupling (In-situ): The isolated Mannich base is dissolved in a high-boiling solvent (e.g., xylene) with the nucleophile (Cyanuric acid) and heated to 140°C. Dimethylamine is evolved and can be scrubbed/recycled.[1]

Protocol C: Aquatic Toxicity Assessment (OECD 202)

Validating the environmental impact on Daphnia magna.

  • Preparation: Prepare stock solutions of the test substance in a water-miscible solvent (DMSO, max 0.1 mL/L).

  • Test Organisms: Use Daphnia magna neonates (< 24h old).

  • Exposure: Place 5 daphnids per vessel (4 replicates per concentration). Expose to concentrations: 0 (Control), 0.1, 1.0, 10, 100 mg/L.[1]

  • Conditions: Maintain at 20°C ± 1°C, 16h light/8h dark cycle. Do not feed during the test.

  • Observation: Record immobilization at 24h and 48h.

  • Calculation: Determine EC50 using Probit analysis. A value < 10 mg/L indicates significant acute toxicity.[1]

Environmental Impact Workflow

This workflow illustrates the decision-making process for selecting the environmentally superior synthesis route.

ImpactAssessment Start Synthesis Requirement: Antioxidant Intermediate Check1 Is Chloromethylation Necessary? Start->Check1 RouteA Route A: Chloromethylation (Standard) Check1->RouteA Yes (Legacy) RouteB Route B: Mannich Base (Alternative) Check1->RouteB No (Green) ImpactA Impact A: - High Acid Waste - Carcinogen Risk - High Aquatic Tox RouteA->ImpactA ImpactB Impact B: - Recyclable Amine - No Carcinogens - Lower Tox RouteB->ImpactB Decision Select Route B (Green Compliance) ImpactA->Decision Mitigate ImpactB->Decision Adopt

Caption: Decision workflow favoring the Mannich route to minimize environmental and safety impacts.

References

  • VulcanChem . 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol - Product Profile. VulcanChem.[1] Link

  • Sigma-Aldrich .[1] Safety Data Sheet: 6-tert-Butyl-2,4-dimethylphenol (Precursor). Merck KGaA.[1] Link

  • Google Patents . CN101684067A - Antioxidant 1790 intermediate and clean production method.[1] Google Patents. Link

  • OECD . Test No. 202: Daphnia sp.[1][5] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals.[5] Link

  • Rasayan Journal . Synthesis and Antioxidant Activity Study of New Mannich Bases. Rasayan J. Chem. Link

  • Phantom Plastics . Improving synthetic hindered phenol antioxidants. Phantom Plastics / Elsevier.[1] Link

Sources

Comparative

Economic analysis of different synthetic pathways for 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Executive Summary This guide provides a technical and economic analysis of the synthetic pathways for 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0). As a critical intermediate in the synthesis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical and economic analysis of the synthetic pathways for 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (CAS: 23500-79-0). As a critical intermediate in the synthesis of the imidazoline-based vasoconstrictor Oxymetazoline , the efficient production of this molecule is a key determinant in the cost of goods sold (COGS) for final pharmaceutical formulations.

Our analysis identifies Pathway B (In-House Alkylation followed by Acetic Acid-Mediated Chloromethylation) as the optimal balance between economic efficiency and scalability. While purchasing the pre-alkylated precursor (Pathway A) offers simplicity, backward integration into 2,4-dimethylphenol significantly reduces raw material costs by 30-40% at scale. We also highlight Pathway C (Continuous Flow) as the necessary evolution for future compliance regarding Bis(chloromethyl)ether (BCME) safety mitigation.

Target Molecule Profile

PropertyDetail
Chemical Name 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
CAS Number 23500-79-0
Molecular Formula C₁₃H₁₉ClO
Molecular Weight 226.74 g/mol
Key Application Precursor to Oxymetazoline (via nitrile displacement and ethylenediamine cyclization)
Critical Hazard Synthesis involves potential formation of BCME (Group A Carcinogen)

Comparative Pathway Analysis

Pathway A: Direct Chloromethylation of Commercial Precursor

Strategy: Purchase 6-tert-butyl-2,4-dimethylphenol and perform Blanc chloromethylation.

  • Pros: Reduced step count; lower capital expenditure (CapEx) as no high-pressure alkylation equipment is needed.

  • Cons: High dependence on supplier pricing for the tert-butylated phenol; supply chain vulnerability.

  • Viability: Best for early-phase development or small-batch production (<100 kg).

Pathway B: Backward Integration (The Economic Standard)

Strategy: Start with commodity chemical 2,4-dimethylphenol (2,4-xylenol). Perform Friedel-Crafts alkylation with isobutylene, followed by chloromethylation.

  • Pros: Lowest OpEx; 2,4-xylenol is a high-volume commodity; isobutylene is inexpensive.

  • Cons: Requires pressure reactors for alkylation; two-step process increases operational complexity.

  • Viability: Standard for commercial manufacturing (>100 kg).

Pathway C: Continuous Flow Chloromethylation (Safety Optimized)

Strategy: Perform the chloromethylation step in a microreactor or tubular flow system to contain hazardous intermediates.

  • Pros: Eliminates headspace where BCME vapors accumulate; superior heat transfer controls exotherms; higher selectivity.

  • Cons: High initial CapEx for flow chemistry skids; requires specialized engineering expertise.

  • Viability: Essential for modern GMP facilities prioritizing "Green Chemistry" and operator safety.

Economic & Technical Comparison

The following data assumes a production scale of 100 kg/batch .

MetricPathway A (Direct)Pathway B (Integrated)Pathway C (Flow)
Starting Material Cost High ($25-40/kg)Low ($8-12/kg for 2,4-DMP)Medium (Equipment Amortization)
Step Count 121 (Intensified)
Overall Yield 65-75%60-70% (Cumulative)75-85%
E-Factor (Waste/Product) Moderate (Solvent waste)High (Acid/Catalyst waste)Low (Recycled streams)
Safety Risk (BCME) High (Batch Reactor)High (Batch Reactor)Low (Closed System)
Est. Production Cost $180 - $220 / kg $110 - $140 / kg $150 - $190 / kg

Insight: Pathway B offers the lowest marginal cost, but Pathway C offers the best risk-adjusted return by mitigating the catastrophic risk of regulatory shutdown due to safety violations.

Visualizing the Synthetic Logic

The following diagram illustrates the chemical genealogy and the divergence of the pathways.

SynthesisPathways cluster_safety Critical Safety Control Point (BCME Risk) DMP 2,4-Dimethylphenol (Commodity Start) Intermed 6-tert-butyl-2,4-dimethylphenol (Key Precursor) DMP->Intermed Pathway B Alkylation (Yield ~85%) Isobutylene Isobutylene (Gas) Isobutylene->Intermed Target 6-tert-butyl-3-(chloromethyl)- 2,4-dimethylphenol Intermed->Target Pathway A/B Chloromethylation (Yield ~70%) Oxymetazoline Oxymetazoline (API) Target->Oxymetazoline 1. NaCN 2. Ethylenediamine Reagent_Blanc HCHO / HCl / ZnCl2 (Blanc Reaction) Reagent_Blanc->Target

Figure 1: Synthetic genealogy showing the integration of Pathway B (Alkylation) with the critical chloromethylation step common to all routes.

Detailed Experimental Protocol (Pathway B)

This protocol describes the optimized Acetic Acid-Mediated Chloromethylation . This method is preferred over the traditional ZnCl₂ method as it provides a homogeneous reaction medium and simplifies purification, though strict safety controls are required.

Phase 1: Preparation of 6-tert-butyl-2,4-dimethylphenol

If purchasing the intermediate (Pathway A), skip to Phase 2.

  • Reactor Setup: 5L High-Pressure Reactor (Hastelloy or Glass-lined).

  • Charge: Load 2,4-dimethylphenol (1.0 eq) and catalyst Aluminum Phenoxide (1-2 mol%) .

  • Reaction: Heat to 100°C . Pressurize with Isobutylene gas (1.1 eq) .

  • Monitoring: Maintain pressure and temperature for 4-6 hours until uptake ceases.

  • Workup: Vent excess gas. Wash reaction mass with dilute NaOH (to remove unreacted starting phenol) and water. Distill under vacuum.

  • Expected Yield: 85-90% as a colorless oil/solid (mp ~22°C).

Phase 2: Chloromethylation (The Critical Step)

Safety Warning: Formaldehyde and HCl can spontaneously form Bis(chloromethyl)ether (BCME), a potent carcinogen.[1] This reaction MUST be performed in a closed system with a caustic scrubber.

Reagents:

  • 6-tert-butyl-2,4-dimethylphenol (1.0 eq)[2]

  • Paraformaldehyde (1.5 eq)

  • Concentrated HCl (37% Aqueous) or HCl Gas

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

  • Phosphoric Acid (Catalyst, 1.0 eq)

Procedure:

  • Dissolution: In a jacketed glass reactor equipped with an efficient reflux condenser and overhead stirrer, dissolve 6-tert-butyl-2,4-dimethylphenol in Glacial Acetic Acid .

  • Addition: Add Paraformaldehyde and Phosphoric Acid . Stir to suspend.

  • Chlorination:

    • Method A (Aqueous):[2][3] Add conc. HCl dropwise while maintaining temperature <30°C.

    • Method B (Gas - Preferred for Yield): Bubble dry HCl gas through the solution.

  • Heating: Slowly ramp temperature to 60-70°C . Stir vigorously for 6-8 hours. The mixture will darken.

  • Quench: Cool to 10°C. Pour reaction mixture into Ice/Water (20 volumes) with vigorous stirring. The product should precipitate as a solid or heavy oil.

  • Extraction: Extract with Toluene or Petroleum Ether .

  • Washing: Wash organic layer with:

    • Water (2x)

    • Sat. NaHCO₃ (to remove acetic acid)

    • Brine

  • Purification: Dry over MgSO₄ and concentrate in vacuo. Recrystallize from Hexane/Heptane .

  • Validation:

    • Appearance: White to off-white crystalline solid.

    • Yield: Typical isolated yield is 65-75% .

    • Purity: >98% (HPLC).

Safety & Scalability Systems

The primary barrier to scaling this process is the management of BCME.

BCME Mitigation Strategy
  • Quench Protocol: Never allow the reaction to stand stagnant with excess HCl and Formaldehyde. Quench immediately upon completion.

  • Scrubbing: All reactor off-gases must pass through a dual-stage scrubber (NaOH + Ammonia) to destroy chloromethyl ethers.

  • Monitoring: Install real-time BCME monitors in the production suite.

Process Flow Diagram (Safety-Critical)

Workflow React Glass-Lined Reactor (Chloromethylation) Scrub Dual-Stage Scrubber (NaOH / NH3) React->Scrub Off-gas (HCl/HCHO/BCME) Quench Quench Tank (Ice/Water) React->Quench Reaction Mass Filter Filtration/Centrifuge (Isolation) Quench->Filter Slurry Waste Waste Incineration (Heavy Metals/Organics) Filter->Waste Mother Liquor

Figure 2: Process flow highlighting the containment of hazardous off-gases.

References

  • National Institutes of Health (NIH). (n.d.). 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol - PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Bis(chloromethyl)ether (BCME) Hazard Summary.[4][5][1] Retrieved October 26, 2023, from [Link]

  • Google Patents. (2021). Stable pharmaceutical formulations of oxymetazoline (US20210244710A1).
  • PrepChem. (n.d.). Synthesis of 2,4-Dimethyl-6-tert-butylphenol.[6][7][8] Retrieved October 26, 2023, from [Link]

Sources

Validation

Confirming the identity of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol using reference standards

CAS: 23500-79-0 | Formula: C₁₃H₁₉ClO | M.W.: 226.74 g/mol Executive Summary This guide outlines the technical framework for confirming the identity and purity of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (TBCDP)....

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23500-79-0 | Formula: C₁₃H₁₉ClO | M.W.: 226.74 g/mol

Executive Summary

This guide outlines the technical framework for confirming the identity and purity of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (TBCDP). As a Senior Application Scientist, I must emphasize that this molecule presents a specific analytical challenge: it contains a reactive benzylic chloride moiety.

Unlike stable end-products, this compound is a potent alkylating agent and a transient intermediate (often used in the synthesis of antioxidants or pharmaceutical precursors like oxymetazoline derivatives). The primary risk in analysis is in-situ hydrolysis during sample preparation, where the chloromethyl group converts to a hydroxymethyl group (benzyl alcohol derivative), leading to false "impurity" results.

This guide compares the three primary validation methodologies—NMR, HPLC-UV, and IR —and provides a robust, self-validating protocol to ensure data integrity.

Part 1: Comparative Assessment of Analytical Techniques

For a rigorous identity confirmation, a single method is insufficient. The following table compares the efficacy of standard analytical techniques specifically for TBCDP.

Feature1H NMR (Proton NMR) HPLC-UV (High-Performance Liquid Chromatography) FT-IR (Fourier Transform Infrared)
Primary Utility Definitive Structural Proof. Distinguishes the specific regio-isomer (3-chloromethyl vs. 5-chloromethyl).Purity & Quantification. Compares retention time (RT) against a Reference Standard.Fingerprinting. Identifies functional groups and solid-state form (polymorphs).
Specificity High. Can visualize the intact -CH₂Cl protons (~4.6 ppm).Medium. Relies on RT match; cannot distinguish enantiomers or similar isomers without specific columns.Medium. Good for confirming the presence of OH and C-Cl bonds.
Risk Factor Low risk of degradation if CDCl₃ is used.High Risk. Aqueous mobile phases can hydrolyze the sample during the run if not buffered/cooled correctly.Low risk (solid state analysis).[1]
Limit of Detection High (mM range). Not for trace impurities.Low (µM range).[2] Excellent for trace impurity profiling.N/A (Qualitative).
Verdict Gold Standard for ID. Gold Standard for Purity. Supporting Data.

Part 2: Critical Handling & Stability (The "Senior Scientist" Insight)

The Trap: Many researchers dissolve TBCDP in methanol (MeOH) or wet acetonitrile for HPLC analysis. The Consequence: The chloromethyl group undergoes solvolysis.

  • In Methanol

    
     Forms the methyl ether.
    
  • In Water/Buffer

    
     Forms the benzyl alcohol.
    

The Solution:

  • Solvent Choice: Use Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) for stock solution preparation.

  • Temperature: Keep autosamplers at 4°C .

  • Glassware: Use amber glass to prevent light-induced radical degradation.

Part 3: Experimental Protocols

Protocol A: Structural Confirmation via 1H NMR

Objective: To confirm the position of the chloromethyl group and ensure the integrity of the alkyl chain.

Methodology:

  • Sample Prep: Dissolve ~10 mg of TBCDP in 0.6 mL of CDCl₃ (Deuterated Chloroform). Note: Avoid DMSO-d6 if possible, as it is hygroscopic and may accelerate hydrolysis.

  • Acquisition: 400 MHz or higher. 16 scans minimum.

  • Key Diagnostic Signals (Expected Shifts):

    • 
       1.40 ppm (s, 9H): tert-Butyl group (Characteristic strong singlet).
      
    • 
       2.20 - 2.40 ppm (s, 3H x 2):  Methyl groups at C2 and C4.
      
    • 
       4.65 ppm (s, 2H): The Critical Signal.  The Chloromethyl (-CH₂Cl) protons. If this shifts to ~4.4 ppm or splits, hydrolysis has occurred.
      
    • 
       5.00 - 5.50 ppm (s, 1H):  Phenolic -OH (Broad, exchangeable).
      
    • 
       7.00 - 7.20 ppm (s, 1H):  Aromatic proton at C5.
      
Protocol B: Purity Analysis via HPLC-UV

Objective: To determine purity and confirm identity via co-injection with a Reference Standard.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the phenol).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 280 nm (Phenolic absorption) and 254 nm.

Validation Step (Co-Injection):

  • Prepare a Reference Standard solution (0.5 mg/mL in ACN).

  • Prepare the Test Sample (0.5 mg/mL in ACN).

  • Injection 1: Reference Standard alone. (Record RT, e.g., 12.4 min).

  • Injection 2: Test Sample alone.

  • Injection 3 (The Co-injection): Mix 50 µL Standard + 50 µL Sample.

    • Pass Criteria: A single, sharp peak with no shouldering.

    • Fail Criteria: Peak broadening or splitting (indicates the sample is a close-eluting isomer, not the target).

Part 4: Visualization of Logic & Workflows

Diagram 1: Identity Confirmation Decision Tree

This workflow illustrates the logical progression from sample receipt to certificate of analysis (CoA) issuance, incorporating the critical "Stability Check" loop.

IdentityConfirmation Start Sample Receipt (TBCDP) Solubility Solubility Check (Anhydrous ACN) Start->Solubility NMR 1H NMR Analysis (CDCl3) Solubility->NMR Dissolved StructureCheck Diagnostic Signal? (-CH2Cl @ 4.6 ppm) NMR->StructureCheck HPLC HPLC-UV Analysis (Co-injection) StructureCheck->HPLC Signal Confirmed Fail REJECT (Degraded/Isomer) StructureCheck->Fail Shift/Split Signal PurityCheck Single Peak? (No Hydrolysis) HPLC->PurityCheck PurityCheck->Fail Split Peak Pass PASS (Issue CoA) PurityCheck->Pass Match Ref Std

Caption: Decision matrix for validating TBCDP. Note the critical NMR checkpoint for the chloromethyl signal to rule out hydrolysis prior to HPLC.

Diagram 2: The Hydrolysis Risk Pathway

Understanding the chemistry is vital for accurate analysis. This diagram shows why using methanol or wet solvents leads to false data.

DegradationPathway Target Target Molecule (TBCDP) -CH2Cl Alcohol Impurity A (Benzyl Alcohol) -CH2OH Target->Alcohol Hydrolysis (Fast) Ether Impurity B (Methyl Ether) -CH2OMe Target->Ether Solvolysis (Fast) Water + H2O (Wet Solvent) Water->Alcohol Methanol + MeOH (Wrong Diluent) Methanol->Ether

Caption: The degradation mechanism of the chloromethyl group in protic solvents. Analytical samples must be prepared in anhydrous ACN or DCM to avoid these artifacts.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7] (2005). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 6-tert-Butyl-2,4-dimethylphenol (Precursor Data). NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for NMR Shifts of Benzylic Chlorides).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Topic: Personal Protective Equipment & Safe Handling of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol CAS: 23500-79-0 Part 1: Executive Safety Directives CRITICAL WARNING: This compound is a hybrid hazard . It combine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol CAS: 23500-79-0

Part 1: Executive Safety Directives

CRITICAL WARNING: This compound is a hybrid hazard . It combines the systemic toxicity and corrosivity of a phenol with the high reactivity and alkylating potential of a benzylic chloride . Standard "lab safety" is insufficient.

Immediate Action Directive
Primary Hazard Corrosive + Alkylator. Causes severe skin burns, eye damage, and is a potent sensitizer.
Skin Contact Do NOT use water alone initially. Use PEG 400 (Polyethylene Glycol) or Diphoterine® immediately to solubilize and remove the phenol. Water creates a "seal" that drives phenol deeper into the tissue.
Inhalation Zero Tolerance. Handle only in a certified chemical fume hood. The chloromethyl group hydrolyzes to release Hydrogen Chloride (HCl) gas upon contact with moisture.
Glove Protocol Double Gloving Mandatory. Standard Nitrile is permeable to this compound over time. Use Silver Shield® (Laminate) liners under Nitrile outer gloves.

Part 2: Hazard Architecture & Risk Profile

To handle this chemical safely, you must understand why it is dangerous. Its toxicity is derived from two distinct functional groups acting in concert.

The Phenol Core (Systemic Toxin)

Like simple phenols, the lipophilic tert-butyl and methyl groups allow rapid transdermal absorption. Once absorbed, it targets the Central Nervous System (CNS) and kidneys.[1]

  • Mechanism: Protein denaturation and non-specific membrane disruption.

  • Symptom: "White burn" (blanching of skin) with an anesthetic effect—you may not feel the burn until damage is irreversible.

The Chloromethyl Group (-CH₂Cl) (The Alkylator)

This group transforms the molecule into a benzylic halide , a potent electrophile.

  • Mechanism: It alkylates DNA and proteins (SN2 reaction). This confers lachrymator properties (tear gas effect) and potential mutagenicity.

  • Instability: In moist air, it hydrolyzes to form HCl, causing respiratory corrosion.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating Barrier System . If the outer glove is compromised, the inner barrier provides visual and chemical protection.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Inner) Silver Shield® / 4H® (Laminate) Impermeable Barrier. Laminate film resists permeation by small, lipophilic alkyl chlorides and phenols for >4 hours.
Hand Protection (Outer) Nitrile (Minimum 5 mil) Mechanical Layer. Protects the fragile laminate liner from tears and provides grip. Acts as a "sacrificial layer."
Respiratory Fume Hood (Face Velocity >100 fpm) Vapor Control. Prevents inhalation of HCl (hydrolysis product) and organic vapors. If outside hood: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Eye/Face Chemical Goggles + Face Shield Splash Defense. Safety glasses are insufficient. The chloromethyl group is a lachrymator; vapor contact with eyes causes debilitating tearing and pain.
Body Tyvek® Lab Coat / Apron Non-Woven Barrier. Cotton absorbs phenols and holds them against the skin. Tyvek repels splashes.

Part 4: Operational Protocol (Step-by-Step)

A. Storage & Stability
  • Condition: Store at 2–8°C under Inert Gas (Argon/Nitrogen) .

  • Reasoning: Benzylic chlorides are thermally unstable. Moisture triggers autocatalytic decomposition (HCl generation), which pressurizes the vial.

  • Check: Before opening, visually inspect for precipitate or over-pressure (bulging septum).

B. Weighing & Transfer
  • Equip: Don Silver Shield liners + Nitrile outers.

  • Environment: Move balance inside the fume hood. If not possible, use a tared, septum-capped vial for transport.

  • Technique: Use a disposable spatula. Do not reuse.

  • Decon: Immediately wipe the balance area with a 5% Sodium Bicarbonate solution (neutralizes trace HCl/Phenol) followed by water.

C. Reaction Monitoring
  • Venting: Reactions involving this compound often generate HCl. Ensure the reaction vessel is vented through a scrubber (e.g., NaOH trap) or into the hood exhaust, not sealed (risk of explosion).

Part 5: Deactivation & Waste Management

NEVER dispose of the active chloromethyl phenol directly into organic waste drums. It remains reactive and can alkylate other waste components, creating pressure or heat.

Quenching Protocol (The "Kill" Step)

Convert the reactive chloromethyl group into a benign ether or alcohol before disposal.

  • Prepare Quench Solution: 10% Ammonium Hydroxide (

    
    ) in Methanol OR  5% Sodium Hydroxide (
    
    
    
    ) in Ethanol.
  • Process:

    • Dilute the reaction mixture/residue with solvent (DCM or Ethyl Acetate).

    • Slowly add the Quench Solution.

    • Mechanism:[2][3][4][5][6] The amine/hydroxide acts as a nucleophile, displacing the chloride (

      
      ) and destroying the alkylating potential.
      
  • Verification: Test pH. Ensure it remains basic (pH > 9) to confirm excess base.

  • Disposal: Label as "Deactivated Phenolic Waste" and dispose of according to local EHS regulations (usually High BTU incineration).

Part 6: Visualizations (DOT Diagrams)

Figure 1: Safe Handling Lifecycle

A logical flow ensuring containment from storage to disposal.

SafeHandling Start Storage (4°C, Argon) Check Integrity Check (No Precipitate/Pressure) Start->Check PPE Don PPE (Silver Shield + Nitrile) Check->PPE Pass Waste Disposal (Halogenated Waste) Check->Waste Fail/Degraded Weigh Weighing (Inside Fume Hood) PPE->Weigh React Reaction (Vent HCl Gas) Weigh->React Quench Quench (NH4OH/MeOH) React->Quench Residue Quench->Waste pH > 9

Caption: Operational workflow emphasizing the critical "Quench" step before disposal to neutralize alkylating potential.

Figure 2: Emergency Response Decision Tree

Immediate actions for skin exposure.

EmergencyResponse Exposure Skin Exposure Detected Solvent Is PEG 300/400 Available? Exposure->Solvent UsePEG Apply PEG 400 (Swab repeatedly for 15 mins) Solvent->UsePEG Yes (Preferred) UseWater Emergency Shower (Flush > 30 mins) Solvent->UseWater No (Fallback) Medical Seek Medical Attention (Bring SDS) UsePEG->Medical UseWater->Medical

Caption: Decision logic for skin decontamination. PEG 400 is preferred over water to prevent phenol absorption.

References

  • Yale University EHS. Standard Operating Procedure: Phenol and Phenol Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol
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